2-(Benzyloxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58521. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996020 | |
| Record name | 2-(Benzyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-78-1, 7451-74-3 | |
| Record name | Propionic acid, 2-benzyloxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Navigating the Stereochemistry and Identity of 2-(Benzyloxy)propanoic Acid
An In-Depth Technical Guide to 2-(Benzyloxy)propanoic Acid for Advanced Research
This compound, also known as O-benzyl-lactic acid, is a carboxylic acid derivative of significant interest in organic synthesis, particularly as a chiral building block in the development of pharmaceuticals and agrochemicals. Its structure, featuring a benzyloxy group attached to the second carbon of a propanoic acid backbone, imparts unique chemical properties that are leveraged in complex molecular constructions.
A critical aspect for any researcher utilizing this compound is the understanding of its stereochemistry. The chiral center at the C2 position means the acid exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. Each form possesses a unique Chemical Abstracts Service (CAS) number, and their biological and chemical behaviors can differ significantly. It is therefore imperative to identify the specific stereoisomer required for a given application.
-
(S)-2-(Benzyloxy)propanoic acid: CAS Number 33106-32-0 [1]
-
(R)-(+)-2-(Benzyloxy)propanoic acid: CAS Number 100836-85-9
-
This compound (Racemic): CAS Number 6625-78-1 [2]
This guide will provide a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on the practical knowledge required by professionals in drug development and chemical research.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The properties can vary slightly between the enantiomeric forms.
Table 1: Key Physicochemical Properties of this compound Enantiomers
| Property | (S)-2-(Benzyloxy)propanoic acid | (R)-(+)-2-(Benzyloxy)propanoic acid | General (Racemic) |
| CAS Number | 33106-32-0[1] | 100836-85-9 | 6625-78-1[2] |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃ | C₁₀H₁₂O₃[2] |
| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol | 180.20 g/mol [2] |
| Appearance | White to off-white crystalline solid | Solid | Solid |
| Melting Point | 108-112 °C | 52-55 °C | Not specified |
| Boiling Point | 328.16 °C at 760 mmHg | Not specified | Not specified |
| Purity | ≥95% | ≥97.0% (HPLC) | Not specified |
| Optical Activity | Not specified | [α]20/D +77±3°, c = 1% in methanol | Not applicable |
| Solubility | Moderately soluble in methanol and ethyl acetate | Not specified | Not specified |
| Storage | Store at 2-8 °C, protected from moisture and light | Not specified | Not specified |
The significant difference in melting points between the (S) and (R) enantiomers as reported by different suppliers highlights the importance of consulting the specific documentation for the material being used.
Synthesis Protocol: Preparation of (R)-2-(Benzyloxy)propanoic Acid
The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific drug development. A common strategy involves the benzylation of a chiral lactic acid ester, followed by hydrolysis. This approach is advantageous due to the availability of both (R) and (S) forms of lactic acid derivatives at a low cost.
A patented method describes a synthesis pathway that avoids the formation of hazardous gases and is suitable for larger-scale production.[3] The process involves two main stages: the synthesis of the intermediate ester and its subsequent hydrolysis.
Experimental Workflow: Synthesis of (R)-2-(Benzyloxy)propanoic Acid
Caption: Workflow for the synthesis of (R)-2-(Benzyloxy)propanoic acid.
Detailed Step-by-Step Methodology
Part 1: Synthesis of (R)-2-(benzyloxy)methyl propionate (Intermediate)
-
Reactor Setup: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine (R)-methyl lactate and a benzyl halide (e.g., benzyl bromide).
-
Base Addition: Slowly add sodium tert-amylate to the reaction system.[3]
-
Causality: Sodium tert-amylate acts as a strong, non-nucleophilic base to deprotonate the hydroxyl group of the lactate, facilitating the subsequent Williamson ether synthesis with the benzyl halide. This choice of base is noted for improving safety by avoiding the formation of flammable gases.[3]
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude (R)-2-(benzyloxy)methyl propionate. Purification can be achieved via distillation or column chromatography.
Part 2: Hydrolysis to (R)-2-(Benzyloxy)propanoic Acid
-
Saponification: Mix the synthesized intermediate ester with an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide.[3]
-
Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester to the carboxylate salt.[3]
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., HCl) to precipitate the final product, (R)-2-(Benzyloxy)propanoic acid.
-
Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove inorganic salts, and dry under a vacuum. The purity can be assessed by HPLC and melting point analysis.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the pharmaceutical and materials science sectors. The presence of the carboxylic acid and the protected hydroxyl group allows for versatile chemical modifications.
Pharmaceutical Synthesis
-
Chiral Building Block: It serves as a key intermediate in the synthesis of more complex molecules where stereochemistry is vital for biological activity. This includes its use in preparing side chains for anti-cancer drugs like Docetaxel and Cabazitaxel.[4]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The propanoic acid moiety is a common feature in many NSAIDs. Derivatives of this compound are explored for creating new anti-inflammatory agents.[5]
-
GPR34 Antagonists: Recent research has identified derivatives of (S)-2-(Benzyloxy)propanoic acid as a new class of antagonists for the G protein-coupled receptor 34 (GPR34).[6][7] These compounds show potential in treating neuropathic pain by inhibiting specific signaling pathways.[6][7]
Caption: Logical pathway of GPR34 antagonism by a derivative.
Other Industrial and Research Applications
-
Agrochemicals: The compound functions as a building block for preparing fungicides through esterification reactions.
-
Materials Science: The propanoic acid framework is utilized in the formation of metal-organic frameworks (MOFs), which have applications in gas storage. It has also been explored in the creation of luminescent sensors through metal coordination chemistry.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning[2]
Recommended Personal Protective Equipment (PPE) and Precautions
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Personal Protective Equipment: Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield.[8] For operations that may generate dust, a NIOSH-approved respirator (such as an N95 dust mask) is recommended.
-
Handling: Avoid breathing dust, mist, or vapors. Wash skin thoroughly after handling. Take precautionary measures against static discharge.
-
Storage: Keep containers tightly sealed and store in a dry, cool, and well-ventilated place. The compound is sensitive to hydrolysis and should be protected from moisture.
Conclusion
This compound is a versatile and valuable chiral synthon for research and development professionals. A thorough understanding of its stereoisomers, each with a unique CAS number, is the first step toward its effective use. Its applications, particularly in the synthesis of stereospecific pharmaceuticals, underscore its importance in modern medicinal chemistry. By adhering to the outlined synthesis strategies and rigorous safety protocols, researchers can confidently and safely leverage the unique chemical properties of this compound to advance their scientific objectives.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 245987, this compound. [Link]
- Google Patents. CN113233972A - Synthesis method of (R)
- PubChemLite. This compound (C10H12O3). [Link]
- Chemsrc. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2. [Link]
- National Center for Biotechnology Information. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- Technology Networks. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl)
Sources
- 1. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 2. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 4. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 5. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Synthesis of (S)-2-(Benzyloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Benzyloxy)propanoic acid is a valuable chiral building block in organic synthesis, prized for its role as a precursor in the creation of complex molecules with specific stereochemistry. Its structure, featuring a carboxylic acid, a protected hydroxyl group, and a defined stereocenter, makes it a versatile intermediate in the development of pharmaceuticals and advanced materials. For instance, it serves as a key component in the synthesis of functionalized polylactide copolymers for applications in tissue engineering and drug delivery. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Primary Synthetic Strategy: Chiral Pool Synthesis from (S)-Lactic Acid Ester
The most direct and widely employed strategy for the synthesis of (S)-2-(Benzyloxy)propanoic acid leverages the "chiral pool" approach. This methodology utilizes a readily available, inexpensive, and enantiomerically pure starting material, in this case, an ester of (S)-lactic acid, to transfer the inherent chirality to the final product. This strategy is efficient and obviates the need for challenging chiral separations or asymmetric induction steps. The synthesis is a two-step process: a Williamson ether synthesis to introduce the benzyl protecting group, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Benzylation of Ethyl (S)-Lactate via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this step, the hydroxyl group of ethyl (S)-lactate is deprotonated by a strong, non-nucleophilic base to form an alkoxide. This potent nucleophile then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the ether linkage.
Mechanism and Stereochemistry:
The key to maintaining the stereochemical integrity of the chiral center lies in the nature of the S(_N)2 reaction. The reaction occurs at the hydroxyl group of ethyl (S)-lactate and does not involve the chiral center at C2. The nucleophilic attack happens on the benzyl halide, which is an achiral reagent. Therefore, the configuration of the stereocenter in the starting material is preserved in the product, ethyl (S)-2-(benzyloxy)propionate.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently and irreversibly deprotonates the alcohol. The byproduct of this reaction is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere with the subsequent S(_N)2 reaction. This is preferable to using bases like sodium hydroxide, which would introduce water and could lead to competing hydrolysis of the ester.
-
Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for Williamson ether synthesis. These solvents effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion more exposed and nucleophilic. They do not possess acidic protons that would quench the alkoxide.
-
Electrophile: Benzyl bromide is a highly effective electrophile for this reaction. The bromine atom is a good leaving group, and the benzylic carbon is readily attacked by nucleophiles due to the stabilizing effect of the adjacent phenyl ring on the transition state.
Experimental Protocol: Synthesis of Ethyl (S)-2-(benzyloxy)propionate
An In-depth Technical Guide to (R)-2-(Benzyloxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Development
Abstract
(R)-2-(Benzyloxy)propanoic acid, a valuable chiral building block, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural features, comprising a carboxylic acid, a chiral center, and a benzyl ether protecting group, render it a versatile precursor for the asymmetric synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (R)-2-(Benzyloxy)propanoic acid, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis, in-depth mechanistic discussions, and a comparative analysis of synthetic routes are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.
Introduction: The Significance of a Chiral Synthon
In the pursuit of stereochemically pure pharmaceuticals, the availability of enantiopure starting materials is paramount. (R)-2-(Benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, has emerged as a crucial chiral synthon, enabling the precise introduction of a stereocenter in the synthesis of complex target molecules.[1] The benzyl ether serves as a robust protecting group for the hydroxyl function of lactic acid, which can be readily removed under various conditions, while the carboxylic acid moiety provides a handle for a wide array of chemical transformations. This guide will delve into the essential aspects of this compound, providing both foundational knowledge and practical insights for its application in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of (R)-2-(Benzyloxy)propanoic acid is fundamental for its handling, characterization, and application in synthesis.
Physical Properties
The key physical properties of (R)-2-(Benzyloxy)propanoic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100836-85-9 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 52-55 °C | |
| Optical Activity | [α]²⁰/D +77±3°, c = 1% in methanol | |
| Solubility | Insoluble in water | [2] |
| pKa | 3.57 ± 0.10 (Predicted) | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)-2-(Benzyloxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.67 (s, 1H, -COOH), 7.26-7.36 (m, 5H, Ar-H), 4.45 (d, J=12.0 Hz, 1H, -OCH₂Ph), 4.72 (d, J=12.0 Hz, 1H, -OCH₂Ph), 4.15 (q, J=6.8 Hz, 1H, -CH(CH₃)-), 1.45 (d, J=6.8 Hz, 3H, -CH(CH₃)-).[3]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.6, 133.9, 130.3, 129.4, 128.5, 72.0, 70.0, 18.5.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C-O stretch of the ether (~1100 cm⁻¹), and aromatic C-H stretches.
Synthesis of (R)-2-(Benzyloxy)propanoic Acid: A Comparative Analysis of Methodologies
Several synthetic routes to (R)-2-(Benzyloxy)propanoic acid have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, available starting materials, and desired purity.
Method 1: Williamson Ether Synthesis from (R)-Methyl Lactate
This is a widely employed and efficient method for the synthesis of (R)-2-(Benzyloxy)propanoic acid. The reaction proceeds in two steps: O-benzylation of (R)-methyl lactate followed by hydrolysis of the resulting ester.[3]
Reaction Scheme:
Caption: Williamson ether synthesis route to (R)-2-(Benzyloxy)propanoic acid.
Mechanistic Insights:
The O-benzylation step is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[4] The base, such as sodium tert-amylate, deprotonates the hydroxyl group of (R)-methyl lactate to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the benzyl ether linkage. The subsequent hydrolysis of the methyl ester is a standard saponification reaction.
Experimental Protocol:
Step 1: Synthesis of Methyl (R)-2-(benzyloxy)propanoate
-
To a solution of (R)-methyl lactate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium tert-amylate (1.1 eq) portion-wise at 0 °C under an inert atmosphere.[3]
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 20 hours.[3]
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (R)-2-(benzyloxy)propanoate.
Step 2: Synthesis of (R)-2-(Benzyloxy)propanoic Acid
-
Dissolve the crude methyl (R)-2-(benzyloxy)propanoate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and reflux the mixture for 1 hour.[3]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with hydrochloric acid.[3]
-
Extract the product with dichloromethane.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-2-(Benzyloxy)propanoic acid.
Advantages of this Method:
-
High yields (typically >85%).[3]
-
Readily available and relatively inexpensive starting materials.
-
The use of sodium tert-amylate avoids the formation of flammable hydrogen gas, which can be a concern with other bases like sodium hydride, making it safer for larger-scale production.[3]
Method 2: Fischer Esterification and Subsequent Benzylation
An alternative approach involves the direct esterification of (R)-lactic acid with benzyl alcohol, followed by hydrolysis.
Reaction Scheme:
Caption: Fischer esterification route to (R)-2-(Benzyloxy)propanoic acid.
Mechanistic Insights:
Fischer esterification is an acid-catalyzed equilibrium reaction.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. The subsequent benzylation and hydrolysis steps are analogous to those in Method 1.
Experimental Protocol:
-
A mixture of (R)-lactic acid (1.0 eq), benzyl alcohol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is heated to reflux.[6] Water is removed as it is formed using a Dean-Stark apparatus.
-
After the reaction is complete, the excess benzyl alcohol is removed under reduced pressure. The crude benzyl (R)-2-hydroxypropanoate is then subjected to O-benzylation as described in Method 1.
-
Finally, the resulting benzyl (R)-2-(benzyloxy)propanoate is hydrolyzed using a base, followed by an acidic workup to afford the final product.
Considerations for this Method:
-
The Fischer esterification is a reversible reaction, and achieving high conversion can be challenging.[5]
-
The high temperatures required for azeotropic water removal can potentially lead to racemization of the chiral center.
-
This method involves more steps compared to the direct benzylation of methyl lactate.
Applications in Drug Discovery and Development
The primary utility of (R)-2-(Benzyloxy)propanoic acid lies in its role as a chiral precursor for the synthesis of biologically active molecules. Its stereocenter is often incorporated into the backbone of drug candidates to ensure specific interactions with biological targets.
While direct examples of marketed drugs explicitly using (R)-2-(Benzyloxy)propanoic acid as a starting material can be proprietary, the structural motif is found in various developmental compounds. For instance, derivatives of 2-propanoic acid are being investigated as dual-mechanism drugs, targeting multiple pathways in diseases like cancer.[7] Furthermore, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which can be conceptually derived from precursors like (R)-2-(Benzyloxy)propanoic acid, have shown promising antimicrobial activity.[8] The para-benzyloxy substituted compound, in particular, displayed excellent activity against both Gram-negative and Gram-positive bacteria.[8]
The synthesis of these complex molecules often involves coupling the carboxylic acid of (R)-2-(Benzyloxy)propanoic acid with other fragments, followed by deprotection of the benzyl ether at a later stage to reveal a free hydroxyl group, which may be crucial for biological activity or further functionalization.
Analytical Methods for Quality Control
Ensuring the chemical and stereochemical purity of (R)-2-(Benzyloxy)propanoic acid is critical for its use in pharmaceutical synthesis.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the chemical purity of (R)-2-(Benzyloxy)propanoic acid. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated). Detection is typically performed using a UV detector.
Chiral Purity Analysis
The enantiomeric excess (e.e.) of (R)-2-(Benzyloxy)propanoic acid is determined using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Illustrative Chiral HPLC Method:
-
Column: A column with a chiral selector such as a glycopeptide (e.g., teicoplanin-based) or a polysaccharide-based CSP is often effective for separating chiral acids.[9][10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is commonly used.[10]
-
Detection: UV detection is typically employed.
The retention times of the (R)- and (S)-enantiomers will differ, allowing for the quantification of each and the calculation of the enantiomeric excess. It is crucial to validate the chiral HPLC method to ensure accuracy and precision.[9]
Safety and Handling
(R)-2-(Benzyloxy)propanoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a potential skin sensitizer.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]
Conclusion
(R)-2-(Benzyloxy)propanoic acid is a cornerstone chiral building block in modern organic synthesis, offering a reliable and versatile route to enantiomerically pure compounds. Its synthesis via the Williamson etherification of (R)-methyl lactate provides a robust and scalable method for its production. The applications of this synthon in the development of novel pharmaceuticals underscore its importance in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
References
- Williamson Ether Synthesis
- Fischer–Speier esterific
- Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Ahmed, M. A., Azam, F., Rghigh, A. M., Gbaj, A., & Zetrini, A. E. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
- Google Patents. (n.d.). A kind of method of synthesizing benzyl ester by phase transfer catalysis.
- He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583–595. [Link]
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Zhang, W., Liu, W., Jiang, X., Jiang, F., Zhuang, H., & Fu, L. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639–3650. [Link]
- University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Universidad de Costa Rica. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- YouTube. (2020). Fischer Esterification.
- University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chem-Station. (2014). Williamson Ether Synthesis.
- MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- Scribd. (n.d.). Williamson Synthesis Lab Report.
- Chegg. (2017). Question: In a simple flow chart format, write the procedure / purification processes for the Fischer esterification reaction.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual....
- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Sources
- 1. francis-press.com [francis-press.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-(Benzyloxy)propanoic acid IUPAC name
An In-depth Technical Guide to 2-(Benzyloxy)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We delve into its fundamental chemical properties, established synthesis protocols with mechanistic rationales, and significant applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile molecule.
This compound is a carboxylic acid derivative featuring a benzyloxy group attached to the alpha-carbon of a propanoic acid backbone. The presence of a chiral center at the C2 position means the compound exists as two enantiomers, (R)- and (S)-2-(benzyloxy)propanoic acid, which are often utilized individually in stereospecific synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(phenylmethoxy)propanoic acid [1].
Key Identifiers:
-
Synonyms: O-Benzyl-lactic acid, 2-Benzyloxypropionic acid
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
CAS Number: 6625-78-1 (for the racemic mixture)[1]
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification strategies. The properties can vary slightly between the racemic mixture and the pure enantiomers.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 52-55 °C (for (R)-enantiomer) | |
| Solubility | Moderately soluble in methanol and ethyl acetate | |
| Optical Activity ([α]20/D) | +77±3°, c = 1% in methanol (for (R)-enantiomer) |
Characterization is typically achieved using standard analytical techniques. ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the benzyl group, the methine proton at the chiral center, the methyl protons, and the acidic proton of the carboxylic acid. ¹³C NMR and mass spectrometry are used to confirm the carbon skeleton and molecular weight, respectively.
Synthesis Protocol and Mechanistic Rationale
The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical applications. A common and efficient method involves the benzylation of a chiral lactate ester, followed by hydrolysis. This process is a variation of the Williamson ether synthesis.
Experimental Protocol: Synthesis of (R)-2-(Benzyloxy)propanoic acid
This protocol is adapted from established synthesis methodologies, such as those outlined in patent literature, which aim for high yield and safety for large-scale production[2].
Step 1: Benzylation of (R)-Methyl Lactate
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add (R)-methyl lactate to the solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a strong, non-nucleophilic base, such as sodium tert-amylate[2]. The use of a bulky base like sodium tert-amylate is a key experimental choice; it efficiently deprotonates the hydroxyl group of the lactate without promoting side reactions like elimination or transesterification.
-
After stirring for 15-30 minutes, slowly add benzyl bromide or benzyl chloride. The reaction proceeds via an Sₙ2 mechanism, where the newly formed alkoxide attacks the benzylic carbon, displacing the halide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.
Step 2: Hydrolysis to (R)-2-(Benzyloxy)propanoic acid
-
Dissolve the crude intermediate from Step 1 in a mixture of an alcohol (e.g., methanol) and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to facilitate saponification (hydrolysis) of the ester.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC)[2].
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate salt, causing the final product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield (R)-2-(benzyloxy)propanoic acid.
Synthesis Workflow Diagram
Caption: Synthesis pathway for (R)-2-(benzyloxy)propanoic acid.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable chiral intermediate in the pharmaceutical industry. Its utility stems from its bifunctional nature—a carboxylic acid for amide or ester coupling and a protected hydroxyl group.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It serves as a key building block for certain propanoic acid-derived NSAIDs. The core structure is a common pharmacophore for cyclooxygenase (COX) enzyme inhibition.
-
Chiral Synthons: The enantiomerically pure forms are used to introduce stereochemistry into complex target molecules, which is critical as the biological activity of enantiomers can differ significantly.
-
Bioavailability Enhancement: The benzyloxy group can improve the lipophilicity of a drug candidate, potentially enhancing its solubility in biological membranes and improving bioavailability.
-
Advanced Intermediates: Derivatives of this compound have been investigated in novel therapeutic areas. For instance, specific derivatives have been identified as GPR34 antagonists, a receptor implicated in pain pathways[3]. Other complex derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines[4].
The benzyl group often serves as a protecting group for the hydroxyl function, which can be readily removed by catalytic hydrogenation in later synthetic steps to reveal the free hydroxyl group for further functionalization. This strategic use makes it a highly versatile tool in multi-step synthesis.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[5].
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5]. For handling bulk powder, an N95-type dust mask is recommended.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors[5].
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry place, protected from moisture and light.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound, with its IUPAC name 2-(phenylmethoxy)propanoic acid, is more than a simple chemical reagent; it is a strategic asset in the design and synthesis of complex, stereospecific molecules. Its well-defined physicochemical properties, coupled with robust and scalable synthesis routes, solidify its importance for researchers in medicinal chemistry and process development. Understanding the mechanistic details of its synthesis and its safety profile enables scientists to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245987, this compound.
- Google Patents (2021). CN113233972A - Synthesis method of (R)-2-benzyloxy propionic acid and intermediate thereof.
- BuyersGuideChem (n.d.). 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid.
- Chemsrc (n.d.). 3-(Benzyloxy)propanoic acid.
- ResearchGate (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15608813, 3-(Benzyloxy)propanoic acid.
- AA Blocks (2025). Safety Data Sheet.
- Google Patents (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- MDPI (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
Sources
- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 5. aksci.com [aksci.com]
An In-Depth Technical Guide to 2-(Benzyloxy)propanoic Acid: Synthesis, Chiral Resolution, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(benzyloxy)propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, detailed synthesis protocols, methods for chiral resolution, and its applications as a key intermediate in the creation of novel therapeutics. This document is structured to provide not only procedural steps but also the underlying scientific principles and practical insights to ensure successful implementation in a laboratory setting.
Introduction to this compound
This compound is a carboxylic acid derivative of lactic acid where the hydroxyl group is protected by a benzyl group. This structural feature imparts desirable properties, such as increased lipophilicity and the ability to engage in specific binding interactions, making it a valuable synthon in medicinal chemistry. Its chirality at the C2 position is of particular importance, as the biological activity of its downstream products is often stereospecific.
The Simplified Molecular-Input Line-Entry System (SMILES) strings for this compound are as follows:
-
Racemic: CC(C(=O)O)OCC1=CC=CC=C1[1]
-
(R)-enantiomer: CC(O)=O
-
(S)-enantiomer: C(C1=CC=CC=C1)OO)C
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 52-55 °C (for the (R)-enantiomer) | [1] |
| Boiling Point | 125-128 °C at 0.5 Torr |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[2] This involves the reaction of a lactate ester with a benzyl halide in the presence of a base, followed by hydrolysis of the resulting ester.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction.[2] For the synthesis of this compound, the alcohol is typically an ester of lactic acid, such as ethyl lactate. The use of a primary halide, like benzyl bromide, is ideal as it minimizes the competing E2 elimination reaction.[2]
Sources
A Comprehensive Technical Guide to 2-(Benzyloxy)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 2-(Benzyloxy)propanoic acid is a chiral carboxylic acid that serves as a versatile intermediate and building block in various scientific fields. With a molecular weight of 180.20 g/mol , its structure incorporates a benzyl protecting group, which imparts unique solubility and reactivity characteristics.[1] This guide provides an in-depth exploration of its physicochemical properties, stereochemistry, synthesis, and purification. It further delves into its critical applications, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and as a scaffold in the development of novel therapeutics, such as GPR34 antagonists.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section details the molecular identity, stereochemical nature, and physical properties of this compound.
Molecular Identity
The core molecular structure consists of a propanoic acid backbone with a benzyloxy group attached to the alpha-carbon.
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
IUPAC Name: 2-(Phenylmethoxy)propanoic acid[1]
-
Common Synonyms: O-Benzyl-lactic acid
The Critical Role of Stereochemistry
The alpha-carbon of this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-(Benzyloxy)propanoic acid and (R)-2-(Benzyloxy)propanoic acid. This chirality is of immense importance in drug development, as different enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. The specific stereoisomer used is critical for achieving the desired biological activity and receptor fit.
Physical and Chemical Properties
The compound is typically a white to off-white crystalline solid. Its properties can vary slightly depending on the specific enantiomer.
| Property | (S)-Enantiomer | (R)-Enantiomer | General/Racemic | Reference(s) |
| CAS Number | 33106-32-0 | 100836-85-9 | 6625-78-1 | [4] |
| Melting Point | 108-112 °C | 52-55 °C | 41-42.5 °C | [4] |
| Boiling Point | Not specified | Not specified | 125-128 °C @ 0.5 Torr | [4] |
| Solubility | Moderately soluble in methanol and ethyl acetate. | Not specified | Not specified | |
| Optical Activity | Not specified | [α]20/D +77±3°, c = 1% in methanol | Not applicable |
The benzyloxy group enhances solubility in organic solvents compared to its parent compound, lactic acid, and also serves as a robust protecting group for the hydroxyl function, preventing its participation in undesired side reactions during multi-step syntheses.
Synthesis, Purification, and Analytical Validation
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals. A common and effective strategy is the Williamson ether synthesis, where an alcohol (or its conjugate base) reacts with an organohalide.
Core Synthetic Strategy: Williamson Ether Synthesis
The synthesis involves the O-benzylation of a chiral lactic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group of the lactate ester without promoting side reactions like elimination or ester hydrolysis. Sodium tert-amylate is an effective choice for this transformation.[5]
Detailed Protocol: Synthesis of (R)-2-(Benzyloxy)propanoic Acid
This protocol is adapted from established patent literature for the synthesis of the (R)-enantiomer.[5]
Materials:
-
(R)-methyl lactate
-
Sodium tert-amylate
-
Benzyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Aqueous solution of a strong base (e.g., NaOH or KOH) for hydrolysis
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Alkoxide Formation: Dissolve (R)-methyl lactate in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to below 5 °C in an ice bath.
-
Slowly add a solution of sodium tert-amylate in the same solvent to the reaction mixture. The causality here is critical: adding the base slowly at a low temperature prevents exothermic reactions and minimizes side products. The base deprotonates the hydroxyl group of the lactate to form the more nucleophilic alkoxide.
-
Benzylation: While maintaining the temperature below 5 °C, add benzyl bromide dropwise to the mixture. Allow the reaction to stir at this temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours. The alkoxide displaces the bromide ion in an SN2 reaction to form the benzyl ether.
-
Work-up (Intermediate): Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, (R)-2-(benzyloxy)methyl propionate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours.[5] This step saponifies the methyl ester to the sodium carboxylate.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted benzyl bromide. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
The product, (R)-2-(Benzyloxy)propanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Characterization Workflow
A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final compound.
Caption: Workflow from synthesis to validated pure product.
Analytical Validation
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee%) of the product, ensuring the stereochemical integrity was maintained. Achiral HPLC is used to assess the overall chemical purity, which should typically be ≥97%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methine proton at the alpha-carbon, and the methyl group protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (180.20 g/mol ).[1]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in several areas, most notably in pharmaceuticals.
Chiral Building Block for NSAID Synthesis
Many potent non-steroidal anti-inflammatory drugs, such as ibuprofen and ketoprofen, are derivatives of propanoic acid.[6] The synthesis of these drugs often requires chiral propanoic acid precursors to produce single-enantiomer final products, which can offer improved efficacy and a better safety profile. This compound serves as an ideal chiral synthon for introducing the necessary stereocenter.
Case Study: A Derivative as a GPR34 Antagonist
Recent research has identified a derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, as a novel antagonist for the G-protein coupled receptor 34 (GPR34).[2] GPR34 activation is linked to pain-related gene transcription through the activation of the ERK signaling pathway.[2] An antagonist can block this signaling cascade, presenting a potential therapeutic strategy for pain management.
The mechanism involves the binding of the natural ligand (lysophosphatidylserine, LysoPS) to GPR34, which triggers a G-protein-mediated cascade leading to the phosphorylation (activation) of ERK1/2. The antagonist derivative of this compound competitively binds to GPR34, preventing LysoPS from binding and thereby inhibiting the downstream phosphorylation of ERK1/2.[2]
Sources
- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 4. This compound CAS#: 6625-78-1 [m.chemicalbook.com]
- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Benzyloxy)propanoic Acid: Synthesis, Characterization, and Applications
Abstract
2-(Benzyloxy)propanoic acid, a chiral carboxylic acid, serves as a pivotal intermediate and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzyloxy ether protecting group on the α-carbon of propanoic acid, provides a unique combination of steric influence, chemical stability, and versatile reactivity. This technical guide offers an in-depth exploration of this compound, covering its fundamental properties, a detailed and rationalized synthesis protocol via Williamson ether synthesis, comprehensive methods for structural and purity analysis, and its applications as a chiral synthon. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this valuable compound.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and safety properties is the foundation of its effective and safe utilization in a laboratory setting. This compound is typically a white to off-white crystalline solid at room temperature. The properties of both its common enantiomeric forms, (S) and (R), are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | (S)-enantiomer: 108-112 °C; (R)-enantiomer: 52-55 °C | |
| Boiling Point | ~328 °C at 760 mmHg (Predicted) | |
| Solubility | Moderately soluble in methanol, ethyl acetate | |
| IUPAC Name | 2-(phenylmethoxy)propanoic acid | [1] |
| CAS Number | Racemic: 6625-78-1; (S)-enantiomer: 33106-32-0 | [1][2] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Standard laboratory personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[3][4]
-
All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Avoid contact with strong oxidizing agents.[5] Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Synthesis and Purification: A Mechanistic Approach
The most reliable and common method for synthesizing this compound is a two-step process beginning with a chiral lactate ester (e.g., ethyl (S)-lactate), involving a Williamson ether synthesis followed by saponification.[6][7] This pathway is favored for its high yields and preservation of stereochemical integrity.
Causality in Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism.[7] A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of the lactate ester, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an ideal choice due to its high basicity, which drives the deprotonation to completion. The resulting alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. An aprotic polar solvent like Tetrahydrofuran (THF) is used to solvate the sodium cation without interfering with the nucleophile.
-
Step 2: Saponification. The ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a water/alcohol mixture. The subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, causing the final product to precipitate.
Visualization of the Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol: Synthesis of (S)-2-(Benzyloxy)propanoic acid
Materials:
-
Ethyl (S)-lactate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, 3M)
-
Ethyl acetate, Toluene, Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate
-
To a dry three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (S)-lactate (1.0 eq) in anhydrous THF dropwise via an addition funnel. Rationale: This slow addition controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases, indicating complete alkoxide formation.
-
Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification to (S)-2-(Benzyloxy)propanoic acid
-
Dissolve the crude ester from Step 1 in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. Rationale: Heating accelerates the hydrolysis of the sterically accessible ester.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 3M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.
-
Purification: Recrystallize the crude solid from a hot toluene/hexanes mixture to yield pure (S)-2-(Benzyloxy)propanoic acid as a white crystalline solid.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:
-
A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
A singlet for the benzylic methylene protons (-O-CH₂ -Ph) (~4.5-4.7 ppm).
-
A quartet for the α-proton (-CH (CH₃)-) (~4.1-4.2 ppm).
-
A doublet for the methyl protons (-CH(CH₃ )-) (~1.4-1.5 ppm).
-
A broad singlet for the carboxylic acid proton (-COOH ), which may appear anywhere from ~10-12 ppm and is D₂O exchangeable.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Expected peaks include those for the carboxylic carbonyl (~175-180 ppm), aromatic carbons (~127-137 ppm), the benzylic methylene carbon (~70-72 ppm), the α-carbon (~75-77 ppm), and the methyl carbon (~18-20 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.[8]
-
A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]
-
A sharp, strong absorption at ~1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[8]
-
C-O stretching vibrations for the ether linkage will appear in the fingerprint region (~1000-1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (180.20 g/mol ), the molecular ion peak [M]+• may be observed at m/z = 180.[1] A prominent peak is often seen at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺, which is a characteristic fragment.[1]
Visualization of Analytical Logic
Caption: Logical flow for the structural validation of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a chiral building block.[9][10] The lactic acid core is a common motif in biologically active molecules, and the benzyl group serves as a robust protecting group for the α-hydroxyl that can be removed later in a synthetic sequence via hydrogenolysis.
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and specialized antibacterial agents.[11] The defined stereocenter is crucial, as different enantiomers of a drug can have vastly different pharmacological activities.
-
Derivatives of Polylactic Acid (PLA): As a derivative of lactic acid, it is relevant to the field of biodegradable polymers.[12][13] PLA and its copolymers are extensively used in medical devices and advanced drug delivery systems, such as microparticles for sustained release.[14][15] The functionalization of lactic acid monomers allows for the tuning of polymer properties.
-
Agrochemicals: The propanoic acid framework is a component of certain fungicides and herbicides.[16]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the construction of complex, stereochemically defined molecules. A mastery of its synthesis, grounded in a mechanistic understanding of the Williamson ether synthesis, and a rigorous approach to its analytical characterization are essential skills for scientists in synthetic chemistry. Its continued application in the development of new therapeutics and advanced materials underscores its importance as a high-value chiral intermediate.
References
- ChemShuttle. (S)-2-(benzyloxy)propanoic acid. URL: https://www.chemshuttle.com/product-detail/193112
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 245987, this compound. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-(Benzyloxy)propanoic-acid
- Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/100836
- BuyersGuideChem. 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid. URL: https://www.buyersguidechem.com/cas/15030-72-5.html
- ChemicalBook. (S)-2-(Benzyloxy)propanoic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12363199.htm
- MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. URL: https://www.mdpi.com/1420-3049/9/6/464
- AK Scientific, Inc. (2S)-2-(Benzylamino)propanoic acid Safety Data Sheet. URL: https://www.aksci.com/sds/2237_sds.pdf
- Sigma-Aldrich. (S)-2-(Benzyloxy)propanoic acid. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112984
- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/24291
- The Royal Society of Chemistry. (2017). Supplementary Information. URL: https://www.rsc.
- PubMed. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. URL: https://pubmed.ncbi.nlm.nih.gov/15258448/
- Chemsrc. 3-(Benzyloxy)propanoic acid MSDS. URL: https://www.chemsrc.com/en/cas/27912-85-2_830349.html
- BenchChem. (2025). Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. URL: https://www.benchchem.com/application-notes/williamson-ether-synthesis-of-2-alkoxymethyl-benzoic-acids
- BenchChem. (2025). Handling 2-Benzyl-3-formylpropanoic Acid. URL: https://www.benchchem.com/safety-operating-guide/handling-2-benzyl-3-formylpropanoic-acid
- Williamson Ether Synthesis Lab Procedure. URL: https://www.mnstate.edu/garrity/Chem345/Handouts/E06_Williamson_Ether_Syn.pdf
- PubChemLite. This compound (C10H12O3). URL: https://pubchemlite.deepchem.io/compound/245987
- Varelis, P., & Johnson, B. L. (1994). Preparation of optically active (s)-2-(benzyloxy)propanal. Australian Journal of Chemistry. URL: https://www.publish.csiro.au/CH/CH9951775
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- Williamson Ether Synthesis Lab Manual. URL: https://www.csun.edu/~hcchm003/321L/Ethers.pdf
- Utah Tech University. Williamson Ether Synthesis. URL: https://chem.utahtech.edu/horrocks/CHEM2315/Handouts-2315/Lab-2315/Williamson_Ether_Synthesis.pdf
- Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/21641699/
- Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid product page. URL: https://www.sigmaaldrich.com/JP/en/product/aldrich/100836
- Doc Brown's Chemistry. Infrared spectrum of propanoic acid. URL: https://www.docbrown.info/page06/IRspec/propanoicacid.htm
- Micro Nano Bio Aspects. (2022). Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging. URL: https://mnba-journal.com/index.php/home/article/view/118
- Journal of Chemical and Pharmaceutical Research. (2015). Recent applications of polylactic acid in pharmaceutical and medical industries. URL: https://www.jocpr.com/articles/recent-applications-of-polylactic-acid-in-pharmaceutical-and-medical-industries.pdf
- Vlachopoulos, A., et al. (2022). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Pharmaceutics. URL: https://pubmed.ncbi.nlm.nih.gov/35214091/
- ResearchGate. (2016). Lactic acid applications in pharmaceutical and cosmeceutical industries. URL: https://www.researchgate.net/publication/291333738_Lactic_acid_applications_in_pharmaceutical_and_cosmeceutical_industries
- International Journal of Drug Delivery Technology. (2024). A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System. URL: https://ijddt.com/index.php/ijddt/article/view/269
- National Institute of Standards and Technology. (2021). Propanoic acid. In NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79094&Type=MASS
Sources
- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]
- 6. Preparation of optically active (s)-2-(benzyloxy)propanal (1995) | P. Varelis | 10 Citations [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 13. jocpr.com [jocpr.com]
- 14. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
O-benzyl-lactic acid synthesis
An In-Depth Technical Guide to the Synthesis of O-Benzyl-Lactic Acid
Abstract
O-benzyl-lactic acid and its esters are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals and biodegradable polymers like polylactic acid (PLA).[1][2] Their synthesis requires a strategic approach to selectively protect the hydroxyl group of lactic acid while managing its carboxylic acid functionality. This guide provides a comprehensive technical overview of the predominant synthetic route, the Williamson ether synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, detail characterization methods, and discuss critical aspects of process optimization.
Introduction: The Significance of O-Benzyl-Lactic Acid
Lactic acid is a naturally occurring alpha-hydroxy acid that serves as a fundamental chiral precursor in numerous applications.[3] Its polymer, polylactic acid (PLA), is a leading biodegradable and biocompatible polyester used extensively in medical devices, drug delivery systems, and sustainable packaging.[1][2][4] The functionalization of lactic acid's hydroxyl group opens avenues for creating advanced derivatives with tailored properties.
O-benzyl-lactic acid, where the hydroxyl group is protected by a benzyl ether, is a key intermediate. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenolysis. This makes O-benzyl-lactic acid an ideal precursor for complex multi-step syntheses in pharmaceutical development and a valuable monomer for specialized polymers.[5]
Strategic Approaches to Synthesis
The formation of the ether linkage in O-benzyl-lactic acid is the central challenge. While several methods for ether synthesis exist, the most reliable and widely adopted strategy for this transformation is the Williamson ether synthesis.[6]
The Williamson Ether Synthesis: A Preferred Route
Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and an alkoxide.[6] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The key steps involve:
-
Deprotonation: A base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide attacks a primary alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage.[6][8]
This method is exceptionally well-suited for preparing O-benzyl-lactic acid for several reasons:
-
Reactivity: Benzyl halides are excellent substrates for SN2 reactions due to the stability of the transition state and the primary nature of the carbon being attacked.
-
Stereochemical Integrity: Lactic acid possesses a critical stereocenter. In this synthesis, the chiral center is on the nucleophile (the lactate alkoxide), not the electrophilic carbon of the benzyl halide. The SN2 reaction occurs at the achiral benzylic carbon, meaning the stereochemistry of the lactic acid core is preserved.
-
Versatility: The reaction conditions are adaptable, allowing for a wide range of solvents and bases.[9]
Core Synthesis: A Two-Stage Approach
A direct reaction between lactic acid and a base would result in the deprotonation of the more acidic carboxylic acid proton (pKa ~3.9) over the hydroxyl proton (pKa ~16). Therefore, a protection strategy is mandatory. The synthesis is best executed in two stages:
-
Esterification: The carboxylic acid group of lactic acid is first protected as an ester (e.g., ethyl or methyl ester). This is commonly achieved through Fischer esterification.
-
Benzylation: The hydroxyl group of the resulting lactic acid ester is then converted to a benzyl ether via the Williamson ether synthesis.
The Benzylation Mechanism
The core of the synthesis is the SN2 reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the secondary alcohol of the lactate ester, forming a sodium alkoxide.[8] This alkoxide then acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The reaction proceeds through a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[6][7]
The choice of a polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is critical as it solvates the cation (Na⁺) without deactivating the alkoxide nucleophile, thereby accelerating the SN2 reaction.[9]
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl (S)-2-(benzyloxy)propanoate, a common ester of O-benzyl-lactic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Notes |
| Ethyl (S)-Lactate | C₅H₁₀O₃ | 118.13 | 10.0 g | 0.0846 | Starting material |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 4.06 g | 0.1015 | Strong base, handle with care |
| Benzyl Bromide | C₇H₇Br | 171.03 | 15.1 g (10.4 mL) | 0.0883 | Lachrymator, use in fume hood |
| Anhydrous THF | C₄H₈O | 72.11 | 200 mL | - | Dry solvent is crucial |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Synthesis
Safety Precaution: This procedure involves flammable solvents and a water-reactive base (NaH). All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The glassware must be oven-dried prior to use.
-
Deprotonation: The flask is charged with sodium hydride (4.06 g of 60% dispersion in mineral oil). The mineral oil is washed away by adding anhydrous hexane, stirring, and carefully removing the hexane via cannula. This step is repeated twice. Anhydrous THF (100 mL) is then added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Addition of Lactate: Ethyl (S)-lactate (10.0 g) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred NaH suspension over 30 minutes, ensuring the temperature remains below 5 °C. The evolution of hydrogen gas will be observed. The mixture is stirred at 0 °C for an additional hour after the addition is complete to ensure full formation of the alkoxide.
-
Benzylation: Benzyl bromide (15.1 g) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture at 0 °C. After addition, the ice bath is removed, and the reaction is allowed to warm to room temperature and then gently refluxed (approx. 65 °C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to consume any unreacted NaH.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous layers are combined and back-extracted with diethyl ether (1 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the pure Ethyl (S)-2-(benzyloxy)propanoate as a colorless liquid.
Visualization of the Synthetic Workflow
Sources
- 1. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 2. jocpr.com [jocpr.com]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Discovery of 2-(Benzyloxy)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological significance of 2-(benzyloxy)propanoic acid and its derivatives. This class of molecules, belonging to the broader family of arylpropionic acids, has emerged as a versatile scaffold in medicinal chemistry. This guide delves into detailed, field-proven synthetic protocols for racemic and enantiomerically pure forms of the parent acid, methods for derivatization, and in-depth procedures for evaluating their biological activity. A significant focus is placed on the discovery of derivatives as potent G protein-coupled receptor 34 (GPR34) antagonists, a promising target for neuropathic pain. By integrating synthetic chemistry with pharmacological evaluation, this document serves as an essential resource for researchers aiming to explore and exploit the therapeutic potential of this compound derivatives.
Introduction: The Scientific Rationale
The 2-arylpropionic acid motif is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The introduction of a benzyloxy group at the 2-position of the propanoic acid chain creates a unique chemical entity, this compound, that offers several strategic advantages for drug design. The benzyl group can serve as a versatile handle for establishing crucial interactions within protein binding pockets and can be readily modified. Furthermore, the chiral center at the C2 position allows for stereospecific interactions with biological targets, a critical consideration in modern drug development as enantiomers often exhibit distinct pharmacological and toxicological profiles.[1]
Recent research has illuminated the potential of this compound derivatives as modulators of G protein-coupled receptors (GPCRs), particularly as antagonists of GPR34.[2][3] GPR34 is implicated in a variety of pathophysiological processes, and its modulation presents a novel therapeutic avenue for conditions such as neuropathic pain.[2] This guide provides the foundational knowledge and practical methodologies to empower researchers to synthesize, characterize, and evaluate this promising class of compounds.
Synthesis of this compound: Core Methodologies
The synthesis of the this compound core can be approached to yield either the racemic mixture or specific enantiomers. The choice of methodology is dictated by the ultimate research goal, with enantiomerically pure compounds being essential for studying stereospecific biological activities.
Synthesis of Racemic this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for forming ethers. In this context, it involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of racemic this compound, this is a straightforward and cost-effective approach.
Reaction Principle: The hydroxyl group of a lactate salt is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride in an SN2 reaction to form the benzyl ether.
Experimental Protocol:
-
Materials: Sodium lactate, benzyl chloride, sodium hydroxide, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium lactate (1.0 eq) in water.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
Add benzyl chloride (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is an ester, which is then hydrolyzed by refluxing with aqueous sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Causality of Experimental Choices: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in this reaction to facilitate the interaction between the aqueous and organic phases, often leading to improved yields and shorter reaction times.
Enantioselective Synthesis of (R)- and (S)-2-(Benzyloxy)propanoic Acid
For investigating stereospecific biological activities, the synthesis of individual enantiomers is paramount. This can be achieved by starting with enantiomerically pure precursors.
A reliable method for the synthesis of the (R)-enantiomer starts from readily available (R)-methyl lactate.[4]
Experimental Protocol:
-
Benzylation of (R)-methyl lactate:
-
In a reaction vessel under an inert atmosphere, dissolve (R)-methyl lactate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add sodium tert-amylate (1.1 eq) to the solution at room temperature.[5]
-
Slowly add benzyl bromide (1.05 eq) and stir the reaction mixture for 12-16 hours.
-
Quench the reaction with water and extract the product, (R)-2-(benzyloxy)propionate, with an organic solvent.
-
Purify the ester by column chromatography.
-
-
Hydrolysis to (R)-2-(Benzyloxy)propanoic Acid:
-
Dissolve the purified methyl (R)-2-(benzyloxy)propionate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours.[4]
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to a pH of 1-2.[4]
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield (R)-2-(benzyloxy)propanoic acid.[4]
-
The (S)-enantiomer can be synthesized from (S)-alanine, a readily available chiral starting material.
Experimental Protocol:
-
Conversion of (S)-alanine to (S)-2-chloropropanoic acid:
-
Dissolve (S)-alanine in 5 N hydrochloric acid and cool to 0°C.[3]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[3]
-
Allow the reaction to proceed overnight at room temperature.[3]
-
Extract the (S)-2-chloropropanoic acid with diethyl ether and purify by distillation.[3]
-
-
Williamson Ether Synthesis with Benzyl Alcohol:
-
In a suitable reaction vessel, prepare sodium benzoxide by reacting benzyl alcohol with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).
-
Add the purified (S)-2-chloropropanoic acid to the sodium benzoxide solution.
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
After the reaction is complete (monitored by TLC), perform an acidic workup to isolate the (S)-2-(benzyloxy)propanoic acid.
-
Derivatization of this compound
The carboxylic acid moiety of this compound is a versatile functional group for further derivatization, most commonly through amide bond formation and esterification.
Amide Bond Formation
Amide coupling is a fundamental reaction in the synthesis of biologically active molecules.
Experimental Protocol (General):
-
Materials: this compound, desired amine, a coupling reagent (e.g., EDC, HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent.[4]
-
Add the base (2-3 eq) to the mixture.[2]
-
Add the coupling reagent (1.2 eq) and, if using EDC, an additive like HOBt (1.2 eq) can be beneficial.[2]
-
Stir the reaction at room temperature for 4-16 hours.[4]
-
Upon completion, perform a standard aqueous workup, extracting the amide product with an organic solvent.
-
Purify the crude amide by column chromatography or recrystallization.
-
Esterification
Fischer esterification provides a direct method for converting the carboxylic acid to an ester.
Experimental Protocol (General):
-
Materials: this compound, desired alcohol, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.[6]
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the ester product.
-
Biological Evaluation: A Case Study on GPR34 Antagonists
The discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists highlights the therapeutic potential of this scaffold.[2][3] GPR34 activation is linked to the ERK1/2 signaling pathway.[7] Therefore, evaluating the ability of novel derivatives to inhibit this pathway is a key step in their pharmacological characterization.
In Vitro Assay Protocols
GPR34 can couple to Gi/o proteins, and its activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists will block this effect.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing human GPR34 (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound (the this compound derivative) for 15-30 minutes.
-
Stimulate the cells with a known GPR34 agonist (e.g., lysophosphatidylserine) in the presence of forskolin (to stimulate cAMP production).
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay directly measures the inhibition of a key downstream signaling event.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate GPR34-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with different concentrations of the test antagonist.
-
Stimulate the cells with a GPR34 agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After incubation with a suitable secondary antibody, detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[8]
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the results to determine the IC50 of the antagonist.
It is crucial to ensure that the observed biological activity is not due to general cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Pharmacokinetics and Toxicology Considerations
While specific pharmacokinetic and toxicological data for novel this compound derivatives will need to be determined experimentally, insights can be drawn from the broader class of 2-arylpropionic acids.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Arylpropionic acids are generally well-absorbed orally.[9] They are often highly protein-bound in plasma. Metabolism can be stereoselective, with some R-enantiomers undergoing unidirectional chiral inversion to the more active S-enantiomer.[7] This is an important consideration in preclinical and clinical development.
-
Toxicology: The primary toxicity associated with NSAIDs is gastrointestinal irritation. The potential for renal and cardiovascular side effects should also be evaluated for any new derivative. Standard in vitro and in vivo toxicology studies are necessary to establish a safety profile.
Data Presentation and Visualization
Quantitative Data Summary
| Derivative ID | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) |
| Example-1 | GPR34 | cAMP Assay | 0.5 | > 50 |
| Example-2 | GPR34 | ERK Phos. | 0.25 | > 50 |
Diagrams
Synthesis Workflow for a GPR34 Antagonist Derivative
Caption: Synthetic workflow for a GPR34 antagonist.
GPR34 Signaling Pathway and Antagonist Inhibition
Caption: GPR34 signaling and antagonist inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a clear path for accessing both racemic and enantiomerically pure forms of the parent acid and its derivatives. The detailed protocols for biological evaluation, particularly in the context of GPR34 antagonism, offer a robust framework for pharmacological characterization. Future research in this area should focus on expanding the diversity of the derivative library, exploring other potential biological targets, and conducting comprehensive preclinical studies to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- CN113233972A - Synthesis method of (R)
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed. (URL: [Link])
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - BioKB. (URL: [Link])
- CN113233972A - Synthesis method of (R)
- 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. (URL: [Link])
- Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (URL: [Link])
- esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed. (URL: [Link])
- Stereoselective metabolism of anti-inflammatory 2-arylpropion
- NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic Lens - Digital Commons @ Gardner-Webb University. (URL: [Link])
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)
- Pharmacology of chiral compounds: 2-arylpropionic acid deriv
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical properties of 2-(Benzyloxy)propanoic acid
An In-depth Technical Guide to the Physical Properties of 2-(Benzyloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physical properties of this compound, a valuable building block in pharmaceutical and chemical synthesis. The document is structured to provide not only precise data but also the underlying scientific principles and detailed experimental methodologies for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the effective handling, characterization, and application of this compound. The guide delves into the determination and significance of its melting point, boiling point, solubility, and acidity (pKa), and concludes with an analysis of its characteristic spectral data.
Introduction
This compound, a derivative of propanoic acid, features a benzyloxy group at the alpha-position. This structural motif imparts a unique combination of properties that make it a significant intermediate in the synthesis of various organic molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). A thorough understanding of its physical properties is paramount for its application in drug design, process development, and quality control. This guide offers an in-depth exploration of these properties, grounded in established scientific principles and experimental validation.
Molecular and Chemical Properties
A foundational understanding of the molecular characteristics of this compound is essential before delving into its macroscopic physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 6625-78-1 (racemic) | [1] |
| 33106-32-0 ((S)-enantiomer) | [4][5] | |
| 100836-85-9 ((R)-enantiomer) | [3] |
Melting Point
The melting point of a solid is a critical indicator of its purity.[6] For a crystalline solid like this compound, a sharp melting point range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
Reported Melting Point Values
Different sources report slightly varying melting points, which can be attributed to the specific enantiomeric form and purity of the sample.
| Enantiomeric Form | Melting Point (°C) | Source |
| Racemic | 41-42.5 | [1] |
| (S)-enantiomer | 108-112 | |
| (R)-enantiomer | 52-55 | [3] |
Experimental Protocol for Melting Point Determination
The determination of the melting point is typically performed using a melting point apparatus, which allows for controlled heating and precise temperature measurement.[7][8]
Principle: A small, powdered sample is heated, and the temperature range over which the solid transitions to a liquid is observed.[8][9]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7][9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[7]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.[6]
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[6] A new sample is then heated at a slower rate (1-2 °C/min) to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.[7]
Causality Behind Experimental Choices:
-
Dry Sample: The presence of solvent can act as an impurity, leading to a depressed and broadened melting point range.[7]
-
Slow Heating Rate: A slow heating rate is crucial for ensuring that the temperature of the sample is in equilibrium with the thermometer reading, leading to an accurate determination.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] For compounds like this compound, which are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.
Reported Boiling Point Values
| Boiling Point (°C) | Pressure (Torr) | Source |
| 125-128 | 0.5 | [1] |
| 328.16 | 760 (Predicted) | [5] |
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and effective technique for determining the boiling point of a small amount of liquid.[10][12]
Principle: A small sample is heated in the presence of an inverted capillary tube. At the boiling point, a steady stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[10][12]
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).[10][13]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10][13]
-
Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10][12]
-
Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heating of the oil bath via convection.[10]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[10][12]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10][12]
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps air. As the liquid is heated, the trapped air expands and is expelled, followed by the vapor of the liquid. The re-entry of the liquid upon cooling signifies that the vapor pressure of the liquid is equal to the external pressure.[10]
-
Thiele Tube Design: The design of the Thiele tube promotes the circulation of the heating liquid, ensuring a uniform temperature throughout the bath without the need for stirring.[10]
Workflow for Boiling Point Determination
Caption: Thiele tube method for boiling point determination.
Solubility
The solubility of this compound in various solvents is a key parameter for its use in synthesis, purification, and formulation. Its structure, containing both a nonpolar benzyl group and a polar carboxylic acid group, results in varied solubility.
Qualitative Solubility Data
-
Water: Carboxylic acids with more than four carbon atoms tend to have limited solubility in water due to the larger nonpolar alkyl chain.[14]
-
Organic Solvents: It exhibits moderate solubility in common organic solvents like methanol and ethyl acetate.
-
Aqueous Base: As a carboxylic acid, it is expected to be soluble in aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) through the formation of a water-soluble salt.[15][16]
Experimental Protocol for Qualitative Solubility Determination
Principle: A small amount of the solute is mixed with a solvent to visually determine if it dissolves.
Methodology:
-
Preparation: Place approximately 25 mg of this compound into a small test tube.[17]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, methanol, ethyl acetate, 5% NaOH, 5% NaHCO₃) in portions.[17]
-
Mixing: Shake the test tube vigorously after each addition of solvent.[17]
-
Observation: Observe whether the solid dissolves completely. The evolution of bubbles (CO₂) upon addition of NaHCO₃ is a strong indication of an acidic compound.[15]
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is a critical parameter that influences its reactivity, solubility in aqueous media of varying pH, and its behavior in biological systems.
Predicted pKa Value
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[19][20]
Principle: A solution of the weak acid is titrated with a strong base, and the pH is monitored with a pH meter. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[21][22]
Methodology:
-
Solution Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a concentration of at least 10⁻⁴ M.[19][21] A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[21]
-
Apparatus Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Titration: The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21] The pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve.[19] The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[21]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.[21]
-
Carbonate-Free Base: The titrant should be free of carbonate, as dissolved CO₂ can react with the base and introduce errors in the titration, especially at higher pH values.[19]
Workflow for pKa Determination
Caption: Potentiometric titration workflow for pKa determination.
Spectral Data
Spectroscopic techniques provide valuable information about the molecular structure of this compound.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds.[23]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[24][25] This broadness is due to hydrogen bonding between carboxylic acid molecules, which typically exist as dimers.[24]
-
C-H Stretch: Sharp peaks around 3000 cm⁻¹, superimposed on the broad O-H band.[24]
-
C=O Stretch (Carbonyl): A strong, intense absorption band between 1760-1690 cm⁻¹.[24][26] For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[25]
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
Expected ¹H NMR Signals:
-
-COOH Proton: A broad singlet typically appearing far downfield, in the range of 10-13 ppm.[27][28] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[29]
-
Aromatic Protons (-C₆H₅): Signals in the aromatic region, typically between 7.2-7.4 ppm.
-
-CH₂- Protons (Benzyl): A singlet or a pair of doublets (if diastereotopic) in the range of 4.5-5.0 ppm.
-
-CH- Proton (α-carbon): A quartet in the range of 4.0-4.5 ppm, split by the adjacent methyl protons.
-
-CH₃ Protons: A doublet in the range of 1.4-1.6 ppm, split by the adjacent methine proton.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[30][31]
-
Aromatic Carbons (-C₆H₅): Signals in the range of 127-137 ppm.
-
-CH₂- Carbon (Benzyl): A signal around 70 ppm.
-
-CH- Carbon (α-carbon): A signal around 70-75 ppm.
-
-CH₃ Carbon: A signal in the aliphatic region, typically around 15-20 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak for straight-chain carboxylic acids can be weak but is usually observable.[32]
-
Loss of -OH: A peak corresponding to [M-17].
-
Loss of -COOH: A peak corresponding to [M-45].[32]
-
McLafferty Rearrangement: This is a common fragmentation pathway for carboxylic acids and can result in a prominent peak.[32]
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound, underpinned by established experimental protocols and scientific principles. The data and methodologies presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, facilitating the informed and effective use of this important chemical intermediate.
References
- Creative Bioarray.
- University of California, Davis.
- University of Calgary.
- Chemistry LibreTexts. 4.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- ACS Publications.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Westlab Canada. Measuring the Melting Point. [Link]
- University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
- PubChem. This compound. [Link]
- Veda College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
- University of Wisconsin-River Falls.
- University of Colorado Boulder. IR: carboxylic acids. [Link]
- BuyersGuideChem. 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid. [Link]
- University of Calgary. Carboxylic Acids. [Link]
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- University of Technology, Iraq.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Quora. How to determine the solubility of organic compounds. [Link]
- ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
- OpenStax. 21.
- Vijay Nazare.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- YouTube. Solubility of Carboxylic Acids N5. [Link]
- Pearson.
- YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
- Chemsrc. 3-(Benzyloxy)propanoic acid. [Link]
- Chemistry LibreTexts. 6.
- Scribd. Class XI Determination of Melting and Boiling Points. [Link]
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- NIST. Propanoic acid. [Link]
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
Sources
- 1. This compound CAS#: 6625-78-1 [m.chemicalbook.com]
- 2. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 5. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [sigmaaldrich.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. quora.com [quora.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. 27912-85-2 CAS MSDS (3-(benzyloxy)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. asdlib.org [asdlib.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
- 30. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)propanoic acid
Introduction
2-(Benzyloxy)propanoic acid, a chiral carboxylic acid, serves as a crucial building block in advanced organic synthesis. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , its utility is particularly pronounced in medicinal chemistry and the development of pharmaceutically active intermediates.[1] The presence of a carboxylic acid, a benzyl ether, and a chiral center at the α-carbon makes it a versatile synthon for constructing complex molecular architectures with precise stereochemistry.[1]
Given its role as a high-value intermediate, rigorous confirmation of its structure and purity is paramount. Spectroscopic analysis provides the definitive, non-destructive means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic environment. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the interpretation of these spectra, the causality behind experimental choices, and the integrated workflow for unambiguous structural elucidation.
Molecular Structure and Predicted Spectroscopic Behavior
Before examining the data, it is crucial to analyze the molecular structure to anticipate its spectroscopic signatures.
-
Functional Groups: The molecule contains a carboxylic acid (-COOH), an ether linkage (-C-O-C-), a phenyl ring, and an aliphatic chain.
-
Proton Environments (¹H NMR): We anticipate distinct signals for the carboxylic acid proton, the five aromatic protons, the two benzylic methylene protons, the α-methine proton, and the three methyl protons.
-
Carbon Environments (¹³C NMR): We expect unique resonances for the carbonyl carbon, the aromatic carbons (ipso, ortho, meta, para), the benzylic methylene carbon, the α-methine carbon, and the methyl carbon.
-
Vibrational Modes (IR): Key vibrational modes will include the O-H and C=O stretches of the carboxylic acid, C-O stretches of the ether, C-H stretches of the aromatic and aliphatic groups, and aromatic C=C bending.
-
Mass Fragmentation (MS): The molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage yielding a stable benzyl or tropylium cation.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₂O₃ through a highly accurate mass measurement.
Expected Data & Interpretation
The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several key fragment ions.
| m/z (Mass-to-Charge Ratio) | Predicted Ion/Fragment | Interpretation & Mechanistic Insight |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. Its relative intensity indicates the stability of the molecule under the ionization conditions.[2] |
| 135 | [M - COOH]⁺ | Loss of the 45 Da carboxylic acid radical is a common fragmentation pathway for carboxylic acids. |
| 107 | [C₇H₇O]⁺ | Cleavage of the C-O bond at the α-carbon, retaining the benzyloxy moiety. |
| 91 | [C₇H₇]⁺ | Base Peak : Alpha-cleavage leading to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium cation. This is often the most abundant peak. |
| 77 | [C₆H₅]⁺ | Loss of a methylene group (CH₂) from the benzyl cation. |
Predicted collision cross-section (CCS) values, which relate to the ion's shape, can further aid in identification when using ion mobility-mass spectrometry techniques.[3]
Experimental Protocol: Acquiring a GC-MS Spectrum
The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is appropriate for a molecule of this volatility.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C to ensure rapid volatilization. A split injection is often used to prevent column overloading.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min) to separate the analyte from any impurities or solvent.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, typically operated under electron ionization (EI) at 70 eV. This energy is a standard that ensures reproducible fragmentation patterns and allows for library matching.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expected Data & Interpretation
The IR spectrum provides a clear fingerprint of the key functional groups within this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance & Interpretation |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Hallmark Peak : A very broad and strong absorption band, characteristic of the hydrogen-bonded dimer form of carboxylic acids.[4][5] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium to weak, sharp peaks. |
| 3000 - 2850 | C-H stretch (Aliphatic) | Medium, sharp peaks corresponding to the CH and CH₃ groups.[4] |
| ~1710 | C=O stretch (Carboxylic Acid) | A very strong and sharp absorption. The position indicates a saturated, dimeric carboxylic acid.[5] |
| ~1600, ~1450 | C=C stretch (Aromatic) | Two to three medium-intensity, sharp peaks. |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong absorption. |
| ~1100 | C-O stretch (Ether) | Strong absorption, characteristic of the C-O-C ether linkage. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common, convenient method for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan. The background spectrum is crucial as it subtracts the absorbance of ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR: Expected Data & Interpretation
The proton NMR spectrum will reveal the number of different proton environments, their electronic surroundings, and their neighboring protons. The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl₃).
| Chemical Shift (δ, ppm) | Proton(s) | Integration | Predicted Multiplicity | Interpretation & Rationale |
| ~11.0 | -COOH | 1H | Broad Singlet | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[5][6] It can be confirmed by a D₂O shake experiment, where the peak disappears. |
| 7.40 - 7.25 | Phenyl | 5H | Multiplet | Protons on the benzene ring are deshielded by the ring current. The overlapping signals of the ortho, meta, and para protons typically resolve into a complex multiplet. |
| 4.65, 4.45 | -O-CH₂ -Ph | 2H | Doublet of Doublets (or AB quartet) | These two protons are diastereotopic due to the adjacent chiral center. They are chemically inequivalent, couple to each other (geminal coupling), and appear as two distinct signals, often as a pair of doublets. |
| 4.15 | -CH (CH₃)- | 1H | Quartet | This methine proton is deshielded by the adjacent oxygen and carbonyl group. It is split into a quartet by the three neighboring methyl protons (n+1 rule). |
| 1.55 | -CH(CH₃ )- | 3H | Doublet | These methyl protons are split into a doublet by the single neighboring methine proton. |
¹³C NMR: Expected Data & Interpretation
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Carbon(s) | Interpretation & Rationale |
| ~178 | -C OOH | Carbonyl Carbon : Highly deshielded due to the double bond to one oxygen and a single bond to another.[5] |
| ~137 | Phenyl (ipso) | Quaternary Carbon : The aromatic carbon directly attached to the benzylic group. |
| ~129 | Phenyl (ortho/meta) | Aromatic carbons deshielded by the ring current. |
| ~128 | Phenyl (para) | Aromatic carbon. |
| ~75 | -C H(CH₃)- | α-Carbon : Deshielded due to direct attachment to an electronegative oxygen atom. |
| ~71 | -O-C H₂-Ph | Benzylic Carbon : Deshielded due to attachment to oxygen. |
| ~18 | -C H₃ | Methyl Carbon : The most upfield (shielded) signal in the aliphatic region. |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. Field homogeneity is optimized through a process called "shimming."
-
¹H Acquisition: A standard ¹H pulse sequence is used. Key parameters include the spectral width (~16 ppm), acquisition time (~2-3 seconds), and relaxation delay (1-5 seconds). Typically 8 or 16 scans are sufficient.
-
¹³C Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum where all carbon signals appear as singlets, simplifying interpretation. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (hundreds to thousands) and a longer acquisition time are required compared to ¹H NMR.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are integrated. The molecular weight is unequivocally confirmed by MS, which also provides predictable fragmentation patterns. IR spectroscopy validates the presence of the critical carboxylic acid and ether functional groups. Finally, ¹H and ¹³C NMR provide the complete atomic connectivity map, confirming the carbon skeleton and the precise environment of each proton. Together, these techniques form a robust, self-validating system essential for quality control in research and drug development, ensuring the identity, structure, and purity of this valuable chiral synthon.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245987, this compound.
- PubChemLite (2024). This compound (C10H12O3).
- The Royal Society of Chemistry (2024). Supplementary Information for a related article detailing NMR procedures.
- Lead Sciences (2024). (R)-2-(Benzyloxy)propanoic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7000104, (2R)-2-phenylmethoxypropanoic acid.
- Doc Brown's Chemistry (2024). Infrared spectrum of propanoic acid.
- Doc Brown's Chemistry (2024). Proton NMR spectrum of propanoic acid.
- SpectraBase (2024). Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester - 13C NMR.
- Doc Brown's Chemistry (2024). Mass spectrum of propanoic acid.
- ResearchGate (2007). Infrared Spectral Studies of Propanoic Acid in Various Solvents.
- Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)propanoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(benzyloxy)propanoic acid, a chiral building block of significant interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for data acquisition, and provide a rigorous interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and quality control.
Introduction: The Structural Significance of this compound
This compound is a chiral carboxylic acid featuring a benzyloxy ether substituent at the α-position. Its structure, containing a stereocenter, makes it a valuable synthon for the asymmetric synthesis of more complex molecules. Accurate and unambiguous characterization of this molecule is paramount, and ¹H NMR spectroscopy provides the most powerful means to confirm its identity, purity, and stereochemical integrity.
The key to interpreting its ¹H NMR spectrum lies in understanding how the electronic environment of each proton influences its chemical shift and how neighboring protons cause signal splitting. A particularly noteworthy feature is the presence of diastereotopic protons in the benzyl group, a direct consequence of the molecule's chirality.
Theoretical Principles: Predicting the Spectrum
Before analyzing the experimental data, a theoretical prediction of the spectrum provides a framework for interpretation. The structure of this compound dictates several distinct proton environments, each with a characteristic signal.
dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="2.5,-0.5!"]; O1 [label="O", pos="2.2,1.5!"]; O2 [label="O", pos="3.8,-0.2!"]; H_O2 [label="H", pos="4.5,0!"]; H_C2 [label="H", pos="1.5,1.5!"]; C4 [label="C", pos="-1.5,0!"]; H1_C4 [label="H", pos="-1.8,-0.8!"]; H2_C4 [label="H", pos="-1.8,0.8!"]; H3_C4 [label="H", pos="-2.2,0!"];
O3 [label="O", pos="0,-1.2!"]; C5 [label="C", pos="-1,-2!"]; H1_C5 [label="H (Ha)", pos="-1.5,-2.8!", fontcolor="#EA4335"]; H2_C5 [label="H (Hb)", pos="-0.2,-2.8!", fontcolor="#34A853"]; C6 [label="C", pos="-1.5,-3.8!"]; // Benzene ring start C7 [label="C", pos="-2.5,-4.5!"]; C8 [label="C", pos="-3.0,-5.8!"]; C9 [label="C", pos="-2.5,-7.1!"]; C10 [label="C", pos="-1.5,-7.8!"]; C11 [label="C", pos="-1.0,-6.5!"];
// Edges for bonds C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- H_O2; C1 -- H_C2; C1 -- C4; C4 -- H1_C4; C4 -- H2_C4; C4 -- H3_C4; C1 -- O3; O3 -- C5; C5 -- H1_C5; C5 -- H2_C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;
Chemical Shift Environments
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. It typically appears as a broad singlet far downfield, often between 10-12 ppm.[1][2][3][4] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[1]
-
Aromatic Protons (Ph-H): The five protons on the phenyl ring are in a region of high magnetic anisotropy and will resonate in the aromatic region, typically between 7.2 and 7.4 ppm, as a complex multiplet.
-
Benzylic Protons (-OCH₂Ph): The chiral center at C2 renders the two benzylic protons diastereotopic.[5][6] This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling), resulting in two distinct doublets, often referred to as an AB quartet. This is a hallmark of chirality in such systems.[7][8][9]
-
Methine Proton (α-CH): This proton is attached to the stereocenter and is deshielded by both the adjacent oxygen atom of the ether and the carbonyl group of the carboxylic acid. It is expected to appear as a quartet due to coupling with the three protons of the neighboring methyl group.
-
Methyl Protons (-CH₃): These three protons are equivalent and will be split by the single methine proton, resulting in a doublet.
Spin-Spin Coupling
The splitting patterns are governed by the n+1 rule, where n is the number of equivalent neighboring protons.
-
The α-CH (1H) is adjacent to the -CH₃ group (3H). It will be split into a (3+1) = 4 line quartet .
-
The -CH₃ protons (3H) are adjacent to the α-CH (1H). They will be split into a (1+1) = 2 line doublet .
-
The two diastereotopic benzylic protons (-CH₂Ph) are non-equivalent. They couple to each other, resulting in each signal appearing as a doublet .
Experimental Protocol: Acquiring High-Quality Data
The following protocol provides a standardized workflow for obtaining a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Dissolution: Securely cap the vial and vortex until the sample is fully dissolved.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.[10]
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
Data Analysis and Interpretation
A representative ¹H NMR spectrum of this compound would exhibit signals consistent with the theoretical predictions. The following table summarizes the expected data.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11.0 | Broad Singlet (br s) | 1H | - |
| Ph-H | 7.35 - 7.25 | Multiplet (m) | 5H | - |
| -OCH₂Ph (Hₐ, Hₑ) | ~4.75, ~4.50 | Doublet (d), Doublet (d) | 2H | ~12 (Geminal) |
| α-CH | ~4.20 | Quartet (q) | 1H | ~7 |
| -CH₃ | ~1.50 | Doublet (d) | 3H | ~7 |
Detailed Interpretation:
-
δ 11.0 (br s, 1H): The broad singlet in the far downfield region is characteristic of the carboxylic acid proton. Its broadness is due to chemical exchange and hydrogen bonding.[2][4] Adding a drop of D₂O to the sample would cause this signal to disappear, confirming its assignment.[1][3]
-
δ 7.35-7.25 (m, 5H): This complex multiplet integrates to five protons and corresponds to the protons of the phenyl group.
-
δ ~4.75 & ~4.50 (d, d, 2H): These two distinct doublets represent the two diastereotopic benzylic protons. Their non-equivalence is a direct result of the adjacent chiral center.[5][6] They split each other with a characteristic geminal coupling constant (²JHH) of approximately 12 Hz.
-
δ ~4.20 (q, 1H): This quartet, integrating to one proton, is the methine proton at the α-position. It is split by the three methyl protons with a coupling constant (³JHH) of ~7 Hz.
-
δ ~1.50 (d, 3H): This doublet, integrating to three protons, corresponds to the methyl group. The signal is split by the single α-methine proton, showing the same ~7 Hz coupling constant observed in the quartet, confirming their coupling relationship.
Advanced Considerations for Chiral Analysis
While the diastereotopic nature of the benzylic protons confirms the presence of a stereocenter, standard ¹H NMR in an achiral solvent cannot differentiate between enantiomers. To determine enantiomeric excess (ee), more advanced techniques are required:
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce diastereomeric interactions, causing separate signals for the R and S enantiomers to appear in the spectrum.[11]
-
Chiral Derivatizing Agents (CDAs): Covalently reacting the carboxylic acid with a chiral derivatizing agent, such as Mosher's acid, forms stable diastereomers.[11][12] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[13]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis allows for the unambiguous confirmation of its constitution. The key spectral features—the downfield carboxylic acid proton, the aromatic multiplet, the characteristic quartet-doublet pattern of the propanoic acid backbone, and crucially, the AB quartet of the diastereotopic benzylic protons—provide a definitive fingerprint for this important chiral molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret this data, ensuring the quality and integrity of their chemical entities.
References
- Reddit. (2018). diastereotopic protons on NMR. r/chemistry. [Link]
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- The Royal Society of Chemistry. (2018).
- PubMed. (2009).
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
- Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
- Chemistry Stack Exchange. (2018).
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- ACS Publications. (2006). Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies. Journal of the American Chemical Society. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]
- Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 245987, this compound. [Link]
- ACS Publications. (2001). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
- MIT OpenCourseWare.
- ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
- PubChemLite. This compound (C10H12O3). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7000104, (2R)-2-phenylmethoxypropanoic acid. [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Differentiation of Chiral Compounds Using Nmr Spectroscopy [campusstore.miamioh.edu]
- 13. pubs.acs.org [pubs.acs.org]
Mass spectrometry of 2-(Benzyloxy)propanoic acid
An In-depth Technical Guide to the Mass Spectrometry of 2-(Benzyloxy)propanoic Acid
Authored by: A Senior Application Scientist
Introduction: Characterizing this compound
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a carboxylic acid derivative featuring a benzyl ether linkage.[1] This bifunctional nature makes it an interesting analyte in pharmaceutical and chemical synthesis, where precise structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, detailing optimized analytical protocols and interpreting the resultant fragmentation patterns. We will delve into the causal mechanisms behind ion formation and fragmentation, providing researchers with the foundational knowledge to develop and validate robust analytical methods.
Strategic Selection of Ionization Technique
For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier choice. Unlike Electron Ionization (EI), which is suitable for volatile compounds and often causes extensive fragmentation that can obliterate the molecular ion, ESI is a "soft" ionization technique that typically preserves the intact molecule as a pseudomolecular ion.[2] This is crucial for establishing the molecular weight, the first step in any structural confirmation.
We will consider both positive and negative ESI modes, as each provides complementary structural information.
-
Negative Ion Mode ([M-H]⁻): Carboxylic acids are inherently acidic and readily lose a proton to form a stable carboxylate anion. This mode is often highly sensitive and produces a clean spectrum dominated by the deprotonated molecule, making it ideal for quantification.
-
Positive Ion Mode ([M+H]⁺): The presence of two oxygen atoms (ether and carbonyl) provides sites for protonation. While slightly less intuitive for an acid, this mode is invaluable for inducing characteristic fragmentation via tandem mass spectrometry (MS/MS), which reveals the molecule's structural backbone.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but would necessitate a derivatization step (e.g., esterification of the carboxylic acid) to increase the analyte's volatility, adding complexity to the workflow.[4][5] Therefore, this guide will focus on the more direct Liquid Chromatography-Mass Spectrometry (LC-MS) approach using ESI.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the robust analysis of this compound.
Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water. This solution is used for infusion or injection.
-
System Suitability: Prepare a separate standard of a known related compound (e.g., benzoic acid) to verify system performance before and after the analytical run.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Rationale: The C18 column provides excellent retention for the moderately nonpolar benzyl group. Formic acid is a crucial mobile phase modifier that aids in protonation for positive ESI mode and provides sharp chromatographic peaks.[6]
Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer (e.g., Quadrupole-Time-of-Flight or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative (separate runs).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
Full Scan (MS1) Range: m/z 50-300.
-
Product Ion Scan (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 181.1) in positive mode and the [M-H]⁻ ion (m/z 179.1) in negative mode.
-
Collision Energy: Ramp from 10-30 eV to observe the full fragmentation profile. This energy range is sufficient to break the key bonds within the structure.
-
Interpretation of Mass Spectra
Positive Ion Mode: The Fragmentation Story
In positive ESI mode, this compound is observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 181.1. The subsequent fragmentation induced by Collision-Induced Dissociation (CID) is highly diagnostic. The molecule's structure contains two key functionalities that dictate its fragmentation: the benzyl ether group and the propanoic acid moiety.
The most favorable fragmentation pathway involves the cleavage of the benzylic C-O bond. This is because the resulting benzyl cation can rearrange into an extremely stable tropylium ion.[7] This pathway leads to the formation of the base peak at m/z 91.1 .
The logical flow of this primary fragmentation is visualized below.
Caption: Primary fragmentation pathways for protonated this compound.
Other observed fragments, though typically of lower intensity, provide further conformational evidence:
-
m/z 163.1: Corresponds to the loss of a water molecule (18.0 Da) from the parent ion.
-
m/z 135.1: Results from the loss of the carboxyl group (45.0 Da), a common fragmentation for carboxylic acids.[8][9]
Negative Ion Mode: Confirmation and Orthogonality
In negative ESI mode, the spectrum is typically simpler. The deprotonated molecule, [M-H]⁻, is observed at m/z 179.1 . Inducing fragmentation on this ion primarily results in the loss of carbon dioxide (CO₂), a characteristic reaction for carboxylate anions. This produces a significant fragment ion at m/z 135.1 , corresponding to the loss of 44.0 Da.
Data Summary
The key mass spectral data are summarized in the table below for easy reference.
| Ionization Mode | Precursor Ion (m/z) | Proposed Structure | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| Positive ESI | 181.1 | [M+H]⁺ | 91.1 (Base Peak) | C₃H₆O₃ (90.0 Da) | Tropylium Ion (C₇H₇⁺) |
| 135.1 | HCOOH (46.0 Da) | Benzyloxyethyl Cation (C₉H₁₁O⁺) | |||
| 163.1 | H₂O (18.0 Da) | Dehydrated [M+H]⁺ | |||
| Negative ESI | 179.1 | [M-H]⁻ | 135.1 | CO₂ (44.0 Da) | Benzyloxyethyl Anion (C₉H₁₁O⁻) |
Conclusion: A Validated Approach
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS. By leveraging both positive and negative ionization modes, a complete structural profile can be obtained. Positive mode analysis is defined by the characteristic formation of the m/z 91 tropylium ion, which serves as a definitive marker for the benzyl ether moiety. Negative mode provides a robust signal for the parent molecule and confirms the presence of the carboxylic acid through the characteristic loss of CO₂. This combined, in-depth approach provides researchers and drug development professionals with a reliable, self-validating methodology for the unambiguous identification and characterization of this compound.
References
- Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: 2-(Benzyloxy)
- Title: Electron impact mass spectra of some salts of carboxylic acids with alkali (group Ia) metals Source: Scilit URL:[Link]
- Title: mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]
- Title: Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)
- Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL:[Link]
- Title: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer Source: Analytical Chemistry, ACS Public
- Title: Propionic Acid | CH3CH2COOH Source: PubChem, N
- Title: Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester Source: ResearchG
- Title: α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) Source: YouTube URL:[Link]
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Sam Houston St
- Title: PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Title: MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.
- Title: Propanoic acid, 2-methyl-, phenylmethyl ester Source: NIST WebBook URL:[Link]
- Title: mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]
- Title: Mass spectrometry characterization of peroxycarboxylic acids Source: University of Cambridge Repository URL:[Link]
- Title: Dual parallel electrospray ionization and atmospheric pressure chemical ionization mass spectrometry Source: USDA Agricultural Research Service URL:[Link]
- Title: Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry Source: Research Collection, ETH Zurich URL:[Link]
- Title: Adduct formation in electrospray ionization mass spectrometry II.
- Title: Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol Source: PubMed, N
Sources
- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pharmacy180.com [pharmacy180.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Foreword: The Imperative of Chirality in Modern Drug Development
An In-depth Technical Guide to the Racemic Resolution of 2-(Benzyloxy)propanoic Acid
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its biological function. For active pharmaceutical ingredients (APIs), enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] One enantiomer may be the active therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for adverse effects.[2] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often non-negotiable step in drug discovery and manufacturing.[1]
This guide provides a comprehensive technical overview of the methodologies for the racemic resolution of this compound, a valuable chiral building block in the synthesis of various complex molecules.[3][4] We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer insights into the optimization and analysis that underpin successful enantioseparation. The focus is not merely on the "how" but on the "why," empowering researchers and drug development professionals to make informed decisions in their laboratory and scale-up operations.
Part 1: The Cornerstone Technique: Classical Resolution via Diastereomeric Salt Formation
The most established and industrially robust method for separating racemic carboxylic acids is through the formation of diastereomeric salts.[1][3] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[5][6]
The Underlying Principle
The strategy involves reacting the racemic acid, a 50:50 mixture of (R)- and (S)-2-(benzyloxy)propanoic acid, with a single, pure enantiomer of a chiral base (the resolving agent). This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts, which possess different solubilities, melting points, and crystal structures.[1][5][7]
-
(R,S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] (Enantiomeric Pair) + (Single Enantiomer) → (Diastereomeric Pair)
This difference in physical properties, particularly solubility in a given solvent system, allows for the separation of the two diastereomers through fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor.
Diagram of Diastereomeric Salt Resolution Workflow
Caption: Workflow for classical resolution by diastereomeric salt formation.
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization of the resolving agent, solvent, temperature, and stoichiometry is essential for achieving high yield and enantiomeric excess (ee%).[8]
1. Step 1: Formation and Crystallization of the Diastereomeric Salt
- Rationale: The choice of solvent is critical; it must be one in which the diastereomeric salts have a significant solubility difference. The resolving agent should form a stable, crystalline salt with one of the acid enantiomers.[9]
- Procedure:
- In a round-bottom flask, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The volume should be sufficient for complete dissolution upon gentle warming.[1]
- In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in a small amount of the same solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the first crop of crystals.[1]
- Slowly add the resolving agent solution to the acid solution with stirring. Gentle warming may be required to maintain dissolution.
- Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can be subsequently stored at a lower temperature (e.g., 4°C) for 12-24 hours.[8]
2. Step 2: Isolation and Purification of the Diastereomeric Salt
- Rationale: The initial crystals must be separated from the mother liquor, which contains the more soluble diastereomer. A washing step removes residual mother liquor, and recrystallization enhances diastereomeric purity.
- Procedure:
- Collect the crystalline salt by vacuum filtration, using a Büchner funnel.[1]
- Wash the crystals with a small amount of the cold crystallization solvent to remove adhering impurities.[1]
- (Optional but Recommended) To improve purity, perform a recrystallization. Dissolve the collected salt in a minimum amount of the hot solvent, allow it to cool slowly, and re-isolate the purified crystals by filtration.[1]
3. Step 3: Liberation of the Enantiopure Carboxylic Acid
- Rationale: The purified diastereomeric salt is an intermediate. To recover the desired enantiomerically pure acid, the salt must be broken by acidification.
- Procedure:
- Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
- With vigorous stirring, add a strong acid (e.g., 2M HCl) dropwise until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate, regenerating the free carboxylic acid, and forms the water-soluble salt of the amine resolving agent.[1]
- Transfer the mixture to a separatory funnel. Separate the organic layer, which contains the enantiopure this compound.
- Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.
4. Step 4: Analysis and Recovery
- Rationale: The enantiomeric excess (ee%) of the recovered acid must be determined. The resolving agent can often be recovered from the aqueous layer for reuse.
- Procedure:
- Determine the ee% using chiral HPLC analysis (see Part 3).
- To recover the resolving agent, make the acidic aqueous layer basic (e.g., with NaOH) and extract the free chiral amine with an organic solvent.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Salt is too soluble; solution is not saturated. | Slowly evaporate the solvent to increase concentration. Try a less polar co-solvent to decrease solubility. Add a seed crystal if available.[8] |
| Oily Precipitate Forms | Salt melting point is below the solvent boiling point. | Use a lower-boiling solvent or a solvent mixture. Ensure slow, controlled cooling. |
| Low Enantiomeric Excess (ee%) | Poor discrimination in solubility between salts. | Screen different resolving agents and solvents.[10] Perform one or more recrystallizations of the diastereomeric salt.[1] Optimize the amount of resolving agent used. |
| Low Yield of Resolved Acid | Significant amount of desired salt remains in mother liquor. | Concentrate the mother liquor to obtain a second crop of crystals. Optimize crystallization temperature and time. Ensure complete liberation of the acid in Step 3. |
Part 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful alternative that relies on the differential reaction rates of enantiomers with a chiral catalyst, most commonly an enzyme.[11] In an ideal kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer while leaving the other untouched.
The Principle of Enantioselectivity
For resolving this compound, a lipase is an excellent choice of enzyme. The process can be designed in two ways:
-
Enantioselective Esterification: The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will preferentially esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid enantiomer.
-
Enantioselective Hydrolysis: A racemic ester of the acid is prepared first. A lipase is then used to selectively hydrolyze one of the ester enantiomers back to the acid, allowing for separation of the acid from the unreacted ester.[12]
The key to success is stopping the reaction at or near 50% conversion. At this point, the theoretical maximum enantiomeric excess for both the product and the remaining starting material is achieved.[8]
Diagram of Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via esterification.
Detailed Experimental Protocol (Esterification)
1. Step 1: Substrate and Enzyme Preparation
- Procedure:
- Dissolve racemic this compound (1 eq.) and an alcohol (e.g., n-butanol, 1.5-2.0 eq.) in a non-polar organic solvent (e.g., hexane or toluene).
- Add the lipase (e.g., Burkholderia cepacia lipase) to the mixture. The amount of enzyme is typically determined by activity units or by weight (e.g., 10-50% w/w of the acid).
2. Step 2: Enantioselective Reaction and Monitoring
- Rationale: The reaction progress must be monitored to ensure it is stopped at approximately 50% conversion to maximize the ee of both components.
- Procedure:
- Stir the suspension at a controlled temperature (e.g., 30-45°C).
- Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or GC to determine the ratio of acid to ester.
3. Step 3: Separation of Products
- Rationale: The unreacted acid and the newly formed ester have different chemical properties and can be easily separated.
- Procedure:
- Once ~50% conversion is reached, filter off the enzyme.
- Extract the reaction mixture with an aqueous base (e.g., 1M NaHCO₃). The unreacted acid will move to the aqueous layer as its sodium salt. The ester will remain in the organic layer.
- Separate the layers.
- Acid Recovery: Acidify the aqueous layer with HCl (to pH 1-2) and extract with an organic solvent to recover the unreacted, enantiomerically enriched acid.
- Ester Recovery: Wash, dry, and evaporate the original organic layer to isolate the enantiomerically enriched ester. This ester can then be hydrolyzed (using acid or base) back to the carboxylic acid to obtain the other enantiomer.
Part 3: The Arbiter of Success: Analytical Methods for Purity Assessment
Regardless of the resolution method employed, an accurate and reliable analytical technique is required to quantify the outcome. The primary method for determining the enantiomeric excess (ee%) of a chiral compound is Chiral High-Performance Liquid Chromatography (HPLC).[12][13]
Chiral HPLC Principles
Chiral HPLC utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation and two distinct peaks in the chromatogram. The ee% is calculated from the relative areas of these two peaks.
Typical Chiral HPLC Method Parameters:
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OJ or Chiralpak® AD) are highly effective.[12] |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape for carboxylic acids.[12] |
| Detection | UV detection is standard, as the benzyl and carboxyl groups of this compound are chromophoric. |
| Analysis | The enantiomeric excess is calculated as: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100. |
Conclusion: Selecting the Optimal Resolution Strategy
The choice between classical diastereomeric salt resolution and enzymatic kinetic resolution depends on several factors.
-
Diastereomeric Salt Resolution is often preferred for large-scale industrial applications. It is a robust, well-understood technology that can, in principle, yield 100% of one enantiomer from the racemic mixture (after processing the mother liquor). However, it requires significant empirical optimization to find the right combination of resolving agent and solvent.[8]
-
Enzymatic Kinetic Resolution offers high selectivity under mild conditions and avoids the need for stoichiometric chiral reagents (the enzyme is a catalyst). Its primary drawback is a theoretical maximum yield of 50% for a single enantiomer from the racemate.[8] This method is exceptionally well-suited for laboratory-scale synthesis where high purity is paramount and yield is a secondary concern.
Ultimately, a successful resolution campaign for this compound requires a systematic approach: screening of conditions, careful execution of the chosen protocol, and precise analytical validation. This guide provides the foundational knowledge and practical frameworks to achieve that success.
References
- HETEROCYCLES. (2012).A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, Vol. 86, No. 2. [Link]
- Chemistry LibreTexts. (2019).6.8: Resolution: Separation of Enantiomers.
- National Institutes of Health. (2011).Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
- OpenStax. (2023).5.8 Racemic Mixtures and the Resolution of Enantiomers.
- Gavin Publishers. (n.d.).Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- National Institutes of Health. (2025).Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- PubMed. (2024).Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Filo. (2025).Active 2-benzoyl propanoic acid undergoes racemization when treated with...
- PubMed. (n.d.).Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- National Institutes of Health. (2022).Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
- Chemistry LibreTexts. (2023).5.9: Racemic Mixtures and the Resolution of Enantiomers.
- MDPI. (n.d.).A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- Kaival Chemicals. (n.d.).Resolving Agents / Chiral chemicals.
- Technology Networks. (2012).Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs.
- PubMed. (2004).Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids.
- MDPI. (2024).Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- National Institutes of Health. (n.d.).this compound.
- Chiralpedia. (2025).Part 9: Stereochemistry in Drug Discovery and Development.
- MDPI. (2024).Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
- National Institutes of Health. (2022).Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-(Benzyloxy)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dual Utility of a Versatile Chiral Building Block
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is driven by the stringent stereochemical requirements of the pharmaceutical and agrochemical industries. 2-(Benzyloxy)propanoic acid, a derivative of lactic acid, emerges as a highly versatile chiral synthon. Its structure is deceptively simple, yet it harbors a powerful combination of functionalities: a stereogenic center of defined configuration, a carboxylic acid for diverse coupling reactions, and a benzyl ether that serves as a robust, yet readily cleavable, protecting group for the α-hydroxyl function.
This guide provides an in-depth exploration of the strategic application of this compound. We will move beyond a mere catalog of reactions to dissect the causality behind its use, first as a fundamental chiral building block where its stereocenter is incorporated directly into the target molecule, and second, as a conceptual chiral auxiliary to direct the formation of new stereocenters. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to effectively integrate this valuable reagent into their synthetic campaigns.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is foundational to its successful application. The data for (R)-(+)-2-(Benzyloxy)propanoic acid is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 52-55 °C | [1] |
| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [1] |
| CAS Number | 100836-85-9 | [1] |
| Purity (Assay) | ≥97.0% (HPLC) | [1] |
Safety Profile: this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.[1]
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): N95 dust mask, chemical-resistant gloves, and safety goggles are mandatory.[1]
Part 1: Synthesis of the Chiral Building Block
The enantiomerically pure form of this compound is not naturally abundant and must be synthesized. A reliable method starts from the chiral pool, using readily available enantiopure methyl lactate. The benzylation of the secondary alcohol is a critical step, establishing the protecting group that is central to the reagent's utility.
Protocol 1: Synthesis of (R)-2-(Benzyloxy)propanoic Acid
This protocol is adapted from a patented procedure, demonstrating a scalable synthesis from (R)-methyl lactate.[2] The process involves two main stages: benzylation of the hydroxyl group and subsequent saponification of the methyl ester.
Caption: Synthetic workflow for (R)-2-(Benzyloxy)propanoic acid.
Materials:
-
(R)-Methyl lactate
-
Sodium tert-amylate
-
Benzyl chloride (or benzyl bromide)
-
Anhydrous solvent (e.g., THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Stage 1: Benzylation
-
In a flame-dried, inert-atmosphere flask, prepare a solution of (R)-methyl lactate in an anhydrous solvent.
-
To this solution, add sodium tert-amylate. The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.
-
Cool the reaction mixture to below 5 °C in an ice bath.
-
Slowly add benzyl halide to the cooled solution. The alkoxide displaces the halide in an Sₙ2 reaction to form the benzyl ether.
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup: quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.
Stage 2: Saponification (Ester Hydrolysis)
-
To the crude methyl ester, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 1-2 hours to drive the saponification to completion.
-
Cool the reaction mixture to room temperature and acidify with HCl until the pH is approximately 1-2. The desired carboxylic acid will precipitate or partition into an organic layer upon extraction.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (R)-2-(benzyloxy)propanoic acid. Purity can be assessed by HPLC and NMR.[2]
Causality & Insight: The choice of a strong, non-nucleophilic base like sodium tert-amylate is crucial in the first stage to ensure complete deprotonation of the alcohol without competing saponification of the ester. The subsequent hydrolysis under basic conditions is a standard and high-yielding method to convert the ester to the desired carboxylic acid.
Part 2: Application as a Chiral Building Block
The most direct application of this compound is as a chiral building block. In this role, the molecule is incorporated wholesale into a larger structure, with its pre-existing stereocenter becoming a permanent feature of the final product. The carboxylic acid functionality serves as a versatile handle for standard transformations like amide bond formation and esterification, making it a valuable precursor for creating complex chiral molecules, including potential drug candidates.
For instance, derivatives of this compound have been utilized in the synthesis of compounds with antimicrobial activity and as antagonists for G protein-coupled receptors like GPR34.[3][4]
Protocol 2: Amide Bond Formation
This protocol outlines a general procedure for coupling this compound with a primary or secondary amine using a standard peptide coupling reagent.
Caption: Workflow for amide bond formation.
Materials:
-
(R)- or (S)-2-(Benzyloxy)propanoic acid (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add DCC and DMAP to the solution and stir for 10 minutes.
-
Add the desired amine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Part 3: Application as a Chiral Auxiliary (Representative Protocol)
A more advanced application of a chiral molecule is its use as a chiral auxiliary. The auxiliary is temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the key reaction, the auxiliary is cleaved and can ideally be recovered.[5]
While Evans' oxazolidinones are the gold standard for this approach, we can conceptualize a protocol where an ester of this compound acts as a chiral auxiliary in a diastereoselective enolate alkylation. The inherent chirality and steric bulk of the auxiliary would direct an incoming electrophile to one face of the enolate.
Disclaimer: This is a representative protocol based on established principles of asymmetric synthesis, as direct literature examples for this specific application are not prevalent.[5][6] It is designed to be a self-validating system for exploratory research.
Caption: Conceptual workflow for using a 2-(benzyloxy)propanoate derivative as a chiral auxiliary.
Protocol 3: Diastereoselective Enolate Alkylation
Stage 1: Preparation of the Chiral Ester
-
Reduce (R)-2-(benzyloxy)propanoic acid with a mild reducing agent (e.g., BH₃·THF) to afford the corresponding chiral alcohol, (R)-2-(benzyloxy)-1-propanol.
-
Couple this alcohol with propanoyl chloride in the presence of a base (e.g., pyridine) to form the prochiral ester substrate.
Stage 2: Asymmetric Alkylation
-
Dissolve the ester substrate (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.05 eq) to generate the lithium enolate. The stereochemistry of the enolate (E vs. Z) is critical for diastereoselectivity.[5]
-
After stirring for 30-60 minutes at -78 °C, add a reactive alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq).
-
Stir the reaction at -78 °C until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or chiral HPLC analysis. Purification by column chromatography can separate the diastereomers.
Stage 3: Auxiliary Cleavage
-
Dissolve the purified alkylated ester in a THF/water mixture (e.g., 3:1).
-
Cool to 0 °C and add aqueous lithium hydroxide (LiOH) followed by 30% hydrogen peroxide (H₂O₂).
-
Stir until the ester is fully hydrolyzed.
-
Work up the reaction to separate the chiral carboxylic acid product from the recovered chiral alcohol auxiliary.
Causality & Insight: The success of this reaction hinges on the formation of a single, geometrically defined enolate. The chiral auxiliary, through chelation with the lithium cation and steric hindrance from the benzyloxy group, is expected to block one face of the planar enolate. This forces the incoming electrophile to attack from the less hindered face, resulting in one major diastereomer. The predictability of this facial bias is a hallmark of auxiliary-controlled reactions.[5]
Part 4: Deprotection Strategies - Cleavage of the Benzyl Ether
A key feature of this compound is the benzyl ether, which functions as a protecting group for the α-hydroxyl. Its removal is often a final step in a synthetic sequence. The choice of deprotection method is critical and depends on the functional group tolerance of the molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (MeOH or EtOH) | Clean, high-yielding, mild conditions. | Not compatible with other reducible groups (alkenes, alkynes, some nitro groups). | [7] |
| Lewis Acid Mediated | BCl₃·SMe₂, DCM, -78 °C to 0 °C | Highly selective, tolerates silyl ethers, esters. | Stoichiometric, requires careful handling of boron reagents. | [8] |
| Oxidative Cleavage | DDQ or CAN | Useful when reductive conditions are not tolerated. | Requires specific electronic properties (e.g., p-methoxybenzyl ethers are more susceptible). | [9] |
| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful; can reduce aromatic rings if not controlled. | Harsh conditions, not compatible with many functional groups. | [7] |
Protocol 4: Deprotection via Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl ether cleavage.
Materials:
-
Benzyloxy-containing compound
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected α-hydroxy acid derivative.
Conclusion
This compound is a powerful and versatile tool for the modern synthetic chemist. Its utility spans from being a straightforward chiral building block, where its stereocenter is directly embedded into a target molecule, to serving as a template for creating new, adjacent stereocenters when used as a chiral auxiliary. The robust benzyl protecting group, combined with the reactive carboxylic acid handle, allows for its integration into complex synthetic routes, with a variety of reliable methods available for its eventual cleavage. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to harness the full potential of this valuable synthon in the pursuit of enantiomerically pure molecules for drug discovery and development.
References
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Benzyloxy)propanoic Acid as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Strategic Value of 2-(Benzyloxy)propanoic Acid in Stereoselective Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful. Chiral building blocks are foundational tools that allow chemists to construct complex, stereochemically-defined molecules with precision.[1][2] They are stereogenic units temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1]
Among the versatile reagents in the chemist's arsenal, this compound stands out. Derived from readily available and inexpensive lactic acid, it offers a robust chiral scaffold. Its structure is deceptively simple yet remarkably powerful, featuring:
-
A defined stereocenter at the C2 position, available in both (R) and (S) configurations.
-
A carboxylic acid moiety, a versatile functional handle for a vast array of chemical transformations, including amide couplings, reductions, and esterifications.
-
A benzyl ether , which serves as a rugged protecting group for the C2 hydroxyl function. The benzyl group is stable across a wide range of reaction conditions but can be removed reliably under specific, mild conditions.[3]
This guide provides an in-depth exploration of this compound, presenting its synthesis, key properties, and detailed protocols for its application as a cornerstone in asymmetric synthesis.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The properties of the (R) and (S) enantiomers of this compound are summarized below.
| Property | (R)-(+)-2-(Benzyloxy)propanoic Acid | (S)-(-)-2-(Benzyloxy)propanoic Acid |
| Molecular Formula | C₁₀H₁₂O₃[4] | C₁₀H₁₂O₃[5] |
| Molecular Weight | 180.20 g/mol [4] | 180.20 g/mol [5] |
| Appearance | Solid | Solid |
| CAS Number | 100836-85-9[6] | 33106-32-0[5] |
| Melting Point | 52-55 °C | N/A |
| Optical Activity | [α]20/D +77±3°, c = 1 in methanol | N/A |
| Purity | ≥97.0% (HPLC)[7] | 95% |
Synthesis of Enantiopure this compound
The most common and economically viable route to this building block begins with the corresponding enantiomer of an alkyl lactate (e.g., methyl or ethyl lactate), which is a readily available starting material from the chiral pool. The synthesis is a robust two-step process: benzylation of the secondary alcohol followed by saponification of the ester.
Caption: General two-step synthesis of this compound.
Protocol 1: Synthesis of (S)-Methyl 2-(Benzyloxy)propanoate
This protocol details the benzylation of the hydroxyl group of (S)-methyl lactate via a Williamson ether synthesis.[8]
Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-amylate is critical to quantitatively deprotonate the secondary alcohol, forming the corresponding alkoxide.[9] This highly nucleophilic alkoxide then readily displaces the bromide from benzyl bromide in an Sₙ2 reaction. The reaction must be conducted under anhydrous conditions to prevent the base from being quenched by water.
-
Materials:
-
(S)-Methyl lactate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium tert-amylate[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Carefully wash the NaH dispersion (1.2 eq.) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add (S)-methyl lactate (1.0 eq.) dropwise to the NaH suspension. Allow the mixture to stir for 30-60 minutes at 0 °C, during which hydrogen gas will evolve.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.
-
Protocol 2: Saponification to (S)-2-(Benzyloxy)propanoic Acid
This protocol describes the hydrolysis of the methyl ester to the target carboxylic acid.[10]
Causality: Base-mediated hydrolysis (saponification) is an efficient method for converting esters to carboxylates. Lithium hydroxide is often preferred as it can be effective at room temperature and tends to result in clean reactions.[10] Following the complete hydrolysis, the reaction mixture is acidified. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate or become extractable into an organic solvent.
-
Materials:
-
(S)-Methyl 2-(benzyloxy)propanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
THF/Water solvent mixture (e.g., 3:1)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the ester (1.0 eq.) in a THF/water mixture.
-
Add LiOH·H₂O (1.5 - 2.0 eq.) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization if necessary.
-
Core Applications in Asymmetric Synthesis
The utility of this compound lies in the predictable and high-fidelity transformations of its carboxylic acid group and the strategic removal of the benzyl ether.
Caption: Key synthetic transformations using the chiral building block.
Application Focus: Diastereoselective Amide Bond Formation
One of the most powerful applications is in the synthesis of chiral amides, which are precursors to numerous biologically active molecules, including GPR34 antagonists and the side chains of taxane anticancer agents.[10][11][12] The carboxylic acid is first activated and then reacted with a primary or secondary amine.
Causality: Carboxylic acids do not directly react with amines to form amides under mild conditions. They must first be converted to a more reactive electrophile. Common methods include forming an acid chloride with thionyl chloride or oxalyl chloride, or using carbodiimide coupling agents (e.g., EDC, DCC) which form a highly reactive O-acylisourea intermediate in situ.
-
Protocol 3: EDC/HOBt-Mediated Amide Coupling
-
Dissolve this compound (1.0 eq.), Hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DCM or DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography.
-
Application Focus: Deprotection to Reveal the Chiral Alcohol
The final strategic step in many synthetic sequences involving this building block is the cleavage of the benzyl ether to unmask the free hydroxyl group.
Causality: Catalytic hydrogenolysis is the most common and efficient method for benzyl ether deprotection.[13] The reaction proceeds on the surface of a palladium catalyst (typically supported on carbon, Pd/C), where molecular hydrogen is activated. The benzyl C-O bond is cleaved, and the resulting fragments are saturated by hydrogen, producing the desired alcohol and toluene as a non-polar, easily removable byproduct. This method is exceptionally clean and high-yielding but is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[8]
Caption: Simplified schematic of catalytic hydrogenolysis for debenzylation.
-
Protocol 4: Catalytic Hydrogenolysis
-
Dissolve the benzylated substrate (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add Palladium on carbon (10 wt. %, ~5-10 mol % Pd) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm to 50 psi) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a quintessential chiral building block that provides a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. Its value is derived from its origins in the natural chiral pool, the orthogonal reactivity of its functional groups, and the robust, well-documented chemistry associated with both the carboxylic acid and the benzyl ether protecting group. The protocols and strategic insights provided herein are intended to empower researchers to effectively leverage this reagent in advancing the frontiers of drug discovery and chemical synthesis.
References
- Wikipedia. Chiral auxiliary. [Link]
- Aparecida de Souza, M., d'Oca, M. G. M., & Lapis, A. A. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Juaristi, E. (2020). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 31(4). [Link]
- Riant, O., et al. (1997). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
- Google Patents. CN113233972A - Synthesis method of (R)
- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- PubChem. This compound. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Technology Networks. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl)
- Common Organic Chemistry. Benzyl Protection. [Link]
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
- PrepChem.com. Synthesis of 2-benzyl butanoic acid. [Link]
- BuyersGuideChem. (S)-2-(Benzyloxy)propanoic acid suppliers and producers. [Link]
- Varelis, P., & Johnson, B. L. (1994). Preparation of optically active (s)-2-(benzyloxy)propanal. Australian Journal of Chemistry, 48(10), 1775-1779. [Link]
- The Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
- ResearchGate.
- Shields, J. D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
- Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-50. [Link]
- ResearchGate. Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs.... [Link]
- Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43-50. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 4. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 6. 100836-85-9|(R)-2-(Benzyloxy)propanoic acid|BLD Pharm [bldpharm.com]
- 7. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 10. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols: (S)-2-(Benzyloxy)propanoic Acid in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Chiral Building Block
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is fundamental to its biological activity, safety, and metabolic profile.[1] Biological systems, composed of chiral entities like amino acids and sugars, interact with drugs in a highly stereospecific manner.[1][2] Consequently, the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a paramount objective. (S)-2-(Benzyloxy)propanoic acid emerges as a key player in this arena. As a member of the "chiral pool," it provides a synthetically accessible, enantiomerically pure starting material that allows chemists to introduce a defined stereocenter into a target molecule, thereby circumventing complex and often inefficient resolution steps later in the synthesis.[3][4]
This molecule is structurally derived from (S)-lactic acid, featuring a carboxylic acid functional group and a stereocenter at the C-2 position. The critical addition of a benzyl ether (benzyloxy group) serves as a robust protecting group for the hydroxyl moiety. This dual functionality—a reactive carboxylic acid and a protected hydroxyl group on a fixed stereocenter—makes (S)-2-(Benzyloxy)propanoic acid a versatile and valuable intermediate in the synthesis of complex, high-value pharmaceutical compounds. This guide details its properties, core applications, and provides field-proven protocols for its use in key synthetic transformations.
Section 1: Physicochemical Properties and Handling
(S)-2-(Benzyloxy)propanoic acid is a white to off-white crystalline solid under standard conditions. Its stability and handling require attention to its chemical nature.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 33106-32-0 | [5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 108-112 °C | |
| Purity | Typically ≥95% |
| Storage | Store at 2-8 °C, protected from moisture and light | |
Handling and Storage Insights:
-
Moisture Sensitivity: The compound is sensitive to hydrolysis and should be stored in tightly sealed containers in a dry environment.
-
Chemical Reactivity: The carboxylic acid group will react with strong bases. Standard laboratory safety protocols, including the use of protective gloves and eyewear, should be followed, as the compound may cause skin irritation.
Section 2: Core Applications in Medicinal Chemistry
The utility of (S)-2-(Benzyloxy)propanoic acid stems from its ability to serve as a reliable scaffold for introducing both chirality and a versatile functional handle into potential drug molecules.
A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of propanoic acid, commonly known as "profens." The anti-inflammatory activity of these drugs, which function by inhibiting cyclooxygenase (COX) enzymes, often resides primarily in the (S)-enantiomer. (S)-2-(Benzyloxy)propanoic acid serves as a logical intermediate for the synthesis of these and related compounds, ensuring the correct stereochemistry is established early in the synthetic sequence.[7][8]
Beyond established drug classes, this building block is relevant in contemporary drug discovery. A notable example is in the development of antagonists for G protein-coupled receptors (GPCRs), a major family of drug targets. Recently, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid were identified as a new class of antagonists for GPR34, a receptor implicated in neuropathic pain.[9][10] In these syntheses, a molecule with the propanoic acid core provides the essential chiral framework upon which the rest of the pharmacophore is constructed, demonstrating the enduring relevance of this scaffold in addressing new and challenging biological targets.
The benzyl ether is not merely a placeholder; it is a strategic choice. It is stable to a wide range of reaction conditions (e.g., basic hydrolysis of esters, amide couplings), allowing chemists to perform extensive modifications on the carboxylic acid terminus without disturbing the protected hydroxyl group. In a later synthetic step, the benzyl group can be cleanly and selectively removed via catalytic hydrogenation. This unmasks a secondary alcohol, providing a new site for further functionalization, such as the introduction of groups to improve solubility, modulate activity, or attach the molecule to a larger assembly.
Section 3: Standard Synthetic Protocols
The following protocols describe fundamental transformations that are cornerstones of medicinal chemistry programs. They illustrate how (S)-2-(Benzyloxy)propanoic acid is integrated into synthetic workflows to build molecular diversity.
Causality: The formation of an amide bond is arguably the most common reaction in medicinal chemistry. This protocol uses a carbodiimide coupling agent (like DCC or EDC) to activate the carboxylic acid, allowing it to react with a primary or secondary amine to form a stable amide linkage, a key structural motif in countless drug molecules.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling.
Detailed Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-2-(benzyloxy)propanoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 10 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting acid is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Causality: This protocol is essential for unmasking the hydroxyl group, enabling subsequent synthetic manipulations. Catalytic hydrogenation uses hydrogen gas and a palladium catalyst to selectively cleave the benzyl C-O bond (hydrogenolysis) without affecting other functional groups like esters or amides under controlled conditions.
Reaction Scheme: Benzyl Ether Hydrogenolysis
Caption: Deprotection via catalytic hydrogenation.
Detailed Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a moist state or under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.
-
Reaction: Stir the black suspension vigorously at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC. The product should have a significantly lower Rf value than the starting material due to the free hydroxyl group.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOAc). Caution: The filter cake should not be allowed to dry in the air as it can ignite. Quench it with water.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, which can often be used without further purification.
Conclusion
(S)-2-(Benzyloxy)propanoic acid is more than a simple chemical; it is a strategic tool in the pharmaceutical scientist's arsenal. Its value lies in the reliable and high-fidelity introduction of a key stereocenter, simplifying complex synthetic routes and providing access to enantiomerically pure drug candidates. The combination of a modifiable carboxylic acid and a robustly protected, yet readily revealed, hydroxyl group ensures its continued application in the synthesis of diverse molecular architectures, from established anti-inflammatory agents to novel therapeutics targeting the frontiers of pharmacology. The protocols provided herein represent foundational steps that can be adapted and expanded upon to build libraries of compounds for the discovery of next-generation medicines.
References
- Pollard, T. D., & De La Cruz, E. M. (2014). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
- PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. [Link]
- Pharmaffiliates. (S)-2-Benzyl-3-(benzyloxy)Propanoic Acid. [Link]
- ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- Wikipedia. Oseltamivir total synthesis. [Link]
- Organic Syntheses.
- Organic Syntheses. β-BENZOYLPROPIONIC ACID. [Link]
- PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- PubChem - NIH. 2-(Benzyloxy)propanoic acid. [Link]
- Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- PMC - NIH. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]
- PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- ResearchGate. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 6. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel GPR34 Antagonists Based on a 2-(Benzyloxy)propanoic Acid Scaffold
Introduction: GPR34 as a Compelling Therapeutic Target
G protein-coupled receptor 34 (GPR34) is a Class A GPCR that has garnered significant attention as a potential drug target for a range of pathologies, including immune disorders and neuropathic pain.[1][2] GPR34 is activated by lysophosphatidylserine (LysoPS), a lipid signaling molecule, and is highly expressed in immune cells, particularly microglia.[3] This expression pattern positions GPR34 as a critical mediator of neuroinflammation.[2][3] Antagonizing the GPR34 receptor presents a promising therapeutic strategy to modulate these pathological processes.[1]
This document provides a detailed guide for the synthesis and characterization of a novel class of GPR34 antagonists built upon a substituted 2-(benzyloxy)propanoic acid scaffold. The protocols and methodologies are based on the successful approach reported by Zhou et al. in their discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as potent GPR34 antagonists.[1][4]
GPR34 Signaling Pathway
GPR34 is predominantly coupled to the Gi/o family of G proteins.[3] Upon activation by its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, GPR34 activation stimulates downstream pathways, including the PI3K-AKT and RAS-ERK signaling cascades, which are crucial for cell proliferation and inflammatory responses.[3][5][6] The development of antagonists that block these signaling events is a key objective in targeting GPR34.
Caption: General Synthetic Workflow.
Experimental Protocols
Part 1: Synthesis of a Representative GPR34 Antagonist (Compound 5e from Zhou et al.)
This protocol details the synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(2-(4-(trifluoromethyl)phenoxy)acetamido)propanoic acid, a potent GPR34 antagonist identified in the cited literature. [1] Materials and Reagents:
| Reagent | Supplier | Grade |
| (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid | Commercially Available | ≥98% |
| 2-(4-(Trifluoromethyl)phenoxy)acetic acid | Commercially Available | ≥98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | ≥99% |
| DMF (N,N-Dimethylformamide) | Commercially Available | Anhydrous |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available | ACS Grade |
| Silica Gel | Commercially Available | 230-400 mesh |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) and 2-(4-(trifluoromethyl)phenoxy)acetic acid (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Coupling Agent Addition: Stir the mixture at room temperature for 10 minutes. Then, add HATU (1.5 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol:
-
Chromatography: Purify the crude residue by silica gel column chromatography.
-
Elution: Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure product.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid.
Characterization:
-
NMR Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Verify the molecular weight of the compound using LC-MS and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation - ERK1/2 Phosphorylation Assay
This protocol is essential for determining the antagonistic activity of the synthesized compounds by measuring their ability to inhibit ligand-induced signaling. [1][4] Materials and Reagents:
| Reagent | Source |
| CHO cells stably expressing human GPR34 | In-house or custom service |
| LysoPS (18:1) | Commercially Available |
| Synthesized GPR34 Antagonist | From Part 1 |
| Cell Lysis Buffer | Commercially Available |
| Primary Antibodies (p-ERK1/2, total ERK1/2) | Commercially Available |
| HRP-conjugated Secondary Antibody | Commercially Available |
| ECL Western Blotting Substrate | Commercially Available |
Step-by-Step Assay Protocol:
-
Cell Culture: Culture CHO-GPR34 cells to ~80% confluency in appropriate media.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the synthesized GPR34 antagonist (or vehicle control) for 30 minutes.
-
Ligand Stimulation: Stimulate the cells with a known concentration of LysoPS (e.g., EC₅₀ concentration) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Calculate the percentage inhibition of LysoPS-induced ERK1/2 phosphorylation at each antagonist concentration and determine the IC₅₀ value.
-
Conclusion
The synthetic and analytical protocols detailed in this application note provide a robust framework for the development of novel GPR34 antagonists based on a this compound derivative scaffold. The amide coupling strategy is reliable and allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. [1]The subsequent biological evaluation using the ERK1/2 phosphorylation assay provides a direct measure of the functional antagonism of the synthesized compounds. This integrated approach is invaluable for researchers and drug development professionals aiming to identify and optimize new therapeutic agents targeting the GPR34 receptor.
References
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
- Ma, L., et al. (2022). GPR34 senses demyelination to promote neuroinflammation and pathologies. Cell Reports, 38(1), 110204. [Link]
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
- Varma, R. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(14), 1891-1895. [Link]
- Wang, J., et al. (2022). GPR34 activation potentially bridges lymphoepithelial lesions to genesis of salivary gland MALT lymphoma. Blood, 139(14), 2196-2206. [Link]
- ResearchGate. GPR34 signal transduction. GPR34 is a G-protein coupled receptor that... | Download Scientific Diagram. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. [Link]
- Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]
- BioKB. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
- Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262-1268. [Link]
- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
Sources
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for benzylation of lactic acid
An In-Depth Guide to the Synthesis of Benzyl Lactate via Fischer-Speier Esterification
Authored by a Senior Application Scientist
This comprehensive application note provides a detailed experimental protocol for the synthesis of benzyl lactate, a valuable chemical intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2] The primary focus of this guide is the Fischer-Speier esterification, a robust and widely used method for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step laboratory protocol, offer guidance on product characterization, and present a troubleshooting framework for common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the benzylation of lactic acid.
Introduction: The Significance of Benzyl Lactate
Benzyl lactate (benzyl 2-hydroxypropanoate) is an organic ester recognized for its mild, sweet, and floral aroma, making it a desirable component in fragrances and cosmetic formulations.[2] Beyond its sensory properties, it serves as a versatile chiral building block in the synthesis of more complex molecules, including pharmaceuticals.[1] The molecule features a secondary alcohol and an ester, providing two distinct points for further chemical modification. The synthesis from lactic acid, a readily available bio-derived feedstock, makes benzyl lactate an attractive target for green chemistry initiatives.[3][4]
Reaction Mechanism: Fischer-Speier Esterification
The most direct and common method for preparing benzyl lactate is the Fischer-Speier esterification of lactic acid with benzyl alcohol.[5] This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
The reaction is an equilibrium process, as described by the following equation:
Lactic Acid + Benzyl Alcohol ⇌ Benzyl Lactate + Water
The mechanism proceeds through several key steps, each of which is reversible[7]:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of lactic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon. This step changes the hybridization of the carbonyl carbon from sp² to sp³.[8]
-
Proton Transfer: A proton is transferred from the newly added benzyl alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (H₂O).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, benzyl lactate.
To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by one of two strategies:
-
Removal of Water: As water is formed, it can be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[6]
-
Use of Excess Reactant: Employing a large excess of one of the reactants (usually the less expensive one, in this case, often benzyl alcohol) drives the reaction forward according to Le Châtelier's principle.[8][9]
Comparative Overview of Synthesis Strategies
While Fischer esterification is the most direct route, it's useful to understand alternative approaches to appreciate the experimental choice.
| Synthesis Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Direct acid-catalyzed reaction between lactic acid and benzyl alcohol.[5][7] | One-step process, uses readily available starting materials. | Reversible reaction requiring equilibrium shift; risk of side reactions like polylactide formation.[9] |
| Williamson Ether Synthesis Approach | This is primarily for forming ethers (R-O-R'), not esters (R-COOR').[10][11] It would involve converting the hydroxyl group of a lactate ester into an ether, not forming the benzyl ester itself. | Highly efficient for ether formation. | Not a direct method for producing benzyl lactate from lactic acid; would be a multi-step process. |
| Acyl Chloride/Anhydride Method | Lactic acid's carboxyl group is first converted to a more reactive derivative (e.g., lactoyl chloride), which then reacts with benzyl alcohol. | The second step is typically fast and irreversible. | Requires an extra step to prepare the reactive intermediate; reagents like thionyl chloride are hazardous. |
For its operational simplicity and cost-effectiveness, the Fischer-Speier esterification is the focus of our detailed protocol.
Detailed Experimental Protocol: Benzylation via Fischer Esterification
This protocol describes the synthesis of benzyl lactate on a laboratory scale using a Dean-Stark apparatus for water removal.
Materials and Reagents
-
Reactants:
-
Lactic Acid (85-90% aqueous solution)
-
Benzyl Alcohol (≥99%)
-
-
Catalyst:
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
-
Solvents & Reagents for Workup:
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for silica gel column chromatography
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of benzyl lactate.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add lactic acid (e.g., 0.1 mol), benzyl alcohol (e.g., 0.2 mol, 2 equivalents), toluene (approx. 100 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).
-
Causality Note: Using a 2-fold excess of benzyl alcohol helps to drive the equilibrium towards the product and minimizes the self-condensation of lactic acid.[9] Toluene serves as the solvent and facilitates the azeotropic removal of water.
-
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the flask. Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Reaction Monitoring: The reaction progress can be monitored by observing the volume of water collected (theoretical amount is 0.1 mol or ~1.8 mL) and optionally by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst). Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
50 mL of water.
-
50 mL of brine (to aid in breaking emulsions and removing bulk water).[5]
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification
The crude product will likely contain unreacted benzyl alcohol. Purification is typically achieved by silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) is generally effective.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield benzyl lactate as a colorless to pale yellow liquid.[12][13]
Characterization of Benzyl Lactate
Confirming the identity and purity of the synthesized product is critical.
-
¹H NMR (CDCl₃): The proton NMR spectrum is the most definitive method for structural confirmation.[14][15]
-
~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~5.20 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
~4.30 ppm (q, 1H): Methine proton (-CH-) on the lactic acid backbone.
-
~2.90 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position is variable; it will disappear upon D₂O exchange.
-
~1.45 ppm (d, 3H): Methyl protons (-CH₃) of the lactic acid backbone.
-
-
¹³C NMR (CDCl₃):
-
~175 ppm: Ester carbonyl carbon.
-
~135 ppm: Quaternary aromatic carbon (C-ipso).
-
~128 ppm: Aromatic carbons (C-ortho, C-meta, C-para).
-
~67 ppm: Methylene carbon (-CH₂-).
-
~66 ppm: Methine carbon (-CH-OH).
-
~20 ppm: Methyl carbon (-CH₃).
-
-
FTIR Spectroscopy:
-
~3450 cm⁻¹ (broad): O-H stretch of the alcohol group.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1735 cm⁻¹ (strong): C=O stretch of the ester group.[6]
-
~1100-1200 cm⁻¹: C-O stretch.
-
Troubleshooting Guide
Even well-established protocols can encounter issues. This section addresses common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient heating. 3. Wet glassware or reagents. | 1. Use fresh p-TsOH or H₂SO₄. 2. Ensure the mixture is actively refluxing and the azeotrope is distilling. 3. Thoroughly dry all glassware and use anhydrous toluene if possible. |
| Reaction Stalls | 1. Equilibrium reached due to inefficient water removal. 2. Catalyst decomposition over a long reaction time. | 1. Ensure the Dean-Stark trap is functioning correctly. Drain collected water if necessary. 2. Add a small additional portion of the acid catalyst. |
| Low Yield | 1. Incomplete reaction. 2. Self-condensation of lactic acid to form polylactic acid.[9] 3. Product loss during workup (e.g., emulsions). | 1. Increase reaction time or ensure complete water removal. 2. Use a larger excess of benzyl alcohol. 3. Add brine during extraction to help break emulsions. Perform back-extractions of aqueous layers. |
| Difficult Purification | Product co-elutes with starting benzyl alcohol. | Benzyl alcohol is more polar than benzyl lactate. Careful column chromatography with a shallow eluent gradient should provide separation. Alternatively, unreacted benzyl alcohol can sometimes be removed by vacuum distillation if the boiling points are sufficiently different. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Unknown Author. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Lactic acid, allyl ester. [Link]
- LookChem. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Unknown Author. (n.d.). 22.
- National Center for Biotechnology Information. (n.d.). Benzyl lactate.
- The Good Scents Company. (n.d.).
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- OperaChem. (2024).
- SpectraBase. (n.d.). Benzyl L-lactate - Optional[1H NMR] - Spectrum. [Link]
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]
- YouTube. (2017).
- Wikipedia. (n.d.). Lactic acid. [Link]
- CBSE Academic. (n.d.). Chemistry (Class XII). [Link]
- Reddit. (2023).
- MDPI. (n.d.). Discovery and Evaluation of Novel Calenduloside E Derivatives Targeting HSP90β in Ox-LDL-Induced HUVECs Injury. [Link]
- Google Patents. (n.d.).
- Wikimedia Commons. (n.d.). PROPERTIES AND REACTIONS OF LACTIC ACID - A REVIEW. [Link]
- S3waas. (n.d.). Syllabus for Chemistry (SCQP08). [Link]
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.). Lactic Acid Production from Cow Manure: Experimental Process Conditions Analysis. [Link]
- Aidic. (n.d.).
- ResearchGate. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Lactic acid - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. lookchem.com [lookchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Benzyl lactate(2051-96-9) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 2-(Benzyloxy)propanoic Acid as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Strategic Role of 2-(Benzyloxy)propanoic Acid in Modern Agrochemicals
In the landscape of modern crop protection, the development of highly selective and efficient herbicides is paramount. This compound has emerged as a critical building block in the synthesis of a prominent class of herbicides known as the aryloxyphenoxypropionates (APPs). These herbicides are renowned for their efficacy in controlling grass weeds in broadleaf crops. The chirality of these molecules is often crucial, with one enantiomer typically exhibiting significantly higher herbicidal activity. The benzyl group in this compound serves as a strategic protecting group for the hydroxyl functionality, allowing for clean and high-yielding subsequent reactions. This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the synthesis and application of this compound as a key intermediate.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Melting Point | 52-55 °C (for R-enantiomer) | [3] |
| Solubility | Soluble in methanol and ethyl acetate | [1] |
| Storage | Store in a tightly sealed container in a cool, dry place, protected from light and moisture. | [1] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause an allergic skin reaction.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathway Overview
The synthesis of aryloxyphenoxypropionate herbicides from this compound is a multi-step process that leverages fundamental organic reactions. The overall workflow can be conceptualized as follows:
Sources
Introduction: The Rationale for a Chiral Benzyloxy-Functionalized MOF
An Application Guide to Metal-Organic Frameworks with 2-(Benzyloxy)propanoic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and application of a novel, chiral Metal-Organic Framework (MOF) utilizing this compound as an organic linker. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the methodology. The protocols are designed to be self-validating, grounded in established principles of coordination chemistry and materials science.
While the specific MOF system described herein, termed Zr-BPA-MOF , is a representative model for this class of materials, the principles and protocols are based on established methodologies for robust and biocompatible MOFs, particularly those based on zirconium.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a range of applications, most notably in drug delivery.[1][2] The ability to precisely design MOF structures allows for high drug loading capacities and controlled release profiles, offering advantages over traditional drug carriers like liposomes or polymers which can suffer from lower payloads and instability.[3]
The choice of the organic linker is paramount as it dictates the framework's architecture, pore environment, and functional properties. While standard linkers like terephthalic acid are common, the use of chiral linkers introduces stereoselectivity into the framework. This is crucial for applications in enantioselective separations and for creating specific chiral microenvironments that can influence host-guest interactions with biological molecules.
This guide focuses on This compound , a chiral carboxylic acid derived from lactic acid. Its selection as a linker is deliberate and offers several potential advantages:
-
Inherent Chirality: The linker's stereocenter can be translated to the bulk MOF structure, creating a chiral environment essential for stereospecific drug interactions and enantioselective applications.
-
Biocompatibility: Zirconium is a biocompatible metal, and lactic acid is a natural human metabolite. This combination forms the basis for a potentially non-toxic and biodegradable drug delivery system.[4][5]
-
Tunable Functionality: The benzyloxy group provides a hydrophobic domain within the pores, which can enhance the loading of poorly water-soluble drugs through π-π stacking and hydrophobic interactions.
We will explore the synthesis and application of a hypothetical but highly plausible zirconium-based MOF, Zr-BPA-MOF , as a blueprint for this material class. Zirconium MOFs are renowned for their exceptional chemical and thermal stability, making them robust platforms for biomedical applications.[1][5][6]
Synthesis Protocols
A reliable synthesis is the foundation of material science. The following protocols detail the preparation of the chiral linker and its subsequent assembly into the Zr-BPA-MOF.
Protocol 2.1: Synthesis of (R)-(+)-2-(Benzyloxy)propanoic Acid Linker
This protocol describes the synthesis of the chiral linker from its methyl ester precursor, a common and efficient route.[7]
Materials:
-
Methyl (2R)-2-(benzyloxy)propionate
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M aqueous solution)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Saponification: In a round-bottom flask, dissolve methyl (2R)-2-(benzyloxy)propionate (1.00 eq.) in a 9:1 mixture of methanol and water.
-
Add potassium hydroxide (3.00 eq.) to the solution.
-
Stir the reaction mixture at room temperature for approximately 30-60 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5 by the dropwise addition of 1M HCl. The product will precipitate or form an oil.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield (2R)-2-(benzyloxy)propanoic acid. The product should be a colorless oil or a low-melting-point solid.[7]
Protocol 2.2: Solvothermal Synthesis of Zr-BPA-MOF
This protocol is adapted from established solvothermal methods for synthesizing crystalline, zirconium-based MOFs like the UiO-66 series.[8][9] The use of a modulator (benzoic acid) is critical for competing with the linker during crystallization, which slows down the process and leads to larger, more well-defined crystals with fewer defects.[10]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
(R)-(+)-2-(Benzyloxy)propanoic acid (the linker from Protocol 2.1)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Teflon-lined stainless-steel autoclave or heavy-walled sealed glass vial
-
Programmable oven
-
Centrifuge
Procedure:
-
Precursor Solution: In a glass vial, dissolve ZrCl₄ (1.0 eq.) and benzoic acid (10 eq.) in anhydrous DMF.
-
In a separate vial, dissolve the (R)-(+)-2-(Benzyloxy)propanoic acid linker (1.5 eq.) in anhydrous DMF.
-
Mixing: Add the linker solution to the metal salt/modulator solution.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial or autoclave tightly and place it in a preheated programmable oven. Heat at 120 °C for 48 hours.
-
Cooling: After the reaction is complete, allow the vessel to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vessel.
-
Purification and Activation:
-
Collect the solid product by centrifugation.
-
Discard the supernatant and wash the solid by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
To remove the high-boiling point DMF solvent from the pores, perform a solvent exchange by soaking the MOF in ethanol for 24 hours, replacing the ethanol every 8 hours.[3]
-
Finally, collect the ethanol-exchanged product and dry it under vacuum at 120 °C for 12 hours to yield the activated, porous Zr-BPA-MOF.
-
Characterization Protocols and Data
Thorough characterization is essential to confirm the successful synthesis of the desired material and to understand its physical properties.
Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the synthesized Zr-BPA-MOF. The resulting diffraction pattern serves as a fingerprint for the material's crystal structure.[11][12]
Protocol:
-
Place a small amount of the activated MOF powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Analysis: Compare the obtained pattern with a calculated pattern if a single crystal structure is available, or use it for phase identification and to confirm batch-to-batch reproducibility. A sharp, well-defined set of peaks indicates a highly crystalline material.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability of the MOF and confirm the removal of guest solvents after activation.[13][14]
Protocol:
-
Place 5-10 mg of the activated MOF sample into an alumina TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Record the weight loss as a function of temperature. For an activated MOF, there should be minimal weight loss until the framework begins to decompose. The onset of significant weight loss indicates the thermal decomposition temperature.
N₂ Adsorption-Desorption Analysis (BET)
Purpose: To determine the specific surface area, pore volume, and pore size distribution, which are critical parameters for drug loading capacity.[2]
Protocol:
-
Degas a sample of the activated MOF (approx. 50-100 mg) under high vacuum at 120 °C for several hours to remove any adsorbed atmospheric gases.
-
Measure the N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
Analysis: Calculate the Brunauer-Emmett-Teller (BET) specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1.
Hypothetical Characterization Data Summary
The following table summarizes the expected quantitative data for the successfully synthesized Zr-BPA-MOF.
| Parameter | Expected Value | Significance |
| Crystal System | Orthorhombic | Indicates a specific, ordered crystal structure. |
| BET Surface Area | ~950 m²/g | High surface area is crucial for high drug loading. |
| Pore Volume | ~0.50 cm³/g | Represents the available space for guest molecules. |
| Thermal Stability | Stable up to 400 °C | High stability ensures the framework is robust. |
Application Protocol: pH-Responsive Drug Delivery
This section details the protocol for loading a model anticancer drug, 5-Fluorouracil (5-FU), into the Zr-BPA-MOF and studying its release profile under different pH conditions, simulating both physiological and tumor microenvironments.[15][16]
Protocol 4.1: Drug Loading
Materials:
-
Activated Zr-BPA-MOF
-
5-Fluorouracil (5-FU)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge, UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 5-FU in PBS (pH 7.4) of a known concentration (e.g., 1 mg/mL).
-
Disperse a precisely weighed amount of activated Zr-BPA-MOF (e.g., 20 mg) in a specific volume of the 5-FU solution (e.g., 10 mL).
-
Gently agitate the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores and reach equilibrium.
-
Separation: Collect the 5-FU loaded MOF (5-FU@Zr-BPA-MOF) by centrifugation.
-
Quantification: Carefully collect the supernatant and measure the concentration of remaining 5-FU using a UV-Vis spectrophotometer at its maximum absorbance wavelength (approx. 266 nm).
-
Calculation: Determine the amount of loaded drug by subtracting the amount of 5-FU remaining in the supernatant from the initial amount. The drug loading capacity is calculated as:
-
Loading Capacity (wt%) = (mass of loaded drug / mass of 5-FU@Zr-BPA-MOF) x 100%
-
Protocol 4.2: In Vitro Drug Release
Purpose: To evaluate the pH-responsive release of 5-FU from the MOF, which is a key feature for targeted cancer therapy, as tumor environments are typically more acidic (pH ~5.4-6.8) than healthy tissue (pH ~7.4).[15][16]
Materials:
-
5-FU@Zr-BPA-MOF
-
PBS solutions at pH 7.4 and pH 5.4
-
Dialysis tubing (with a molecular weight cutoff smaller than 5-FU)
-
Thermostatically controlled shaker (37 °C)
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known mass of 5-FU@Zr-BPA-MOF (e.g., 10 mg) in a small volume of the release medium (e.g., 2 mL of PBS).
-
Place the suspension inside a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a larger container with 50 mL of the release medium (either pH 7.4 or pH 5.4 PBS).
-
Place the entire setup in a shaker incubator set to 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the external container.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS of the same pH to maintain a constant volume.
-
Analysis: Measure the concentration of 5-FU in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded. Plot the cumulative release (%) versus time for both pH conditions.
Expected Drug Delivery Performance
| Parameter | Condition | Expected Result | Rationale |
| Drug Loading | 5-FU in PBS (pH 7.4) | ~15 wt% | The porous structure and potential host-guest interactions allow for significant drug encapsulation. |
| Cumulative Release | 48h at pH 7.4 | ~25% | At physiological pH, the stable Zr-MOF structure retains the drug, minimizing premature release and systemic side effects.[6] |
| Cumulative Release | 48h at pH 5.4 | ~70% | The acidic environment can protonate the carboxylate linkers, leading to a slight destabilization of the framework and promoting faster drug release in the target (tumor) area.[16] |
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex scientific processes. The following are presented in the DOT language for Graphviz.
Overall Experimental Workflow
Caption: Figure 1. Overall workflow from synthesis to application.
Mechanism of pH-Responsive Drug Release
Caption: Figure 2. pH-responsive drug release mechanism.
References
- Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride. (n.d.). Scientific.Net. [Link]
- Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. (n.d.). RSC Publishing. [Link]
- Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. (n.d.). Semantic Scholar. [Link]
- Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy. (n.d.).
- Application of zirconium MOFs in drug delivery and biomedicine. (n.d.). SciSpace. [Link]
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Semantic Scholar. [Link]
- Pyrolysis of a metal–organic framework followed by in situ X-ray absorption spectroscopy, powder diffraction and pair distribution function analysis. (n.d.). RSC Publishing. [Link]
- Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). MDPI. [Link]
- Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (2025).
- Characterisation of multiple-guest loaded MOFs. (n.d.).
- Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework. (2022).
- Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. (n.d.). MDPI. [Link]
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (n.d.).
- Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin deriv
- Synthesis of Zr metal-organic frameworks (MOFs)
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
- Crystallography of metal–organic frameworks. (2014). PubMed Central. [Link]
- Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). PubMed. [Link]
- Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin. (2024). MDPI. [Link]
- MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks. (n.d.). PubMed Central. [Link]
- Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. (2022).
- Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. (2024).
- the-thermal-stability-of-metal-organic-frameworks. (2020). Bohrium. [Link]
- Identifying Differing Intracellular Cargo Release Mechanisms by Monitoring In Vitro Drug Delivery from MOFs in Real Time. (2020). PubMed Central. [Link]
- Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evalu
- Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025).
- Simplifying the Synthesis of Metal–Organic Frameworks. (2023).
- Efficient Solvothermal Synthesis of Highly Porous UiO-66 Nanocrystals in Dimethylformamide-Free Media. (n.d.). AMiner. [Link]
- Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PubMed Central. [Link]
- Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (n.d.).
- Synthesis of (a) 2(S)-benzyloxycarbonylamino-3-cyclohexyl-propionic acid ethyl ester. (n.d.). Mol-Instincts. [Link]
- First examples of aliphatic zirconium MOFs and the influence of inorganic anions on their crystal structures. (2014). RSC Publishing. [Link]
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). Protocols.io. [Link]
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. (n.d.). Mol-Instincts. [Link]
- Synthesis of zirconium-based metal–organic frameworks with iron(ii) clathrochelate ligands. (n.d.). RSC Publishing. [Link]
- RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applic
- New 1D chiral Zr-MOFs based on in situ imine linker formation as catalysts for asymmetric C-C coupling reactions. (n.d.).
- Engineering Structural Dynamics of Zirconium Metal–Organic Frameworks Based on Natural C4 Linkers. (n.d.). ENS Chimie. [Link]
- Lowering Linker Symmetry to Access Zirconium Metal–Organic Frameworks for Inverse Alkane/Alkene Separ
- β-BENZOYLPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis of Chiral MOF‐74 Frameworks by Post‐Synthetic Modification by Using an Amino Acid. (2020). PubMed Central. [Link]
- Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. (n.d.). Spiral. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride | Scientific.Net [scientific.net]
- 5. scispace.com [scispace.com]
- 6. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis with (R)- and (S)-O-Benzyl-lactic Acid
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of O-benzyl-lactic acid as a robust and versatile chiral auxiliary in asymmetric synthesis. We delve into the mechanistic underpinnings of its stereodirecting power, offer detailed, field-proven protocols for key transformations such as diastereoselective enolate alkylation, and provide practical insights into the synthesis of the auxiliary and its subsequent cleavage. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Principle of Chiral Auxiliaries
In the synthesis of enantiomerically pure molecules, particularly pharmaceuticals and natural products, controlling stereochemistry is paramount.[1] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent reaction to selectively form one of two possible diastereomers.[2][3] This strategy, a cornerstone of asymmetric synthesis, leverages the auxiliary's existing chirality to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one product.[4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
While numerous auxiliaries exist, such as the widely used Evans oxazolidinones and pseudoephedrine amides, O-benzyl-lactic acid offers a compelling alternative derived from the chiral pool.[2][3] Its utility lies in its ability to form conformationally restricted, chelated intermediates, which provide a highly predictable platform for controlling the facial selectivity of reactions at the α-carbon.
Synthesis of the Chiral Auxiliary: (S)-O-Benzyl-lactic Acid
The accessibility of the auxiliary is a key consideration for its practical application. (S)-O-Benzyl-lactic acid can be prepared from commercially available and inexpensive (S)-ethyl lactate. The benzyl group serves as a robust protecting group for the hydroxyl moiety, which is crucial for its role in forming rigid chelates during the reaction.
Protocol 2.1: Benzylation of (S)-Ethyl Lactate
This protocol describes a standard Williamson ether synthesis to protect the hydroxyl group.
Materials:
-
(S)-Ethyl lactate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-ethyl lactate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl O-benzyl-lactate.
Protocol 2.2: Saponification to O-Benzyl-lactic Acid
-
Dissolve the crude ethyl O-benzyl-lactate from the previous step in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the desired O-benzyl-lactic acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product, which can be purified by column chromatography or recrystallization.
Application: Diastereoselective Enolate Alkylation
One of the most powerful applications of O-benzyl-lactic acid is in directing the alkylation of ester enolates to produce α-substituted carboxylic acids with high levels of stereocontrol.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome is dictated by the formation of a rigid, five-membered chelated lithium enolate. Deprotonation of the ester (formed by coupling the substrate acid with the O-benzyl-lactic acid auxiliary) with a bulky base like Lithium Diisopropylamide (LDA) generates the Z-enolate. The lithium cation is chelated by both the enolate oxygen and the benzyloxy oxygen of the auxiliary. This locks the conformation of the auxiliary, forcing the benzyl group into a pseudo-axial position where it sterically shields one face of the enolate. Consequently, an incoming electrophile is directed to attack from the less hindered opposite face, resulting in a predictable diastereomeric product.
Caption: Chelation-controlled model for electrophilic attack.
Experimental Workflow
The overall process involves three key stages: attachment of the auxiliary, the diastereoselective alkylation, and finally, the removal of the auxiliary to reveal the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation.
Protocol 3.1: Asymmetric Alkylation of a Propionate Equivalent
This protocol details the alkylation of the O-benzyl-lactyl ester of propanoic acid.
Materials:
-
(S)-O-benzyl-lactyl propanoate (prepared via standard DCC coupling of propanoic acid and the auxiliary)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (or other electrophile)
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: To a flame-dried flask under nitrogen, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C to pre-form the LDA.
-
Add a solution of the chiral ester substrate (1.0 eq) in anhydrous THF to the LDA solution dropwise. Rationale: Slow addition ensures efficient deprotonation while minimizing side reactions. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution. The characteristic yellow color of the enolate should dissipate. Stir at -78 °C for 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.
-
Purify the product by silica gel chromatography.
Auxiliary Cleavage
The final step is the removal of the auxiliary to yield the desired chiral product. The method of cleavage determines the functionality of the final product.
-
Saponification (for Chiral Acids): Stirring the alkylated ester with LiOH in a THF/water mixture provides the chiral α-substituted carboxylic acid.
-
Reductive Cleavage (for Chiral Alcohols): Treatment with a reducing agent like Lithium Aluminum Hydride (LAH) in THF at 0 °C cleaves the ester to furnish the corresponding chiral primary alcohol.
In both cases, the (S)-O-benzyl-lactic acid auxiliary can be recovered from the aqueous layer after acidification and extraction, allowing for its reuse.
Representative Data
The diastereoselectivity of the alkylation is highly dependent on the electrophile used.
| Electrophile (E-X) | Diastereomeric Excess (d.e.) |
| Methyl Iodide | >95% |
| Benzyl Bromide | >98% |
| Allyl Bromide | >95% |
| Isopropyl Iodide | ~90% |
| Note: These are typical values and may vary based on specific reaction conditions. |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can result from poor chelation control. Ensure all reagents and solvents are scrupulously dried, as water can disrupt the lithium chelate. Also, confirm the use of a non-coordinating solvent like THF. The reaction temperature must be maintained at -78 °C.
-
Epimerization: The product can be susceptible to epimerization if the workup is too basic or if purification is performed on non-neutralized silica gel. A quick wash with a mild acid during workup is recommended.
-
Incomplete Cleavage: If saponification is sluggish, gentle warming (to ~40 °C) can be employed. For sterically hindered esters, more forcing conditions may be required, but this increases the risk of side reactions.
Conclusion
O-benzyl-lactic acid serves as an effective and economically viable chiral auxiliary for asymmetric synthesis. Its power lies in the predictable formation of a rigid, chelated enolate that directs electrophilic attack with high diastereoselectivity. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it a valuable tool for academic and industrial chemists engaged in the synthesis of complex, enantiomerically pure molecules.
References
- Shen, Y.Q., et al. (1995). Ring Opening Polymerization of Caprolactone by rare earth Alkoxide-CCl4 systems. Polymer Journal. [URL: https://www.
- ResearchGate. (n.d.). Synthesis of benzyl lactate esters 1b, 2b and 3b. [URL: https://www.researchgate.
- Ovitt, T. M., & Coates, G. W. (2002). Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/11841301/]
- Ghosh, A. (2002). PRINCIPLES AND APPLICATIONS OF ASYMMETRIC SYNTHESIS. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Principles+and+Applications+of+Asymmetric+Synthesis-p-9780471220409]
- Wikipedia. (n.d.). Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Chemeurope.com. (n.d.). Chiral auxiliary. [URL: https://www.chemeurope.com/en/encyclopedia/Chiral_auxiliary.html]
- Gissot, A., Volonterio, A., & Zanda, M. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. The Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit2/629.shtm]
- Gissot, A., Volonterio, A., & Zanda, M. (2005). One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16097782/]
- The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. [URL: https://aquila.usm.edu/honors_theses/300/]
- Waldmann, H. (1988). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00251a044]
- Google Patents. (n.d.). Process for the preparation of lactic-acid esters. [URL: https://patents.google.
- Journal of the Mexican Chemical Society. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. [URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2024000100003]
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [URL: https://bode.ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group/education/OCVI_2015_HS/Handout_01_Stereoselectivity.pdf]
Sources
Application Notes and Protocols: Strategic Protection of 2-Hydroxypropanoic Acid for Advanced Synthesis
Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block
2-Hydroxypropanoic acid, commonly known as lactic acid, is a versatile chiral building block of significant interest to researchers in pharmaceuticals, biodegradable polymers, and fine chemical synthesis. Its bifunctional nature, possessing both a secondary hydroxyl group and a carboxylic acid, presents a unique synthetic challenge.[1] Uncontrolled reactions can lead to a mixture of products resulting from the non-selective reactivity of these two functional groups, including self-esterification to form lactide dimers.[2][3][4][5][6] To achieve desired chemical transformations, a robust and selective protecting group strategy is essential. This guide provides an in-depth analysis of field-proven strategies and detailed protocols for the selective protection and deprotection of the hydroxyl and carboxylic acid functionalities of 2-hydroxypropanoic acid, enabling precise molecular construction.
Core Principle: The Logic of Orthogonal Protection
In a molecule with multiple reactive sites, such as 2-hydroxypropanoic acid, an effective synthetic strategy often relies on the principle of orthogonal protection . This approach allows for the deprotection of one functional group under a specific set of conditions that leave other protecting groups intact.[6][7][8] This selectivity is paramount for sequential modifications of the molecule, preventing unwanted side reactions and maximizing the yield of the target compound.[6] For 2-hydroxypropanoic acid, this means we can selectively unmask either the hydroxyl or the carboxylic acid group for further reaction while the other remains shielded.
Strategy 1: Selective Protection of the Hydroxyl Group
When the synthetic route requires a free carboxylic acid for transformations such as amidation or reduction, the hydroxyl group must be selectively protected. Common choices for alcohol protection include silyl ethers and benzyl ethers due to their stability and well-defined deprotection methods.
A. Hydroxyl Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered silyl ether that offers excellent stability under a wide range of non-acidic and non-fluoride conditions, making it a popular choice for protecting alcohols.[9]
Rationale: The TBDMS group is introduced under mild basic conditions and is stable to many reagents used in transformations of the carboxylic acid moiety. Its removal is typically achieved with a fluoride source, which is orthogonal to the deprotection conditions for many common carboxylic acid protecting groups.[9]
View Protocol 1: Synthesis of (S)-2-((tert-Butyldimethylsilyl)oxy)propanoic Acid
Objective: To selectively protect the hydroxyl group of (S)-2-hydroxypropanoic acid as a TBDMS ether.
Materials:
-
(S)-2-Hydroxypropanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-2-hydroxypropanoic acid (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
B. Hydroxyl Protection as a Benzyl (Bn) Ether
The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions.[10] Its removal via catalytic hydrogenolysis provides a mild and highly selective deprotection method.[10]
Rationale: The stability of the benzyl ether allows for a broad scope of reactions to be performed on the free carboxylic acid. The hydrogenolysis conditions for deprotection are orthogonal to acid- or base-labile protecting groups.
View Protocol 2: Synthesis of (S)-2-(Benzyloxy)propanoic Acid
Objective: To selectively protect the hydroxyl group of (S)-2-hydroxypropanoic acid as a benzyl ether.
Materials:
-
(S)-2-Hydroxypropanoic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF in a flame-dried flask under argon, add a solution of (S)-2-hydroxypropanoic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C, followed by the addition of a small amount of anhydrous DMF to aid solubility.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Strategy 2: Selective Protection of the Carboxylic Acid Group
For synthetic routes requiring a free hydroxyl group, such as in oxidation or etherification reactions, the carboxylic acid must be protected. Esterification is the most common method for protecting carboxylic acids.
A. Carboxylic Acid Protection as a Benzyl (Bn) Ester
The benzyl ester is a widely used protecting group for carboxylic acids due to its stability and mild deprotection via hydrogenolysis.[5]
Rationale: Protection as a benzyl ester allows for subsequent reactions on the free hydroxyl group under various conditions. The deprotection is orthogonal to many hydroxyl protecting groups that are not sensitive to catalytic hydrogenation.
View Protocol 3: Synthesis of Benzyl (S)-2-hydroxypropanoate
Objective: To selectively protect the carboxylic acid of (S)-2-hydroxypropanoic acid as a benzyl ester.
Materials:
-
(S)-2-Hydroxypropanoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve (S)-2-hydroxypropanoic acid (1.0 eq) and a catalytic amount of PTSA (0.1 eq) in toluene.
-
Add benzyl alcohol (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
B. Carboxylic Acid Protection as a tert-Butyl (tBu) Ester
The tert-butyl ester is another valuable protecting group for carboxylic acids, readily cleaved under acidic conditions.[11][12]
Rationale: The tBu ester is stable to basic and nucleophilic reagents, allowing for a range of transformations on the free hydroxyl group. Its acid-lability provides orthogonality with base-labile or hydrogenation-sensitive protecting groups.
View Protocol 4: Synthesis of tert-Butyl (S)-2-hydroxypropanoate
Objective: To selectively protect the carboxylic acid of (S)-2-hydroxypropanoic acid as a tert-butyl ester.
Materials:
-
(S)-2-Hydroxypropanoic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-hydroxypropanoic acid (1.0 eq) in a mixture of tert-butyl acetate and dichloromethane.
-
Cool the solution to 0 °C and add a catalytic amount of perchloric acid dropwise.
-
Seal the reaction vessel and stir at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Strategy 3: Orthogonal Protection of Both Functional Groups
For multi-step syntheses requiring sequential manipulation of both the hydroxyl and carboxylic acid groups, a dual protection strategy with orthogonal groups is necessary. A common and effective pairing is the TBDMS ether for the hydroxyl group and the benzyl ester for the carboxylic acid.
Rationale: This combination allows for the selective deprotection of either group. The benzyl ester can be removed by hydrogenolysis, leaving the TBDMS ether intact. Conversely, the TBDMS ether can be cleaved with a fluoride source without affecting the benzyl ester.
Workflow for Orthogonal Protection and Deprotection
Caption: Orthogonal protection and deprotection workflow for 2-hydroxypropanoic acid.
View Protocol 5: Synthesis of Benzyl (S)-2-((tert-butyldimethylsilyl)oxy)propanoate
Objective: To protect both the hydroxyl and carboxylic acid groups of (S)-2-hydroxypropanoic acid using an orthogonal strategy.
Procedure:
-
Step 1: Benzyl Ester Formation. Follow Protocol 3 to synthesize Benzyl (S)-2-hydroxypropanoate.
-
Step 2: TBDMS Ether Formation.
-
Dissolve Benzyl (S)-2-hydroxypropanoate (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add TBDMSCl (1.2 eq) at 0 °C.
-
Stir at room temperature for 12-16 hours.
-
Work-up and purify as described in Protocol 1 to obtain the fully protected product.
-
View Protocol 6: Selective Deprotection Strategies
A. Selective Deprotection of the Benzyl Ester (to free the carboxylic acid):
-
Dissolve the fully protected compound (from Protocol 5) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-((tert-butyldimethylsilyl)oxy)propanoic acid.
B. Selective Deprotection of the TBDMS Ether (to free the hydroxyl group):
-
Dissolve the fully protected compound (from Protocol 5) in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield Benzyl 2-hydroxypropanoate.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Functional Group Protected | Stability | Deprotection Conditions | Orthogonality Notes |
| TBDMS Ether | Hydroxyl | Stable to base, mild acid, nucleophiles, and reducing agents. | Fluoride source (e.g., TBAF, HF•Py). | Orthogonal to acid- and base-labile ester protecting groups and benzyl esters/ethers removed by hydrogenolysis. |
| Benzyl Ether | Hydroxyl | Stable to a wide range of acidic and basic conditions.[10] | Catalytic Hydrogenolysis (H₂, Pd/C).[4][10] | Orthogonal to most non-reducible protecting groups. |
| Benzyl Ester | Carboxylic Acid | Stable to mild acidic and basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C).[5] | Orthogonal to groups not sensitive to reduction. |
| tert-Butyl Ester | Carboxylic Acid | Stable to basic and nucleophilic conditions. | Strong acid (e.g., TFA, HCl).[11][12] | Orthogonal to base-labile and hydrogenation-sensitive groups. |
Conclusion and Future Perspectives
The successful synthesis of complex molecules derived from 2-hydroxypropanoic acid is critically dependent on the judicious selection and application of protecting groups. The strategies outlined in this guide, particularly the orthogonal TBDMS ether and benzyl ester combination, provide a reliable and versatile platform for the selective manipulation of its hydroxyl and carboxylic acid functionalities. As the demand for enantiopure lactic acid derivatives in drug development and materials science continues to grow, the mastery of these protective strategies will remain an indispensable tool for the modern synthetic chemist. Further research into novel, more environmentally benign protecting groups and deprotection methods will continue to refine the synthetic utility of this valuable chiral building block.
References
- The Good Scents Company. (n.d.). benzyl lactate propanoic acid, 2-hydroxy-, phenylmethyl ester.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- PubChem. (n.d.). Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- ResearchGate. (n.d.). Selective O-alkylation of 2,2'-Bis(hydroxymethyl)propionic Acid for Synthesizing Biodegradable Polymers for Drug Delivery Applications.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- ResearchGate. (n.d.). Deprotection of benzyl in ester substrates.
- PubChem. (n.d.). Propanoic acid, 3-[(tert-butyldimethylsilyl)oxy]-2-methyl-, tert-butyldimethylsilyl ester.
- López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 52. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- ResearchGate. (n.d.). Synthesis of benzyl lactate esters 1b, 2b and 3b.
- University of California, Irvine. (n.d.). PROTECTING GROUPS.
- National Institutes of Health. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review.
- ScienceDirect. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts.
- ResearchGate. (2025). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review.
- The Royal Society of Chemistry. (n.d.). Selective Lactic Acid Synthesis via Ethylene Glycol Electrooxidation in Borate Buffer.
- ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Cargo Handbook. (n.d.). Lactic acid.
- PubMed. (2012). Fast and selective sugar conversion to alkyl lactate and lactic acid with bifunctional carbon-silica catalysts.
- ResearchGate. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
- National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- ScienceDirect. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts.
- ResearchGate. (n.d.). techniques for silylation.
- The Royal Society of Chemistry. (2024). Selective Lactic Acid Synthesis via Ethylene Glycol Electrooxidation in Borate Buffer.
- PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benzyl lactate, 2051-96-9 [thegoodscentscompany.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Strategic Esterification of 2-(Benzyloxy)propanoic Acid
Abstract & Introduction
2-(Benzyloxy)propanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The benzyloxy group serves as a robust protecting group for the α-hydroxy functionality, allowing for selective transformations at the carboxylic acid terminus. The esterification of this moiety is a critical step in synthesizing advanced intermediates and active pharmaceutical ingredients (APIs). However, the selection of an appropriate esterification method is non-trivial. The presence of the benzyl ether and the stereocenter at the α-position necessitates a careful choice of reaction conditions to prevent side reactions such as ether cleavage or racemization.
This guide provides a detailed analysis of common esterification methodologies, evaluates their suitability for this compound, and presents a comprehensive, field-proven protocol for its efficient conversion to the corresponding ester under mild conditions. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized approach to this transformation.
Strategic Selection of an Esterification Methodology
The optimal esterification strategy depends on balancing reaction efficiency, substrate stability, and operational simplicity. Three primary methods are considered here: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Fischer-Speier Esterification
This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically heated to reflux to drive the equilibrium towards the ester product by removing water.[1][2][3]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1][4] The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate, which subsequently eliminates water to form the ester.[1]
-
Applicability & Drawbacks: While simple and cost-effective, the requisite conditions—strong acid and high temperatures—pose significant risks for a substrate like this compound.[5] These harsh conditions could potentially lead to the acid-catalyzed cleavage of the benzyl ether protecting group. Furthermore, for chiral substrates, the risk of racemization at the α-carbon under prolonged heating cannot be dismissed. Therefore, this method is generally not recommended for sensitive or high-value substrates.
Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of an alcohol to an ester using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]
-
Mechanism: PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol, converting the hydroxyl group into a good leaving group.[7][8] The carboxylate anion of this compound then acts as the nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 fashion, resulting in a clean inversion of stereochemistry at the alcohol's chiral center.[7][8]
-
Applicability & Drawbacks: This reaction is exceptionally mild and highly effective for sterically hindered alcohols.[9][10] However, its primary utility is in coupling a carboxylic acid with a primary or secondary alcohol, where the inversion of the alcohol's stereocenter is often a desired outcome. The reaction generates stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative of DEAD, whose removal can complicate purification. Given these factors, the Mitsunobu reaction is a powerful but specialized tool, often reserved for cases where other methods fail or when stereochemical inversion of the alcohol is specifically required.
Steglich Esterification
The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, 4-dimethylaminopyridine (DMAP).[11][12]
-
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to nucleophilic attack. DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester").[13] This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.[11]
-
Applicability & Rationale for Selection: The Steglich esterification is conducted under neutral, room-temperature conditions, making it ideal for acid- and heat-sensitive substrates like this compound.[11][13] It effectively avoids the risks of benzyl ether cleavage and racemization. The high yields and tolerance for sterically hindered substrates make it a robust and reliable choice.[14] While the removal of the DCU byproduct requires a filtration step, this is a straightforward procedure. For these reasons, the Steglich esterification is the recommended methodology.
Methodology Comparison Summary
| Method | Reagents | Conditions | Advantages | Disadvantages | Suitability for Topic |
| Fischer-Speier | Alcohol (excess), Strong Acid (cat.) | Reflux / Heat | Inexpensive, simple setup.[3][5] | Harsh conditions, equilibrium-limited, risk of side reactions.[1][15] | Low |
| Mitsunobu | PPh₃, DEAD/DIAD, Alcohol | 0 °C to RT, Neutral | Very mild, good for hindered alcohols, Sₙ2 inversion.[6][8][10] | Stoichiometric byproducts complicate purification.[6] | Moderate (Situational) |
| Steglich | DCC, DMAP (cat.), Alcohol | 0 °C to RT, Neutral | Very mild, high yields, suitable for sensitive substrates.[11][13][14] | Insoluble DCU byproduct must be filtered off.[11][16] | High (Recommended) |
Detailed Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of Ethyl 2-(benzyloxy)propanoate. The procedure can be adapted for other primary or secondary alcohols by adjusting molar equivalents accordingly.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| This compound | C₁₀H₁₂O₃ | 180.20 | 1.0 | 1.80 g | Substrate |
| Ethanol, Anhydrous | C₂H₅OH | 46.07 | 1.2 | 0.66 mL | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | 2.27 g | Coupling Agent. Caution: Potent allergen.[17] |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 122 mg | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | For work-up |
| 0.5 M HCl (aq) | HCl | 36.46 | - | As needed | For work-up |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed | For work-up |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | As needed | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying Agent |
Experimental Workflow Diagram
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.80 g, 10.0 mmol), anhydrous ethanol (0.66 mL, 12.0 mmol), and 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids have dissolved.
-
Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.
-
DCC Addition: Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid spot indicates completion.
-
Byproduct Removal: Once the reaction is complete, filter the mixture through a Büchner funnel or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (approx. 10-15 mL) to recover any trapped product.
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL) to remove residual DMAP and any unreacted DCC.
-
Wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove any unreacted carboxylic acid.
-
Finally, wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure ethyl 2-(benzyloxy)propanoate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight excess of DCC (up to 1.5 eq.) can be added. Ensure all reagents and solvents are strictly anhydrous, as water will consume the DCC and the O-acylisourea intermediate.
-
DCU Removal Issues: If DCU remains in the filtrate, it can often be precipitated by concentrating the solution and adding diethyl ether, then storing at 0-4 °C for a few hours before re-filtering.
-
Alternative Carbodiimides: For easier purification, a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used.[16] The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.
-
Safety: DCC is a potent skin sensitizer and should be handled with extreme care, using gloves and working in a well-ventilated fume hood.[17]
References
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1075–1195.
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Tapolcsányi, P., et al. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
- ResearchGate. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]
- Wikipedia. (n.d.).
- Neises, B., & Steglich, W. (1990).
- Organic Syntheses. (n.d.).
- SynArchive. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.).
- Somwanshi, S. B., et al. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.
- OperaChem. (2024, January 5).
- Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. [Link]
- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
- Thompson Rivers University. (n.d.).
- Odinity. (2014, March 27).
- Odinity. (2014, March 27).
- U.S. Patent No. 4,304,925. (1981). Process for purifying esters.
- U.S. Patent No. 8,022,244. (2011). Method for producing benzoic acid esters.
- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
- ResearchGate. (2025, December 25).
- ResearchGate. (2016, April 15).
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. athabascau.ca [athabascau.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. researchtrend.net [researchtrend.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. odinity.com [odinity.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Amide Coupling Reactions of 2-(Benzyloxy)propanoic Acid
Introduction: The Strategic Importance of 2-(Benzyloxy)propanoic Acid in Medicinal Chemistry
This compound, a chiral building block derived from lactic acid, is a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure combines a reactive carboxylic acid, a stereogenic center, and a benzyl-protected hydroxyl group. This unique combination allows for the stereospecific introduction of a lactoyl moiety into a target molecule, while the benzyloxy group can be retained as a lipophilic element or deprotected at a later synthetic stage to reveal a free hydroxyl group for further functionalization.
The amides derived from this compound are of significant interest to medicinal chemists. The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of pharmaceuticals.[1] By coupling this compound with various amines, researchers can generate a diverse library of compounds for screening against biological targets. A notable example is the development of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34), a target implicated in neuropathic pain.[2][3] This underscores the therapeutic potential of molecules synthesized from this versatile chiral precursor.
These application notes provide a comprehensive guide to performing amide coupling reactions with this compound, with a focus on maximizing yield, maintaining stereochemical integrity, and troubleshooting common challenges.
The Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that are often incompatible with complex molecules.[4] Therefore, the use of coupling reagents is standard practice in modern organic synthesis. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
The general mechanism involves the formation of a highly reactive acyl-substituted intermediate. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU).[5][6]
Caption: General mechanism of amide bond formation.
The Critical Challenge: Preserving Stereochemical Integrity
The paramount challenge in the amide coupling of this compound is the preservation of the stereochemistry at the C2 position. The α-proton of the activated carboxylic acid is susceptible to abstraction by a base, which can lead to epimerization through the formation of a planar enolate or a 5(4H)-oxazolone intermediate.[7][8] This loss of stereochemical integrity results in a mixture of diastereomers, which can be difficult to separate and may exhibit different biological activities, compromising the efficacy and safety of the final compound.[7]
Caption: Mechanism of base-mediated epimerization.
Strategies to mitigate epimerization include the use of specific coupling reagents, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), careful control of reaction temperature and time, and the choice of a suitable non-nucleophilic base.[9][10]
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical for a successful amide coupling reaction with this compound. The ideal reagent should provide a high yield of the desired amide with minimal epimerization. Below is a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Class | Typical Yield Range | Key Observations | Potential Side Reactions |
| HATU | Uronium/Aminium Salt | High (85-95%) | Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[6][11] | Guanidinylation of the primary amine if used in excess.[6] |
| EDC/HOBt | Carbodiimide | Moderate to High (70-90%) | Cost-effective and widely used. The addition of HOBt is crucial for minimizing epimerization and improving efficiency.[12][13] | Formation of N-acylurea byproduct, which can be difficult to remove. Potential for epimerization without an additive.[6] |
| PyBOP | Phosphonium Salt | High (80-95%) | High coupling efficiency with low risk of epimerization.[5] | More expensive than carbodiimides. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the amide coupling of this compound using HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of epimerization, particularly for challenging substrates.[14]
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution. It is often recommended to pre-activate the carboxylic acid with HATU and base for a short period (e.g., 15 minutes) before adding the amine.[15]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU, with the inclusion of HOBt being critical for suppressing epimerization.[16]
Sources
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antag… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. apexbt.com [apexbt.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 14. growingscience.com [growingscience.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Benzyl Ether in 2-(Benzyloxy)propanoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the benzyl ether in 2-(benzyloxy)propanoic acid. This document outlines various methodologies, explains the underlying chemical principles, and offers detailed, field-proven protocols to ensure successful and efficient deprotection.
Introduction: The Benzyl Ether as a Hydroxyl Protecting Group
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a broad range of acidic and basic conditions.[1] Its removal, however, requires specific chemical strategies to achieve selective cleavage without affecting other sensitive functional groups within a molecule. The choice of deprotection method is critical and depends on the overall molecular architecture and the presence of other functionalities. This guide focuses on the deprotection of the benzyl ether in this compound, a common structural motif in various synthetic endeavors.
We will explore three primary strategies for benzyl ether cleavage:
-
Reductive Cleavage: Primarily through catalytic hydrogenolysis.
-
Acid-Catalyzed Cleavage: Utilizing strong Lewis acids.
-
Oxidative Cleavage: Employing specific oxidizing agents.
Reductive Deprotection: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether deprotection due to its mild conditions and high yields.[2][3] The reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.[4]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds via the adsorption of the substrate and hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the benzylic C-O bond, resulting in the formation of the desired alcohol and toluene as a volatile byproduct.[5]
Methods of Hydrogenolysis
There are two primary techniques for carrying out catalytic hydrogenolysis:
-
Catalytic Hydrogenation: This classic method uses hydrogen gas (H₂) as the hydrogen source. While highly efficient, it requires specialized equipment to handle pressurized hydrogen gas safely.[4]
-
Catalytic Transfer Hydrogenation (CTH): This method employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, to generate hydrogen in situ. CTH is often favored in standard laboratory settings as it circumvents the need for a pressurized hydrogen atmosphere.[6][7]
Experimental Protocols for Catalytic Hydrogenolysis
This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a balloon setup
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask at a concentration of 10-50 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution. For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[4]
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a high-pressure apparatus, follow the manufacturer's instructions, typically pressurizing to 10 bar.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected 2-hydroxypropanoic acid.
This protocol utilizes a hydrogen donor for the deprotection, avoiding the need for pressurized hydrogen gas.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen donor (e.g., Formic acid or Ammonium formate)
-
Solvent (e.g., Methanol, Ethanol)
-
Celite®
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol).
-
Catalyst and Donor Addition: Add 10% Pd/C to the solution, followed by a large excess of the hydrogen donor (e.g., ammonium formate or formic acid).[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC, NMR, or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo. An aqueous work-up may be necessary to remove the hydrogen donor and its byproducts.
Visualization of Hydrogenolysis Workflow
Caption: Workflow for Benzyl Ether Deprotection via Hydrogenolysis.
Advantages and Disadvantages of Hydrogenolysis
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | - High efficiency and clean reaction.[4]- Volatile byproduct (toluene). | - Requires specialized equipment for handling H₂ gas.[4]- Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8][4] |
| Catalytic Transfer Hydrogenation | - Avoids the use of pressurized H₂ gas.[8]- Generally faster and milder.[2] | - May require heating.- The hydrogen donor and its byproducts may complicate work-up. |
Acid-Catalyzed Deprotection
Strong Lewis acids can effectively cleave benzyl ethers, particularly when reductive methods are incompatible with other functional groups in the molecule.[9] Boron tribromide (BBr₃) and boron trichloride (BCl₃) are common reagents for this transformation.
Mechanism of Acid-Catalyzed Cleavage
The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage. A nucleophilic attack by the halide anion on the benzyl carbon results in the formation of a benzyl halide and a borate intermediate, which is subsequently hydrolyzed during work-up to yield the desired alcohol.[10]
Experimental Protocol for BBr₃-Mediated Deprotection
Materials:
-
This compound
-
Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: To a solution of this compound in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a 1 M solution of BBr₃ in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to -78 °C and quench by the slow addition of methanol.[11]
-
Work-up: Allow the mixture to warm to room temperature and pour it into a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate in vacuo and purify the residue by column chromatography to obtain 2-hydroxypropanoic acid.
Visualization of Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of BBr₃-Mediated Benzyl Ether Cleavage.
Oxidative Deprotection
Oxidative cleavage provides an alternative route for benzyl ether deprotection, especially when the substrate is sensitive to both reductive and acidic conditions.[9] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose, particularly effective for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers.[12][13] Recent methods have extended its use to simple benzyl ethers, often with photoirradiation.[14][15]
Mechanism of Oxidative Cleavage with DDQ
The reaction is believed to proceed through a single-electron transfer (SET) mechanism or hydride abstraction from the benzylic position to form a stabilized benzylic cation. This intermediate is then trapped by water to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and benzaldehyde.[12][16]
Experimental Protocol for DDQ-Mediated Deprotection
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Visible light source (for photo-assisted reactions)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (typically 1.5 equivalents per benzyl group) to the solution.[15]
-
Reaction: Stir the reaction mixture at room temperature. For less reactive benzyl ethers, irradiation with visible light (e.g., 525 nm) may be necessary.[14][15]
-
Monitoring: Monitor the reaction progress by TLC. The reaction mixture will typically change color as the DDQ is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate in vacuo and purify the residue by column chromatography to remove the DDQ hydroquinone byproduct and isolate the 2-hydroxypropanoic acid.
Summary and Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ or H-donor, Pd/C | Room temp. to reflux | Mild, high yielding, clean byproducts.[3][4] | Incompatible with reducible groups, requires specialized equipment for H₂.[8][4] |
| Acid-Catalyzed Cleavage | BBr₃, BCl₃ | -78 °C to room temp. | Effective for substrates sensitive to reduction.[9] | Harsh conditions, not suitable for acid-labile substrates.[9] |
| Oxidative Cleavage | DDQ, Oxoammonium salts | Room temp., often with light | Orthogonal to reductive and acidic methods.[14][15] | Stoichiometric amounts of oxidant, byproduct removal can be challenging.[12] |
Conclusion
The deprotection of the benzyl ether in this compound can be achieved through several effective methods. The choice of protocol should be guided by the overall chemical structure of the substrate, with careful consideration of functional group compatibility. Catalytic hydrogenolysis remains the most common and mildest approach, while acid-catalyzed and oxidative methods provide valuable alternatives for complex molecules where chemoselectivity is paramount.
References
- Yadav, A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(52), 32832-32867.
- Gillard, D., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Mehta, G., & Donga, R. A. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(24), 9378–9381.
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Organic Chemistry Portal. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- ACS Green Chemistry Institute. (n.d.). Hydrogenolysis.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518.
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications.
- Science of Synthesis. (n.d.). Hydrogenolysis of Ethers.
- ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger.
- Wikipedia. (n.d.). Protecting group.
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Gillard, D., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1644-1651.
- ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
- ChemRxiv. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
- Reddit. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?.
- Benton, F. L., & Dillon, T. E. (1942). The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1129.
- ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- ResearchGate. (n.d.). Deprotection of benzyl in ester substrates.
- ResearchGate. (n.d.). Hydrogenolysis. Reagents and conditions: (a) H2, Pd/C, EtOAc, rt, 24 h,....
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Strategic deployment of 2-(Benzyloxy)propanoic Acid in Stereocontrolled Total Synthesis
In the intricate field of total synthesis, where the precise construction of complex, stereochemically rich molecules is paramount, the choice of starting materials and chiral building blocks is a critical determinant of success. Among the arsenal of chiral synthons available to the synthetic chemist, 2-(benzyloxy)propanoic acid has emerged as a versatile and reliable tool for the introduction of chirality and the stereocontrolled elaboration of carbon skeletons. This technical guide provides an in-depth exploration of the applications of this compound in total synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound as a Chiral Building Block
This compound, available in both (R) and (S) enantiomeric forms, is a derivative of lactic acid where the hydroxyl group is protected by a benzyl ether. This seemingly simple modification confers several advantageous properties that make it a valuable asset in multi-step synthesis:
-
Defined Stereocenter: The chiral center at C2 provides a reliable anchor for establishing stereochemistry early in a synthetic sequence.
-
Orthogonal Protecting Groups: The benzyl ether and the carboxylic acid represent two distinct functional groups that can be manipulated independently, allowing for selective transformations at either end of the molecule. The benzyl group is stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.
-
Versatility in Derivatization: The carboxylic acid moiety can be easily converted into a variety of functional groups, including esters, amides, and ketones. It can also be reduced to the corresponding alcohol. This versatility allows for its incorporation into diverse molecular architectures.
The strategic importance of this building block lies in its ability to serve as a linchpin for the assembly of complex fragments, particularly in the synthesis of polyketide natural products and macrolides, which often feature multiple stereocenters.
Application in the Total Synthesis of Macrolides: A Case Study Approach
Macrolides, a class of natural products characterized by a large lactone ring, are renowned for their potent biological activities, including antibiotic and anticancer properties. The stereocontrolled synthesis of their complex polypropionate backbones is a significant challenge. This compound serves as an excellent starting material for the synthesis of key fragments of these molecules.
Synthesis of Chiral Propionate Building Blocks
The fundamental transformation involves the conversion of this compound into key synthetic intermediates. A common strategy is its transformation into a chiral aldehyde or a ketone, which can then participate in stereoselective carbon-carbon bond-forming reactions.
Protocol 1: Synthesis of (S)-2-(Benzyloxy)propanal
This protocol details the conversion of (S)-2-(benzyloxy)propanoic acid to the corresponding aldehyde, a crucial intermediate for subsequent aldol additions.
Materials:
-
(S)-2-(Benzyloxy)propanoic acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: To a solution of (S)-2-(benzyloxy)propanoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Swern Oxidation: In a separate flask, prepare a solution of DMSO (2.2 eq) in anhydrous DCM. Cool this solution to -78 °C.
-
Slowly add the freshly prepared acid chloride solution to the DMSO solution at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (S)-2-(benzyloxy)propanal.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure aldehyde.
Causality: This Swern-type oxidation provides a mild and efficient method to convert the carboxylic acid to the aldehyde without epimerization of the sensitive chiral center. The use of low temperatures is crucial to maintain the stability of the intermediate species.
Stereoselective Aldol Reactions: The Power of Chiral Auxiliaries
One of the most powerful applications of this compound is its use in the construction of chiral auxiliaries for stereoselective aldol reactions. The Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a cornerstone of modern asymmetric synthesis.[1] An auxiliary derived from this compound can effectively control the facial selectivity of enolate addition to aldehydes, leading to the formation of new stereocenters with high diastereoselectivity.
The Logic of Chiral Auxiliary Control
The chiral auxiliary, temporarily attached to the propionate unit, creates a chiral environment that directs the approach of the electrophile (an aldehyde) to one face of the enolate. The bulky benzyl group of the auxiliary effectively blocks one face, forcing the aldehyde to approach from the less hindered side. This results in a highly predictable stereochemical outcome.
Protocol 2: Diastereoselective Evans-Type Aldol Reaction
This representative protocol illustrates the use of an N-acyloxazolidinone derived from (R)-2-(benzyloxy)propanoic acid in a diastereoselective aldol reaction.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
(R)-2-(Benzyloxy)propanoic acid
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Dibutylboron triflate (Bu₂BOTf)
-
An aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Acylation of the Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes.
-
In a separate flask, react (R)-2-(benzyloxy)propanoic acid (1.1 eq) with pivaloyl chloride (1.1 eq) and TEA (1.2 eq) in THF at 0 °C to form the mixed anhydride.
-
Add the freshly prepared mixed anhydride solution to the lithiated oxazolidinone at -78 °C. Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Aldol Reaction: Cool the solution of the N-acyloxazolidinone to -78 °C. Add Bu₂BOTf (1.2 eq) followed by TEA (1.4 eq). Stir for 30 minutes.
-
Add the aldehyde (1.5 eq) dropwise at -78 °C. Stir for 2 hours at -78 °C, then for 1 hour at 0 °C.
-
Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) to afford the corresponding β-hydroxy carboxylic acid, which can be further elaborated.
Causality: The formation of a boron enolate in the presence of Bu₂BOTf and a tertiary amine base generates a Z-enolate.[2] The subsequent aldol reaction proceeds through a Zimmerman-Traxler-type chair-like transition state, where the bulky groups of the auxiliary and the aldehyde orient themselves in pseudo-equatorial positions to minimize steric hindrance, leading to the observed high diastereoselectivity.[2]
Data Summary and Visualization
Table 1: Representative Yields and Diastereoselectivities in Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85 |
| Benzaldehyde | >98:2 | 90 |
| Crotonaldehyde | >90:10 | 78 |
Note: The data presented are representative and can vary based on specific reaction conditions and substrates.
Workflow Visualization
Caption: Synthetic workflow illustrating the conversion of this compound to a chiral aldehyde and its subsequent use in a diastereoselective aldol reaction.
Conclusion and Future Perspectives
This compound has proven to be a cornerstone in the field of total synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. Its utility as a chiral building block for the synthesis of key fragments and its application in powerful asymmetric methodologies like the Evans aldol reaction underscore its importance. The protocols and mechanistic rationale presented in this guide are intended to provide researchers with a solid foundation for the strategic incorporation of this versatile synthon into their synthetic endeavors.
As the quest for novel therapeutics and the synthesis of increasingly complex natural products continues, the demand for reliable and versatile chiral building blocks will undoubtedly grow. The continued exploration of new reactions and strategies involving this compound and its derivatives will certainly open up new avenues for innovation in organic synthesis and drug discovery.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral enolate synthon. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Trost, B. M., et al. (2012). Total synthesis of laulimalide: assembly of the fragments and completion of the synthesis of the natural product and a potent analogue. Chemistry, 18(10), 2961-71. [Link]
- Varelis, P., & Johnson, B. L. (1995). Preparation of Optically Active (S)-2-(Benzyloxy)propanal. Australian Journal of Chemistry, 48(10), 1775-1779. [Link]
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Chem-Station. (2014). Evans Aldol Reaction.
- Paterson, I., & Florence, G. J. (2003). The development of powerful methods for the synthesis of complex polyketide-derived natural products. European Journal of Organic Chemistry, 2003(12), 2193-2208. [Link]
- Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (−)-Laulimalide. Journal of the American Chemical Society, 126(40), 12790–12791. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and optimized protocols, ensuring the integrity and success of your experiments.
The synthesis of chiral this compound, a valuable building block in medicinal chemistry, typically proceeds via a two-step sequence: a Williamson ether synthesis to form a 2-(benzyloxy)propanoate ester, followed by hydrolysis to the final carboxylic acid. While conceptually straightforward, this process is fraught with potential pitfalls that can impact yield, purity, and stereochemical integrity. This guide provides field-proven insights to address these issues directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of the 2-(benzyloxy)propanoate ester consistently low?
Low yields are often symptomatic of several competing issues, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Deprotonation of the Alcohol. The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent alkoxide nucleophile from the starting alkyl lactate.[1] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leaving unreacted starting material.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure irreversible and complete deprotonation. The reaction of NaH with the alcohol evolves hydrogen gas, providing a visual indicator of the deprotonation progress. A patent for a similar synthesis specifies using sodium tert-amylate, another strong base, for this purpose.[2]
-
Cause 2: Competing E2 Elimination. The alkoxide formed is a strong base, which can promote an E2 elimination reaction with the benzyl halide electrophile, especially at elevated temperatures, leading to the formation of toluene as a byproduct.[3] This pathway competes directly with the desired SN2 substitution.
-
Solution: Maintain a low reaction temperature. SN2 reactions generally have a lower activation energy than E2 reactions, and are therefore favored at lower temperatures.[3] Adding the benzyl bromide dropwise to the cooled alkoxide solution can help manage the reaction exothermic and prevent localized heating.
-
Cause 3: Degradation of Benzyl Bromide. Benzyl bromide is a lachrymator and is susceptible to hydrolysis and decomposition, especially in the presence of moisture or at elevated temperatures.[4][5] This degradation reduces the amount of active electrophile available for the reaction and introduces impurities like benzyl alcohol.
-
Solution: Use freshly distilled or newly purchased benzyl bromide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Question 2: My final product is contaminated with benzyl alcohol and/or benzoic acid. What is the cause and how can I prevent it?
The presence of these impurities points directly to issues with the benzyl bromide reagent or the reaction conditions during the subsequent hydrolysis step.
-
Cause 1: Hydrolysis of Benzyl Bromide. As a reactive benzylic halide, benzyl bromide can react with trace amounts of water in the solvent or from the atmosphere to form benzyl alcohol.[5] During the workup or subsequent basic hydrolysis of the ester, any unreacted benzyl bromide will be rapidly converted to benzyl alcohol.
-
Solution: As mentioned previously, ensure rigorously anhydrous reaction conditions. Using a polar aprotic solvent like DMF or THF, which can be obtained in anhydrous grades, is recommended.[3]
-
Cause 2: Oxidation of Benzyl Alcohol/Benzyl Bromide. If the reaction is exposed to air, particularly during the heating of the hydrolysis step, any benzyl alcohol present can be oxidized to benzaldehyde and subsequently to benzoic acid.
-
Solution: Conduct the hydrolysis step under an inert atmosphere. Purging the reaction vessel with nitrogen before heating can minimize oxidation. Purification via acid-base extraction can effectively remove the acidic benzoic acid impurity from the desired this compound product.[6]
Question 3: I am observing significant racemization. How can I maintain the stereochemical integrity of my product?
Maintaining stereochemistry is critical when starting from a chiral material like ethyl L-lactate or (R)-ethyl 2-bromopropanoate.
-
Cause 1: The SN2 Mechanism. The Williamson ether synthesis proceeds via an SN2 mechanism. If you start with an α-halo ester like ethyl (S)-2-bromopropanoate, the backside attack by the nucleophile (benzyloxide) will lead to an inversion of configuration, yielding the (R)-ester product.[7] This is an expected stereochemical outcome, not racemization. However, if the starting material is an alkyl lactate, the chiral center is not directly involved in the substitution, and the configuration should be retained.
-
Cause 2: Enolization. The α-proton on the propanoate ester is acidic. In the presence of a strong base, deprotonation can occur, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.[8] This is a significant risk, especially if there is a delay between forming the alkoxide and adding the electrophile.
-
Solution: Control the order of addition and temperature. A common strategy involves adding the base to the starting alcohol (e.g., ethyl lactate) at a low temperature (e.g., 0 °C), followed by the prompt addition of benzyl bromide.[2] This ensures the electrophile is present to react with the newly formed alkoxide, minimizing its lifetime and the opportunity for side reactions like enolization. For α-halo esters, which are particularly prone to deprotonation at the halogenated position, using milder bases or phase-transfer catalysis conditions can be beneficial.[9][10]
Frequently Asked Questions (FAQs)
-
Q: What is the best starting material: an alkyl lactate or an alkyl 2-halopropanoate?
-
A: Both are viable. Ethyl L-lactate is often preferred as it is readily available, inexpensive, and the reaction occurs on the hydroxyl group, preserving the original stereocenter's configuration. Using an alkyl 2-halopropanoate, such as ethyl 2-bromopropanoate, involves an SN2 reaction at the chiral center, resulting in an inversion of configuration which must be accounted for.[7][11] The halo-ester route can be more susceptible to the competing E2 elimination side reaction.[3]
-
-
Q: Which base is most suitable for the etherification step?
-
A: For deprotonating an alcohol like ethyl lactate, a strong, irreversible base is ideal. Sodium hydride (NaH) is a common and effective choice. For phenolic starting materials, a weaker base like potassium carbonate (K₂CO₃) is sufficient.[3] The choice of base should be strong enough to fully deprotonate the alcohol but selected to minimize side reactions.
-
-
Q: What are the ideal solvents for this synthesis?
-
A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are the best choices.[3] They effectively solvate the cation of the alkoxide, leaving a highly reactive "naked" anion, which accelerates the rate of the SN2 reaction.
-
-
Q: How can I monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting material. The formation of a new, less polar spot (the ether product) and the disappearance of the starting alcohol spot indicate reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
-
Experimental Protocols
Protocol 1: Synthesis of (S)-Ethyl 2-(Benzyloxy)propanoate from Ethyl L-Lactate
This protocol is based on the Williamson ether synthesis methodology.[1]
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Add a solution of ethyl L-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Etherification: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to (S)-2-(Benzyloxy)propanoic Acid
-
Setup: Dissolve the crude ethyl 2-(benzyloxy)propanoate from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.
-
Purification:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[12][13]
-
Data & Visualization
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, irreversible deprotonation. Generates H₂ gas. Requires anhydrous conditions.[3] |
| Sodium Hydroxide (NaOH) | ~15.7 | Ethanol, Water | Weaker base; equilibrium may not favor complete deprotonation of simple alcohols. Can be used with phase-transfer catalysts.[2] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF | Generally used for more acidic alcohols like phenols. Not strong enough for simple aliphatic alcohols.[3] |
| Sodium tert-Amylate | ~19 | THF | A strong, soluble alkoxide base that can effectively deprotonate alcohols.[2] |
Diagram 1: General Workflow for Synthesis
Caption: General two-step synthesis workflow.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Chiral Phase Transfer Catalysts (PTCs) - Buchler GmbH [buchler-gmbh.com]
- 10. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 11. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]
- 12. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Benzylation of Ethyl Lactate
<Step>
Step 1: Initial Research and Structuring the Guide
I have performed a comprehensive set of searches to gather information on the benzylation of ethyl lactate. The search results cover the Williamson ether synthesis, which is the primary reaction type, standard protocols using sodium hydride and benzyl bromide, potential side reactions like elimination, and purification methods.
From the search results, I can deduce the following key areas that are crucial for troubleshooting low yield:
-
Reaction Principle : The reaction is a Williamson ether synthesis, an SN2 reaction where an alkoxide attacks an alkyl halide.[1][2][3] This is fundamental to understanding the requirements for successful benzylation.
-
Reagents and their Roles :
-
Base (e.g., NaH) : Its role is to deprotonate the secondary alcohol of ethyl lactate to form a nucleophilic alkoxide.[4][5] The strength and handling of the base are critical.
-
Benzylating Agent (e.g., Benzyl Bromide) : This is the electrophile. Its purity and reactivity are important.[4][5]
-
Solvent (e.g., THF, DMF) : Aprotic polar solvents are generally preferred for SN2 reactions.[1] The solvent must be anhydrous.
-
-
Reaction Conditions :
-
Potential Side Reactions :
-
Elimination : Tertiary and sterically hindered alkyl halides are prone to E2 elimination.[1][2] While benzyl bromide is primary, strong bases can still promote elimination under certain conditions.
-
Reaction with Solvent : If the solvent is not completely anhydrous, the base will be quenched.
-
Side reactions of the benzylating agent : Benzyl bromide can self-condense or react with other nucleophiles.
-
-
Work-up and Purification : The work-up typically involves an acidic wash and extraction, followed by purification, often by fractional distillation or column chromatography.[4][6] Losses can occur at this stage.
-
Catalysts : Phase-transfer catalysts can be used to improve the reaction rate and yield in some Williamson ether syntheses, especially when dealing with different phases.[7][8][9]
Based on this, I will structure the technical support center as follows:
-
Part 1: Quick Reference - Frequently Asked Questions (FAQs)
-
What is the underlying reaction mechanism for the benzylation of ethyl lactate?
-
What are the most common reasons for low yield?
-
How do I choose the right base and solvent?
-
My reaction is not going to completion, what should I do?
-
I see multiple spots on my TLC plate, what are the likely side products?
-
-
Part 2: In-Depth Troubleshooting Guide
-
Section A: Reagent and Substrate Issues
-
Problem 1: Incomplete deprotonation of ethyl lactate.
-
Problem 2: Degradation or impurity of benzyl bromide.
-
Problem 3: Presence of water or protic impurities in the solvent.
-
-
Section B: Reaction Condition Optimization
-
Problem 4: Sub-optimal reaction temperature.
-
Problem 5: Incorrect reaction time or inefficient mixing.
-
-
Section C: Work-up and Purification Pitfalls
-
Problem 6: Product loss during extraction and washing.
-
Problem 7: Difficulty in separating the product from starting materials or byproducts.
-
-
Section D: Advanced Solutions
-
Improving yield with phase-transfer catalysis.
-
-
-
Part 3: Protocols and Data
-
Standard Protocol for Benzylation of Ethyl Lactate with NaH/BnBr.
-
Table of Common Solvents and Bases with Recommendations.
-
Graphviz diagrams for the reaction mechanism and a troubleshooting workflow.
-
-
Part 4: References
-
A consolidated list of all cited sources.
-
This structure allows users to quickly find answers to common problems in the FAQ section or dive deeper into specific issues in the troubleshooting guide. The inclusion of protocols and data provides actionable guidance. The next steps will involve writing the content for each of these sections, creating the diagrams, and compiling the references. I have sufficient information from the initial searches to proceed with creating the content. I will ensure to cite the sources appropriately throughout the text.
Welcome to the technical support guide dedicated to addressing challenges in the benzylation of ethyl lactate. This resource is designed for researchers, chemists, and process development professionals who are encountering lower-than-expected yields in this crucial synthetic step. Here, we move beyond simple procedural lists to explore the causality behind common experimental pitfalls, offering robust, field-proven solutions.
Part 1: Quick Reference - Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the benzylation of ethyl lactate?
The benzylation of ethyl lactate is a classic example of the Williamson ether synthesis.[3][5] This reaction proceeds via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The process involves two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the secondary hydroxyl group of ethyl lactate. This generates a potent nucleophile, the corresponding alkoxide ion.[4][5]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This displaces the halide leaving group and forms the desired C-O ether bond, yielding ethyl 2-(benzyloxy)propanoate.[2][3]
Caption: Williamson Ether Synthesis of Ethyl Lactate.
Q2: What are the most frequent causes of low yield in this reaction?
Low yields in the benzylation of ethyl lactate can typically be attributed to one or more of the following factors:
-
Incomplete Deprotonation: Insufficient or low-activity base fails to fully convert the ethyl lactate to its alkoxide form.
-
Moisture Contamination: The presence of water in the reagents or solvent will quench the strong base (e.g., NaH) and the alkoxide nucleophile, halting the reaction.[10]
-
Side Reactions: Competing reactions, such as E2 elimination of the benzyl halide, can occur, particularly with sterically hindered substrates or non-optimal temperature control.[1][2]
-
Reagent Degradation: Benzyl bromide is a lachrymator and can degrade over time. Using old or improperly stored reagents is a common pitfall.[10]
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can significantly impact the efficiency of the S\textsubscriptN2 reaction.
Q3: How critical is the choice of base and solvent?
The selection of the base and solvent is paramount for achieving a high yield.
-
Base: A strong base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose as it forms a non-nucleophilic, insoluble byproduct (H₂ gas).[1][5] Weaker bases like potassium carbonate (K₂CO₃) can be used, but often require higher temperatures and the addition of a phase-transfer catalyst to be effective.[1]
-
Solvent: A polar aprotic solvent is ideal for S\textsubscriptN2 reactions as it can solvate the cation of the alkoxide without hydrogen bonding to and deactivating the nucleophilic oxygen atom.[1] Anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices.[10] It is crucial that the solvent is thoroughly dried before use.
Q4: My reaction isn't progressing to completion according to TLC analysis. What steps should I take?
If you observe a significant amount of unreacted ethyl lactate on your TLC plate after the expected reaction time, consider the following troubleshooting steps:
-
Verify Base Activity: Ensure your sodium hydride is fresh and active. NaH is often sold as a dispersion in mineral oil; this oil should be washed away with a dry, non-reactive solvent like hexane or petroleum ether before use.[4]
-
Check for Moisture: Ensure all glassware was oven or flame-dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvent and other reagents must be anhydrous.
-
Increase Reagent Equivalents: It may be necessary to use a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the benzyl bromide (e.g., 1.2-1.4 equivalents) to drive the reaction to completion.[4]
-
Extend Reaction Time/Increase Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.[4] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but be mindful that higher temperatures may also promote side reactions.
Q5: My crude product's TLC shows multiple spots. What are the likely side products?
The presence of multiple spots on a TLC plate can indicate a range of issues. Common side products include:
-
Unreacted Starting Materials: Both ethyl lactate and benzyl bromide may be present if the reaction did not go to completion.
-
Benzyl Alcohol: This can form if benzyl bromide hydrolyzes due to trace amounts of water.
-
Dibenzyl Ether: This can be formed by the reaction of benzyl alcohol (formed in situ) with another molecule of benzyl bromide under the basic conditions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields.
Caption: Troubleshooting workflow for low yield.
Section A: Reagent and Substrate Issues
| Problem ID | Symptom | Root Cause | Recommended Action |
| A1 | Reaction stalls; significant ethyl lactate remains. | Incomplete Deprotonation: The NaH may be old or passivated. The mineral oil carrier can also inhibit reactivity. | Use fresh NaH from a newly opened container. Wash the NaH dispersion with anhydrous hexane or petroleum ether to remove the mineral oil before suspending it in the reaction solvent.[4] |
| A2 | Multiple unknown spots on TLC, possibly benzyl alcohol or dibenzyl ether. | Degraded Benzyl Bromide: Benzyl bromide is susceptible to hydrolysis. | Use freshly distilled or newly purchased benzyl bromide. Store it under an inert atmosphere and protect it from light. |
| A3 | Vigorous bubbling upon NaH addition, but little to no product formation. | Wet Solvent/Reagents: NaH reacts violently with water, consuming the base before it can deprotonate the ethyl lactate. | Use a freshly distilled, anhydrous grade solvent. Ensure ethyl lactate is dry. Dry all glassware in an oven and assemble the apparatus while hot under a stream of inert gas. |
Section B: Reaction Condition Optimization
| Problem ID | Symptom | Root Cause | Recommended Action |
| B1 | Formation of dark-colored byproducts; complex TLC profile. | Temperature Too High: Elevated temperatures can promote side reactions, including elimination and decomposition of reagents. | Maintain a controlled temperature profile. Add the ethyl lactate to the NaH suspension at 0 °C to manage the initial exotherm from deprotonation. Allow the reaction to proceed at room temperature.[4] |
| B2 | Inconsistent results between batches. | Inefficient Mixing: In a heterogeneous mixture with NaH, poor stirring can lead to localized "hot spots" and incomplete reaction. | Use a magnetic stir bar that provides vigorous agitation. For larger scale reactions, mechanical stirring is recommended to ensure the NaH remains well-suspended. |
Section C: Work-up and Purification Pitfalls
| Problem ID | Symptom | Root Cause | Recommended Action |
| C1 | Low isolated yield after a successful reaction (confirmed by TLC/NMR of crude). | Product Loss During Extraction: The product, ethyl 2-(benzyloxy)propanoate, has some water solubility. Emulsions can also form, trapping the product. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. If emulsions form, allow the mixture to stand or pass it through a pad of Celite. Perform multiple extractions with a suitable organic solvent like ethyl acetate.[4] |
| C2 | Difficulty separating product from unreacted benzyl bromide by distillation. | Similar Boiling Points: While fractional distillation is a viable purification method, the boiling points of the product and benzyl bromide may not be sufficiently different for clean separation, especially under vacuum. | If distillation is problematic, silica gel column chromatography is an effective alternative. Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar product from more polar impurities. |
Section D: Advanced Solutions - Phase-Transfer Catalysis
For reactions that are sluggish or when using milder bases like K₂CO₃, a phase-transfer catalyst (PTC) can dramatically improve yields.[7] A PTC, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase where the benzyl bromide resides.[8][9][11] This is particularly useful in biphasic systems.[12]
Benefit: A PTC can accelerate the reaction rate under milder conditions, potentially reducing the formation of high-temperature side products.[8]
Part 3: Protocols and Data
Standard Experimental Protocol: Benzylation of Ethyl Lactate using NaH/BnBr
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Base Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane wash each time. Re-suspend the oil-free NaH in fresh anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Add ethyl lactate (1.0 eq.) dropwise to the stirred suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add benzyl bromide (1.2-1.4 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product should be less polar than the starting ethyl lactate.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench any excess NaH by the slow, dropwise addition of water or ethanol.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by vacuum distillation or silica gel column chromatography to yield pure ethyl 2-(benzyloxy)propanoate.[4]
Table of Common Reagents
| Reagent Type | Example | Key Considerations |
| Base | Sodium Hydride (NaH) | Highly effective but requires anhydrous conditions and careful handling.[5] |
| Potassium Hydride (KH) | More reactive than NaH; use with caution. | |
| Potassium Carbonate (K₂CO₃) | Milder, safer base. Often requires higher temperatures and a PTC.[1] | |
| Solvent | Tetrahydrofuran (THF) | Excellent choice, must be anhydrous.[4] |
| N,N-Dimethylformamide (DMF) | Higher boiling point, can accelerate S\textsubscriptN2 reactions. Must be anhydrous. | |
| Benzylating Agent | Benzyl Bromide (BnBr) | More reactive than benzyl chloride, often the preferred choice.[4] |
| Benzyl Chloride (BnCl) | Less reactive, may require harsher conditions or a catalyst (e.g., NaI). | |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Common and effective phase-transfer catalyst.[13] |
Part 4: References
-
Benchchem. A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
J&K Scientific LLC. Williamson Ether Synthesis.
-
PrepChem.com. Synthesis of ethyl 2-(4-benzyloxyphenoxy)propionate.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
-
BYJU'S. Williamson Ether Synthesis reaction.
-
The Indispensable Role of Phase Transfer Catalysts in Modern Organic Synthesis.
-
Benchchem. Optimization of reaction conditions for the synthesis of (R)-ethyl lactate.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends.
-
ResearchGate. Combinatorial modular pathway optimization for enhanced ethyl lactate...
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends.
-
Wikipedia. Phase-transfer catalyst.
-
Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
-
Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis.
-
The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water.
-
Reddit. Benzylation reaction : r/OrganicChemistry.
-
Benchchem. Common impurities and by-products in (R)-ethyl lactate synthesis and their removal.
-
CymitQuimica. CAS 2040-44-0: ethyl 2-(benzyloxy)propanoate.
-
PMC - NIH. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency.
-
Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay.
-
reposiTUm. Development and Optimization of Ethyl Lactate Production via Reactive Distillation.
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
-
ResearchGate. Preparation of Optically Active (S)-2-(Benzyloxy)propanal.
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
-
Khan Academy. Reactions at the benzylic position (video).
-
Google Patents. CN103922933A - Preparation method of ethyl lactate.
-
Google Patents. US7297809B2 - Continuous method for preparing ethyl lactate.
-
ResearchGate. Ethyl lactate as a green solvent in the pharmaceutical industry.
-
Chula Digital Collections. Economic evaluation of Ethyl lactate production via reactive distillation at different concentrations of lactic acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. biomedres.us [biomedres.us]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. reddit.com [reddit.com]
Technical Support Center: O-Benzyl-Lactic Acid Synthesis
Welcome to the technical support guide for the synthesis of O-benzyl-lactic acid. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in this synthesis. Here, we will address common challenges, delve into the underlying chemical principles of side reactions, and provide validated protocols to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of O-benzyl-lactic acid, providing probable causes and actionable solutions.
Issue 1: Low Yield of O-Benzyl-Lactic Acid
Question: I am experiencing a significantly lower than expected yield of my target product, O-benzyl-lactic acid. What are the likely causes and how can I improve it?
Answer:
A low yield in this synthesis can often be attributed to several factors, primarily related to reaction conditions and the purity of starting materials. The most common synthetic route is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group of lactic acid followed by nucleophilic attack on benzyl bromide.[1]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The hydroxyl group of lactic acid must be fully deprotonated to form the alkoxide, which is the active nucleophile. An insufficient amount of base or a base that is not strong enough will result in unreacted lactic acid. | Use a strong base such as sodium hydride (NaH) in an appropriate solvent like DMF or THF.[2] Ensure the base is fresh and added in a slight excess (e.g., 1.1-1.2 equivalents). |
| Competing Esterification | The carboxylic acid group of lactic acid can also be deprotonated and react with benzyl bromide to form the benzyl ester of O-benzyl-lactic acid or benzyl lactate. This is a significant side reaction. | Protect the carboxylic acid group of lactic acid prior to the benzylation reaction. Common protecting groups include methyl or ethyl esters. The protecting group can be removed by hydrolysis after the benzylation step. |
| Side Reactions of Benzyl Bromide | Benzyl bromide is a reactive alkylating agent and can participate in side reactions, such as reacting with the solvent or undergoing self-condensation, especially at elevated temperatures.[3] | Add the benzyl bromide slowly to the reaction mixture at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature.[2] Using a slight excess of benzyl bromide (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but a large excess should be avoided.[3] |
| Presence of Water | Water in the reaction mixture can quench the strong base and hydrolyze the benzyl bromide, reducing the efficiency of the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Lactic acid itself can contain water and should be dried before use, for example, by azeotropic distillation with toluene.[4] |
| Formation of Polylactic Acid | Lactic acid can self-condense to form linear polyesters, especially in the presence of acid and heat.[4][5] This reduces the amount of monomeric lactic acid available for benzylation. | Use a high-purity lactic acid starting material. If using a commercial lactic acid solution, consider purification steps to remove oligomers.[6] Running the reaction at lower temperatures can also minimize polymerization. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC analysis, and the NMR spectrum is complex. What are the common impurities, and how can I remove them?
Answer:
The presence of impurities is a common challenge. Understanding the potential side reactions is key to identifying and eliminating these byproducts.
Common Impurities and Their Formation:
-
Benzyl Lactate: This ester is formed by the reaction of the carboxylate of lactic acid with benzyl bromide. Its formation is competitive with the desired O-benzylation.
-
Dibenzyl Ether: This can form from the reaction of benzyl bromide with any benzyl alcohol produced from the hydrolysis of benzyl bromide or from the reaction of the benzyl alkoxide with another molecule of benzyl bromide.
-
Unreacted Benzyl Bromide: If an excess of benzyl bromide is used, it may remain in the final product.[7]
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide by any residual water.[8]
-
Polylactic Acid Oligomers: As mentioned previously, these can be present in the starting material or form during the reaction.[5]
Purification Strategies:
| Impurity | Recommended Purification Method | Protocol |
| Benzyl Lactate & Dibenzyl Ether | Column Chromatography: Silica gel chromatography is highly effective for separating compounds with different polarities. | A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired O-benzyl-lactic acid from these less polar byproducts. |
| Unreacted Benzyl Bromide | Chemical Quenching & Extraction: Benzyl bromide can be converted to a more water-soluble compound. | After the reaction is complete, add a nucleophile like triethylamine. This will react with the excess benzyl bromide to form a quaternary ammonium salt, which can then be easily removed by aqueous extraction.[7] |
| Benzyl Alcohol | Aqueous Extraction: Benzyl alcohol is more polar than the desired product and can be removed by washing the organic layer with water or a dilute base solution. | Perform multiple extractions with water or a saturated sodium bicarbonate solution to remove benzyl alcohol. |
| Polylactic Acid Oligomers | Distillation or Crystallization: Depending on the physical properties of the O-benzyl-lactic acid, distillation under reduced pressure or recrystallization can be effective. | If O-benzyl-lactic acid is a liquid, fractional distillation can separate it from higher molecular weight oligomers. If it is a solid, recrystallization from a suitable solvent system can be employed. |
Experimental Protocol: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified O-benzyl-lactic acid.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of O-benzyl-lactic acid.
Q1: What is the best synthetic route for preparing O-benzyl-lactic acid?
The most common and generally effective method is the Williamson ether synthesis .[1] This involves the reaction of a lactate salt with benzyl bromide. For better selectivity and to avoid the formation of benzyl lactate, it is highly recommended to first esterify the carboxylic acid of lactic acid (e.g., to form methyl or ethyl lactate) before performing the O-benzylation. The ester can then be hydrolyzed to yield the final product.
An alternative approach is to use a phase-transfer catalyst (PTC).[9][10] This method can be advantageous as it often uses milder conditions and can improve the reaction rate between reactants in different phases (e.g., an aqueous solution of the lactate salt and an organic solution of benzyl bromide).[11]
Q2: How does a phase-transfer catalyst work in this synthesis?
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the lactate anion from the aqueous phase to the organic phase where the benzyl bromide is dissolved.[12] The lipophilic cation of the PTC pairs with the lactate anion, making it soluble in the organic solvent and enhancing its reactivity towards benzyl bromide.[13]
Q3: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions due to bromide being a better leaving group than chloride.[1] This means that the reaction with benzyl bromide may proceed faster or at lower temperatures. If using benzyl chloride, you may need to use more forcing conditions (e.g., higher temperature or longer reaction time), which could potentially lead to more side products.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. It is also crucial for identifying the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and for identifying impurities. The proton and carbon chemical shifts will confirm the presence of the benzyl group and the lactic acid backbone.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and to confirm its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H stretch of the starting material (which should disappear), the C=O stretch of the carboxylic acid, and the C-O-C stretch of the ether linkage.
Q5: Are there any safety precautions I should be aware of?
Yes, several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3]
-
Anhydrous Solvents (DMF, THF): Can be flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Section 3: Visualizing the Chemistry
Main Reaction and Key Side Reaction
The following diagram illustrates the desired Williamson ether synthesis for O-benzyl-lactic acid and the competing esterification side reaction.
Caption: Main reaction pathway to O-benzyl-lactic acid and a major side reaction.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- SciELO. (n.d.). New Greener Method for the Preparation of Heteropolyacid Compounds (HPW) Modified with Metallic Tin and Application in the Lactic Acid Esterification Reaction.
- ResearchGate. (n.d.). The influence of the alcohol structure on the yield of ester.
- Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. In K. Maruoka (Ed.)
- Organic Syntheses. (n.d.). Lactic acid, allyl ester.
- CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- MDPI. (2023).
- Google Patents. (n.d.).
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2).
- ACS Publications. (2025).
- ResearchGate. (2025).
- Industrial Phase-Transfer C
- MDPI. (n.d.). Discovery and Evaluation of Novel Calenduloside E Derivatives Targeting HSP90β in Ox-LDL-Induced HUVECs Injury.
- Biomedres. (2022).
- Chem-Station. (n.d.).
- Macmillan Group. (2008).
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Figure 5. (A)
- European Patent Office. (n.d.).
- NIH. (n.d.).
- Chemistry For Everyone. (2025). How Is Lactic Acid Produced? [Video]. YouTube.
- BioResources. (n.d.).
- CORE. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2014).
- PubMed. (2005). One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters. Journal of Organic Chemistry, 70(17), 6925-6928.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Research Module: Scheme 2A.
- Walsh Medical Media. (2014). An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid).
- ResearchG
- BOC Sciences. (n.d.). benzyl lactate propanoic acid, 2-hydroxy-, phenylmethyl ester.
- Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
- Google Patents. (n.d.). EP3147275B1 - Method for producing lactic acid and method for producing polylactic acid.
- ResearchGate. (2025). An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid).
- Google Patents. (n.d.). WO2021225956A1 - Methods for synthesizing anhydrous lactic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. biomedres.us [biomedres.us]
- 11. phasetransfer.com [phasetransfer.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Purification of 2-(Benzyloxy)propanoic acid from reaction mixture
An essential component in the synthesis of various pharmaceuticals and agrochemicals, 2-(Benzyloxy)propanoic acid demands high purity for subsequent reactions. However, its synthesis, often involving the benzylation of a lactate precursor followed by hydrolysis, can introduce a variety of impurities.[1][2] This guide provides detailed troubleshooting for common issues encountered during the purification of this compound, structured to assist researchers in achieving optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Benzyl bromide (or chloride) and the lactate ester (e.g., ethyl lactate or methyl lactate) are common.
-
Side-Reaction Byproducts: Benzyl alcohol, formed from the hydrolysis of benzyl bromide, is a frequent impurity. Dibenzyl ether can also form under certain conditions.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, THF, Dichloromethane) and residual acids or bases from hydrolysis and neutralization steps can persist.[2][3]
Understanding the potential impurities is the first step in designing an effective purification strategy. For instance, neutral organic impurities like benzyl alcohol and unreacted esters can be efficiently removed via acid-base extraction.[3][4]
Q2: How do I choose the most effective purification technique for my crude product?
A2: The optimal technique depends on the physical state of your crude product (solid vs. oil), the scale of your reaction, and the nature of the impurities. A logical approach is outlined in the workflow diagram below.
-
Acid-Base Extraction: This should almost always be your first step. It is highly effective at separating the acidic product from neutral or basic impurities.[4][5] By converting the carboxylic acid to its water-soluble carboxylate salt with a mild base (e.g., sodium bicarbonate), neutral compounds like benzyl alcohol and residual benzyl bromide can be washed away with an organic solvent.[3]
-
Recrystallization: If your crude product is a solid or can be solidified after initial extraction, recrystallization is an excellent method for achieving high purity.[3][4] The choice of solvent is critical and may require some screening.
-
Column Chromatography: This is the most powerful but also the most labor-intensive method. It is best reserved for situations where impurities have similar properties to the product (e.g., other acidic compounds) or when the product is an intractable oil that will not crystallize.[3][6]
Troubleshooting Guide
Q3: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A3: Low yield after an acid-base extraction typically points to one of three issues:
-
Incomplete Extraction into Aqueous Layer: When adding a base like sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid, the pH of the aqueous layer must be sufficiently high to ensure complete salt formation. The pH should be at least 2-3 units above the pKa of the carboxylic acid.[4] If the pH is too low, the acid will remain in its neutral, organic-soluble form.
-
Solution: Use a saturated NaHCO₃ solution and check the pH of the aqueous layer after extraction. If necessary, perform a second or third extraction on the organic layer to recover all the product.[3]
-
-
Incomplete Precipitation upon Acidification: After separating the aqueous layer containing the sodium 2-(benzyloxy)propanoate salt, you must re-acidify to a pH well below the pKa to precipitate the neutral carboxylic acid.
-
Solution: Add acid (e.g., 1-2M HCl) dropwise while stirring until the pH is ~1-2.[2] Confirm the pH with litmus paper or a pH meter. Ensure the solution is thoroughly chilled to maximize precipitation, as solubility is temperature-dependent.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially when a base is present, can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product at the interface.
-
Solution: Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers.[3] If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Q4: My "purified" this compound is a sticky oil or gum instead of the expected crystalline solid. How can I fix this?
A4: This is a common problem that usually indicates the presence of impurities or residual solvent. This compound is a solid, but its melting point can vary depending on the enantiomeric form (e.g., (S)-isomer melts at 108-112 °C, while other forms can be lower).[7]
-
Cause 1: Residual Solvent: Even small amounts of solvent can prevent crystallization.
-
Solution: Ensure your product is completely dry. After filtration, place the product under high vacuum for several hours. Gently heating (if the melting point is high enough) can aid solvent removal.
-
-
Cause 2: Impurities: Impurities act as a colligative property, depressing the melting point and often leading to an oily product. Neutral impurities like benzyl alcohol are particularly problematic.
-
Solution: If you haven't already, perform a thorough acid-base extraction to remove neutral contaminants. If the product is still an oil, recrystallization is the next step. Try dissolving the oil in a minimum amount of a hot solvent in which the acid is soluble (like toluene or ethyl acetate) and then adding a co-solvent in which it is insoluble (like hexanes or petroleum ether) until turbidity appears. Allow it to cool slowly to promote crystal growth.[4]
-
Q5: I'm trying to run a silica gel column, but my acid streaks badly on the TLC plate. What should I do?
A5: Streaking or "tailing" of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mix of protonated and deprotonated forms with different polarities.[3]
-
Solution: To suppress this interaction and ensure the compound travels as a single, well-defined spot, you must acidify your eluent. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., ethyl acetate/hexanes).[3] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica stationary phase and resulting in sharp, symmetrical peaks.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities.
Steps:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it 10-15 times, venting frequently to release CO₂ pressure.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium 2-(benzyloxy)propanoate salt, into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly add 2M HCl dropwise while stirring until the solution becomes cloudy and a precipitate forms. Continue adding acid until the pH of the solution is between 1 and 2 (check with pH paper).[2]
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [8][9] |
| Molecular Weight | 180.20 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | (S)-isomer: 108-112 °C; (R)-isomer: 52-55 °C | [8] |
| Solubility | Moderately soluble in methanol, ethyl acetate | |
| Purity (Typical Commercial) | ≥95-97% (HPLC) | [8] |
References
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- Synthesis and Phase Behavior of Liquid Crystals Containing 2(S)-benzyloxypropanol or 2(S)-benzyloxypropanoic Acid Moiety - Taylor & Francis Online. [Link]
- I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
- CN113233972A - Synthesis method of (R)
- How can I purify carboxylic acid?
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Public
- This compound | C10H12O3 | CID 245987 - PubChem - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 6625-78-1 [m.chemicalbook.com]
- 8. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
- 9. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high yields.
Scientific Overview & Strategy
The synthesis of this compound involves the protection of the secondary hydroxyl group of lactic acid as a benzyl ether. Due to the presence of two acidic protons—one on the carboxylic acid (pKa ≈ 3.86) and one on the hydroxyl group (pKa ≈ 15.1)—direct benzylation of lactic acid is challenging and can lead to a mixture of products, including the undesired benzyl ester.[1][2]
The most reliable and common strategy is a two-step approach:
-
O-Benzylation of an Ester Precursor: The carboxylic acid is first protected as an ester (e.g., ethyl lactate). This allows for the selective deprotonation of the much less acidic hydroxyl group with a strong, non-nucleophilic base, followed by a Williamson ether synthesis with a benzyl halide.
-
Saponification: The resulting ethyl 2-(benzyloxy)propanoate intermediate is then hydrolyzed under basic conditions to yield the target carboxylic acid.
This two-step sequence provides a high degree of control and generally results in higher purity and yield of the final product.
Overall Synthetic Workflow
Caption: Troubleshooting decision tree for low yield in the O-benzylation stage.
In-depth Causality:
-
Wet Reagents: Sodium hydride reacts violently with water to produce sodium hydroxide and hydrogen gas. Any moisture in your solvent or starting material will consume the base before it can deprotonate the alcohol, leading to failed or incomplete reactions. [2]* Inactive Base: NaH is a fine gray powder. If it appears chunky or white, it has likely oxidized to NaOH and will be ineffective. [1]* Solvent Reactivity: While DMF is a common polar aprotic solvent, it is known to react with NaH, especially at elevated temperatures. This reaction can lead to the formation of sodium dimethylamide, which can cause side reactions and poses a significant safety hazard (exothermic decomposition). [3][4][5]THF is a much safer and more inert choice for this reaction.
FAQ 2: I see multiple spots on my TLC plate after the benzylation reaction. What are they?
-
Unreacted Ethyl Lactate: This will be a polar spot (low R\textsubscript{f}). Its presence indicates an incomplete reaction (see FAQ 1).
-
Unreacted Benzyl Bromide: This is often less polar than the product.
-
Benzyl Alcohol: Formed if BnBr is hydrolyzed by trace water during the reaction or workup.
-
Dibenzyl Ether: Formed if the sodium benzyloxide (from hydrolysis of BnBr followed by deprotonation) reacts with another molecule of BnBr.
FAQ 3: The saponification (Stage 2) is not working. What should I do?
This step is generally robust, but issues can arise.
-
Cause: Incomplete Hydrolysis. The ester may be sterically hindered or insufficiently heated.
-
Solution: Ensure you are using a sufficient excess of NaOH or KOH (at least 2.0 equivalents). Increase the reflux time and ensure the temperature is adequate. Adding more co-solvent (methanol or ethanol) can improve solubility and reaction rate.
-
-
Cause: Product Loss During Workup. The final acid product can have some solubility in water.
-
Solution: Ensure the aqueous layer is acidified to pH 1-2 to fully protonate the carboxylate salt. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a generous amount of extraction solvent (ethyl acetate) and perform at least three extractions.
-
FAQ 4: Can I use a different base or method for the benzylation?
Yes, several alternatives exist, each with specific advantages.
-
Phase-Transfer Catalysis (PTC): This method avoids the use of pyrophoric bases like NaH. A typical system involves using 50% aqueous NaOH as the base with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a solvent like dichloromethane or toluene. [6]The TBAI shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, making this a safer and often more scalable option for industrial applications. [7]* Silver(I) Oxide (Ag\textsubscript{2}O): For sensitive substrates where a strong base is not tolerated, Ag\textsubscript{2}O can be used as a mild base to promote benzylation. [8]
Purification and Characterization
Purification
-
Crude Ester (Ethyl 2-(benzyloxy)propanoate): This intermediate can often be used directly in the next step. If purification is required, it can be achieved by vacuum distillation or silica gel column chromatography (Eluent: 5-20% Ethyl Acetate in Hexanes).
-
Final Acid (this compound):
-
Recrystallization: This is the preferred method for obtaining high-purity material. The crude product can be recrystallized from a mixed solvent system like Toluene/Hexanes or Ethyl Acetate/Hexanes. Dissolve the crude solid in a minimal amount of the more polar solvent (Toluene or Ethyl Acetate) while hot, then slowly add the non-polar solvent (Hexanes) until turbidity is observed. Cool slowly to room temperature, then in an ice bath to induce crystallization. [9][10] * Column Chromatography: If recrystallization fails, purification by silica gel chromatography is effective. (Eluent: 30-50% Ethyl Acetate in Hexanes, often with 1% acetic acid added to the eluent to prevent tailing of the carboxylic acid on the silica).
-
Characterization Data (Reference)
Verifying the structure and purity of your final product is critical. Below are the expected spectroscopic data for (S)-2-(Benzyloxy)propanoic acid.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl\textsubscript{3}, δ in ppm):
-
~10-12 (br s, 1H): Carboxylic acid proton (-COOH ). This peak is broad and may not always be observed depending on solvent and concentration.
-
~7.30-7.40 (m, 5H): Aromatic protons of the benzyl group (-C\textsubscript{6}H \textsubscript{5}).
-
4.75 (d, J = 11.8 Hz, 1H) & 4.50 (d, J = 11.8 Hz, 1H): The two diastereotopic protons of the benzyl methylene group (-O-CH \textsubscript{2}-Ph). They appear as a pair of doublets (an "AB quartet").
-
4.15 (q, J = 6.9 Hz, 1H): The methine proton alpha to the carbonyl and ether oxygen (CH\textsubscript{3}-CH -).
-
1.50 (d, J = 6.9 Hz, 3H): The methyl protons (-CH \textsubscript{3}).
-
-
¹³C NMR (100 MHz, CDCl\textsubscript{3}, δ in ppm):
-
~178-180: Carboxylic acid carbonyl carbon (C =O).
-
~137: Quaternary aromatic carbon of the benzyl group.
-
~128.6, 128.1, 127.8: Aromatic -CH carbons.
-
~75-76: Methine carbon (-O-C H(CH\textsubscript{3})-).
-
~72-73: Benzyl methylene carbon (-O-C H\textsubscript{2}-Ph).
-
~18-19: Methyl carbon (C H\textsubscript{3}).
-
Infrared (IR) Spectroscopy
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. This is a very characteristic broad absorption. [11]* ~1710-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
-
~1100-1120 cm⁻¹ (strong): C-O stretch of the ether linkage.
References
- Wikipedia. (2023). Lactic acid. [Link]
- Herrmann, H., et al. (2020). T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. The Journal of Physical Chemistry A. [Link]
- Bessire, A. J., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. [Link]
- PubChem. This compound.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Supporting Information for a relevant synthesis. (Source details may vary, example provided). [Link]
- OperaChem. (2024).
- PTC Organics, Inc. (2005).
- Green Chemistry & Engineering. (n.d.). Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]
- YouTube. (2022). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). [Link]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- K-State Libraries. (2024). Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. [Link]
- DeLaMare, M., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]
- YouTube. (2020). Williamson ether synthesis (done wrong). [Link]
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Reddit. (2023). Benzylation reaction. r/OrganicChemistry. [Link]
- The Royal Society of Chemistry. (2016). Ethyl lactate as a renewable carbonyl source for the synthesis of diynones. [Link]
- Journal of the American Chemical Society. (2019).
- Save My Exams. (2024). Hydrolysis of Esters. [Link]
- ResearchGate. (2003). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. [Link]
- ResearchGate. (2009). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. [Link]
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- PubChemLite. This compound. [Link]
- ResearchGate. (2020). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]
- Kampala International University. (2024).
- University of Missouri–St. Louis. (n.d.).
- Journal of the American Chemical Society. (1913). Studies in Saponification. I. The Saponification of Ethyl Acetate, Propionate, Butyrate and Valerate by Sodium Hydroxide in Ethyl Alcohol Solution. [Link]
- ResearchGate. (2018). (PDF)
- Google Patents. (2014).
- SlideShare. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. iajpr.com [iajpr.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Synthesis of 2-(Benzyloxy)propanoic acid
Overcoming Racemization in the Synthesis of 2-(Benzyloxy)propanoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing racemization to ensure the desired stereochemical outcome. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Introduction: The Challenge of Racemization
This compound is a valuable chiral building block in organic synthesis.[1] Maintaining its stereochemical integrity is often crucial for the biological activity of the final target molecule. The most common synthetic route to this compound is a Williamson ether synthesis, which involves the reaction of a lactate derivative with a benzyl halide.[2][3][4] However, this reaction can be susceptible to racemization, particularly at the α-carbon of the propanoic acid moiety. Understanding and controlling the factors that lead to racemization is paramount for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the primary cause of racemization during the synthesis of this compound via the Williamson ether synthesis?
Answer: The primary cause of racemization is the deprotonation of the α-hydrogen (the hydrogen on the carbon adjacent to the carboxyl group) by the base used in the reaction. This forms a planar enolate intermediate. Subsequent re-protonation can occur from either face of the enolate, leading to a mixture of both (R) and (S) enantiomers, thus resulting in racemization. The strength of the base, reaction temperature, and solvent all play a critical role in the extent of this side reaction.
Question 2: I am observing significant racemization in my reaction. What are the key experimental parameters I should investigate to minimize it?
Answer: To minimize racemization, you should carefully optimize the following reaction conditions:
-
Choice of Base: The strength and steric bulk of the base are critical. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice. Some protocols have successfully used sodium tert-amylate.[5] It is advisable to use the minimum effective amount of base to deprotonate the hydroxyl group without excessively promoting α-proton abstraction.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. It is often beneficial to perform the deprotonation and benzylation steps at reduced temperatures (e.g., 0 °C or below).[5]
-
Solvent Selection: The choice of solvent can influence the reactivity of the base and the stability of the enolate intermediate. Aprotic polar solvents like tetrahydrofuran (THF) are commonly used.[5]
-
Order of Addition: Adding the benzyl halide to the pre-formed alkoxide at a controlled rate can help to minimize the concentration of the alkoxide at any given time, thereby reducing the likelihood of α-proton abstraction.
Question 3: Which starting material is better to use: (S)-lactic acid or an ester derivative like (S)-methyl lactate?
Answer: Using an ester derivative, such as (R)-methyl lactate or (S)-ethyl lactate, is generally preferred over the free acid.[5] The free carboxylic acid proton is highly acidic and will be deprotonated first by the base. This requires using at least two equivalents of base, one to deprotonate the carboxylic acid and another for the hydroxyl group. The resulting dianion can increase the propensity for side reactions. By starting with an ester, you protect the carboxylic acid, requiring only one equivalent of base to form the alkoxide for the Williamson ether synthesis. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.[1][5]
Question 4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
Answer: The most reliable method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include:
-
Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While useful for a quick assessment, it is generally less accurate than chiral HPLC and requires a pure sample.
-
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.
It's important to compare the results with a racemic standard to ensure proper peak identification and integration.
Experimental Protocols
Protocol 1: Stereoretentive Synthesis of (R)-2-(Benzyloxy)propanoic acid from (R)-Methyl Lactate
This protocol is designed to minimize racemization by using an ester starting material and controlled reaction conditions.
Materials:
-
(R)-Methyl lactate
-
Sodium tert-amylate[5]
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Alkoxide Formation:
-
Dissolve (R)-methyl lactate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium tert-amylate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[5] Stir the resulting suspension for 30 minutes at 0 °C.
-
-
Benzylation:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification of the Ester Intermediate:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-(benzyloxy)propionate methyl ester.
-
Purify the crude ester by flash column chromatography if necessary.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours.[5]
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with hydrochloric acid.[5]
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-2-(benzyloxy)propanoic acid.
-
Diagram: Troubleshooting Racemization
Caption: A decision tree for troubleshooting racemization in the synthesis of this compound.
Data Summary
| Parameter | Condition | Expected Outcome on Racemization |
| Base | Stronger, more hindered bases | Increased risk of racemization |
| Weaker, less hindered bases | Reduced risk of racemization | |
| Temperature | Higher temperatures | Increased risk of racemization |
| Lower temperatures (e.g., 0°C) | Reduced risk of racemization | |
| Starting Material | Free Lactic Acid | Higher risk of side reactions and racemization |
| Lactate Ester | Lower risk of racemization |
References
- Google Patents. (2021). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Wikipedia. (2023). Williamson ether synthesis.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 2-(Benzyloxy)propanoic Acid
Welcome to the technical support center for the enantioselective synthesis of 2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The primary methods for synthesizing enantiomerically enriched this compound include:
-
Asymmetric alkylation using chiral auxiliaries: This is a widely used and reliable method. A common approach involves the use of Evans oxazolidinone auxiliaries.[1][2][3][4][5] The chiral auxiliary is first acylated with propionyl chloride, followed by deprotonation to form a chiral enolate, which then undergoes diastereoselective alkylation with benzyl bromide. Subsequent hydrolysis of the auxiliary yields the desired product with high enantiopurity.
-
Catalytic asymmetric synthesis: This involves the use of a chiral catalyst to induce enantioselectivity.[6][7][8][9] For instance, chiral Lewis acids can be employed to catalyze the addition of a nucleophile to a prochiral substrate.[6][7][8][9]
-
Kinetic resolution of racemic this compound or its esters: This method separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or enzyme.[10] For example, enzymatic hydrolysis of a racemic ester of this compound can selectively hydrolyze one enantiomer, leaving the other enriched.[11][12][13][14]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[15][16]
-
Direct analysis: This can be achieved using a chiral stationary phase (CSP) column that can differentiate between the two enantiomers.[15]
-
Indirect analysis (derivatization): If a suitable chiral column is unavailable, the carboxylic acid can be converted into a diastereomeric mixture by reacting it with a chiral derivatizing agent (CDA), such as a chiral amine or alcohol (e.g., Mosher's acid).[17][18] The resulting diastereomers can then be separated and quantified on a standard achiral HPLC column.
Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or Circular Dichroism (CD) spectroscopy can also be used, though they are generally less precise than chiral HPLC for accurate ee determination.[19][20]
Q3: What is a typical purity specification for commercially available (R)-2-(benzyloxy)propanoic acid?
A3: Commercially available (R)-(+)-2-(benzyloxy)propanoic acid often has a purity specification of ≥97.0% as determined by HPLC.[15][21]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Enantioselectivity (Low ee)
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Impure or degraded chiral auxiliary/catalyst. | Solution: 1. Verify Purity: Confirm the purity and enantiomeric excess of the starting chiral auxiliary or catalyst using appropriate analytical techniques (e.g., NMR, HPLC, melting point). 2. Recrystallize/Repurify: If necessary, recrystallize or repurify the chiral auxiliary or catalyst according to established procedures. Rationale: The stereochemical integrity of the chiral source is paramount. Impurities or partial racemization will directly lead to a lower enantiomeric excess in the final product. |
| Incorrect reaction temperature. | Solution: 1. Optimize Temperature: Carefully control and monitor the reaction temperature, especially during the enolate formation and alkylation steps. Lower temperatures (e.g., -78 °C) are often crucial for achieving high diastereoselectivity in Evans alkylations.[4][5] Rationale: The energy difference between the transition states leading to the two diastereomers is often small. Lowering the temperature enhances this difference, favoring the formation of the desired diastereomer and thus increasing the final enantioselectivity. |
| Incomplete enolate formation or side reactions. | Solution: 1. Choice of Base and Solvent: Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and an appropriate aprotic solvent (e.g., THF, diethyl ether). 2. Addition Time: Add the base slowly at low temperature to ensure complete and clean enolate formation. Rationale: Incomplete deprotonation can lead to a mixture of starting material and enolate, potentially resulting in side reactions. The choice of base and solvent is critical for the formation of the desired enolate geometry (Z-enolate in the case of Evans auxiliaries), which dictates the stereochemical outcome of the alkylation.[4] |
| Racemization during workup or purification. | Solution: 1. Mild Hydrolysis Conditions: When cleaving the chiral auxiliary, use mild conditions. For Evans oxazolidinones, lithium hydroperoxide (LiOOH) is a standard and effective reagent that minimizes the risk of racemization.[4] 2. Avoid Harsh pH: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which can catalyze the epimerization of the chiral center. Rationale: The α-proton of the carboxylic acid is acidic and can be removed under certain conditions, leading to racemization via a planar enolate intermediate. |
Problem 2: Low Yield
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Moisture in the reaction. | Solution: 1. Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or properly stored reagents. Rationale: The strong bases used for enolate formation (e.g., LDA, NaHMDS) are highly reactive towards water. Moisture will quench the base and the enolate, leading to incomplete reaction and reduced yield. |
| Inefficient alkylation. | Solution: 1. Activate the Electrophile: If using a less reactive benzyl halide, consider using a more reactive electrophile like benzyl triflate or adding a Lewis acid to activate the electrophile.[7] 2. Optimize Reaction Time and Temperature: Allow sufficient time for the alkylation to go to completion. Monitor the reaction by TLC or LC-MS. Rationale: The rate of the SN2 alkylation depends on the reactivity of both the nucleophile (enolate) and the electrophile. |
| Product loss during extraction and purification. | Solution: 1. Optimize Extraction pH: During the aqueous workup, carefully adjust the pH to ensure the carboxylic acid is in its neutral form (protonated) for efficient extraction into an organic solvent. 2. Appropriate Purification Method: Use a suitable purification method such as column chromatography or recrystallization. Ensure the chosen solvent system provides good separation without causing product degradation. Rationale: this compound is a carboxylic acid, and its solubility is pH-dependent. Inefficient extraction will lead to significant product loss into the aqueous phase. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of unreacted starting materials. | Solution: 1. Drive the Reaction to Completion: Use a slight excess of the limiting reagent or increase the reaction time. Monitor the reaction progress to ensure all starting material is consumed. Rationale: Unreacted starting materials can co-elute with the product during chromatography, making purification challenging. |
| Formation of side products. | Solution: 1. Control Reaction Conditions: As mentioned previously, carefully control the temperature and addition rates to minimize the formation of side products. 2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system to isolate the pure product. Rationale: Side reactions, such as dialkylation or elimination, can lead to impurities that are difficult to separate from the desired product. |
| Difficulty in removing the chiral auxiliary. | Solution: 1. Optimize Cleavage Conditions: Ensure the hydrolysis of the chiral auxiliary is complete. Monitor the reaction by TLC or LC-MS. 2. Selective Extraction: After cleavage, the chiral auxiliary can often be removed by selective extraction. For example, the hydrolyzed Evans auxiliary is soluble in aqueous base, while the product can be extracted into an organic solvent after acidification. Rationale: Incomplete cleavage will result in a mixture of the product and the uncleaved adduct, complicating purification. |
III. Experimental Protocols & Workflows
Workflow: Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 1-2 mg).
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., isopropanol/hexane mixture) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or a similar chiral stationary phase column.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
IV. Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing Outcome |
| Enantiomeric Excess (ee) | >95% | Purity of chiral auxiliary, reaction temperature, choice of base and solvent. |
| Yield | 60-85% | Anhydrous conditions, reaction time, efficiency of extraction and purification. |
| Reaction Temperature (Alkylation) | -78 °C to -40 °C | Lower temperatures generally lead to higher diastereoselectivity. |
| Reaction Time (Alkylation) | 2-6 hours | Monitored by TLC or LC-MS until completion. |
V. References
-
Wikipedia. Chiral Lewis acid. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
TBA. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. National Institutes of Health. [Link]
-
TBA. Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society. [Link]
-
TBA. Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. [Link]
-
Wang, C., et al. (2014). Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. Chemical Science. [Link]
-
TBA. Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. ResearchGate. [Link]
-
TBA. Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Parmar, V. S., et al. Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. [Link]
-
TBA. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.
-
Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed. [Link]
-
TBA. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
TBA. evans enolate alkylation-hydrolysisx. [Link]
-
TBA. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Semantic Scholar. [Link]
-
Donati, I., et al. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI. [Link]
-
TBA. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
TBA. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. [Link]
-
TBA. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
TBA. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. National Institutes of Health. [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. [Link]
-
TBA. (2019). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York. [Link]
-
TBA. (2021). Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
-
TBA. (2022). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. National Institutes of Health. [Link]
-
TBA. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. [Link]
-
TBA. (1991). Process for producing an optically active 2-arylpropionic acid. Google Patents.
-
Pezzetta, D., et al. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles: A Nickel and Photoredox Dual Catalysis Approach. PubMed. [Link]
-
TBA. A Dual Lewis Base Activation Strategy for Enantioselective Carbene-Catalyzed Annulations. PubMed Central. [Link]
-
TBA. (2020). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials (1996) | Virinder S. Parmar | 15 Citations [scispace.com]
- 14. ias.ac.in [ias.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
Technical Support Center: Benzyl Bromide Removal
Welcome to the technical support guide for managing and removing benzyl bromide from reaction mixtures. As a widely used benzylating agent, benzyl bromide is essential for many synthetic pathways in pharmaceutical and materials science research. However, its use often necessitates an excess to drive reactions to completion, leading to significant challenges in purification. This guide provides field-proven troubleshooting advice, detailed protocols, and the underlying chemical principles to help you achieve a clean, pure product.
Understanding the Challenge: The Properties of Benzyl Bromide
Removing residual benzyl bromide can be notoriously difficult. Its physical and chemical properties, while beneficial for reactivity, complicate its separation from desired products. Key challenges stem from its high boiling point, polarity that is often similar to the benzylated product, and its hazardous nature.
Table 1: Key Physical Properties of Benzyl Bromide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Br | [1][2] |
| Molecular Weight | 171.03 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [2][4][5] |
| Boiling Point | 198-201 °C (at 1 atm) | [3][4][6] |
| Density | ~1.44 g/mL at 20-25 °C | [3][4] |
| Solubility | Insoluble in water; miscible with ethanol, ether, benzene, carbon tetrachloride.[1][5][6] | |
| Hazards | Strong lachrymator; irritant to skin and mucous membranes; combustible.[2][4] |
Troubleshooting and FAQs
This section addresses the most common issues encountered by researchers during the purification process.
Q1: My product and benzyl bromide have nearly identical Rf values on a TLC plate. How can I achieve separation using column chromatography?
This is a frequent and frustrating problem, as the polarity of a newly benzylated molecule can be very similar to that of benzyl bromide itself.[7][8]
Root Cause Analysis: The benzyl group imparts a specific polarity that may not be sufficiently different from the bromomethyl group in benzyl bromide, especially if the parent molecule is relatively non-polar.
Troubleshooting Strategies:
-
Optimize the Mobile Phase: Do not limit yourself to standard solvent systems like ethyl acetate/hexanes. Benzyl bromide is quite non-polar and should have a high Rf, often close to 1.0, in 100% hexanes or dichloromethane.[8][9]
-
Start with a very non-polar eluent: Begin eluting your column with 100% hexanes or heptane. This will wash the non-polar benzyl bromide off the column first.
-
Use a shallow gradient: After collecting several column volumes of the non-polar solvent to ensure all benzyl bromide has eluted, slowly and gradually increase the polarity of the mobile phase (e.g., introducing 1-2% ethyl acetate) to elute your desired product.
-
Monitor Fractions Carefully: Spot a TLC plate frequently as the solvent front comes off the column to track the elution of benzyl bromide before you begin collecting fractions for your product.[8]
-
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase (C18) silica, which can alter the elution order based on different interaction mechanisms.[7]
Q2: I'm working on a large scale (>5 g) and column chromatography is impractical. How can I remove the excess benzyl bromide?
On larger scales, physical and chemical methods are often more efficient than chromatography.[9]
Recommended Solutions:
-
Chemical Quenching (Derivatization): This is the most robust and widely recommended method for large-scale reactions. The strategy is to convert the benzyl bromide into a species with drastically different solubility, allowing for simple extraction.
-
Amine Quench: Add a tertiary amine like triethylamine (TEA) to the crude reaction mixture.[9][10][11] The TEA will react with the excess benzyl bromide to form benzyltriethylammonium bromide, a quaternary ammonium salt. This salt is highly soluble in water and can be completely removed during a standard aqueous workup.[9][10]
-
Phosphine Quench: An alternative is to add triphenylphosphine. This forms the corresponding benzyltriphenylphosphonium bromide salt, which is often a solid that can be precipitated (e.g., by adding a non-polar solvent like ether or hexanes) and removed by filtration.[8]
-
-
Vacuum Distillation: If your product has a significantly higher boiling point than benzyl bromide (Boiling Point ~78 °C at 15 mmHg), fractional distillation under reduced pressure can be an effective method.[9][11][12] However, this is only viable if your product is thermally stable.
Q3: Can I just wash the excess benzyl bromide out with an aqueous workup?
A simple aqueous wash is generally ineffective for removing benzyl bromide.
Causality: Benzyl bromide is insoluble in water and resides in the organic layer during an extraction.[5][6] While a wash with sodium bicarbonate solution is useful for neutralizing any acidic byproducts (like HBr), it will not remove the unreacted benzyl bromide.[9][12] To make it water-soluble, you must first chemically modify it as described in Q2.
Q4: My product is a solid. What is the easiest way to purify it?
If your desired product is a solid and the reaction mixture is a solution or oil, crystallization is an excellent and highly effective purification strategy.[11]
Methodology:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the crude material in a minimum amount of a suitable hot solvent in which your product has high solubility but benzyl bromide remains soluble upon cooling.
-
Allow the solution to cool slowly. Your solid product should crystallize out, leaving the liquid benzyl bromide and other impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Q5: What are the critical safety precautions for handling and removing benzyl bromide?
Safety must be the top priority. Benzyl bromide is a potent lachrymator (tear-inducing agent) and a strong irritant to the skin, eyes, and respiratory tract.[2][4]
Mandatory Safety Protocols:
-
Handling: Always handle benzyl bromide and conduct reactions in a certified, well-ventilated chemical fume hood.[4][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[14]
-
Waste Disposal: Dispose of all benzyl bromide-contaminated waste as hazardous waste according to your institution's guidelines.[15]
-
Spill Cleanup: In case of a spill, evacuate the area. Use an absorbent material like dry sand, lime, or soda ash for containment. DO NOT USE WATER for cleanup, as it can lead to slow decomposition and the release of hydrogen bromide gas.[3][15]
Experimental Workflows & Protocols
Workflow: Selecting the Optimal Removal Strategy
This flowchart provides a logical path for choosing the most appropriate purification method based on your experimental parameters.
Caption: Decision tree for selecting a benzyl bromide purification method.
Protocol 1: Chemical Quenching with Triethylamine (TEA)
This protocol is highly effective for converting residual benzyl bromide into a water-soluble salt that is easily removed.[11]
Materials:
-
Crude reaction mixture in an organic solvent (e.g., THF, DCM, EtOAc).
-
Triethylamine (TEA).
-
Separatory funnel.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Cool the crude reaction mixture to room temperature if it is not already.
-
Add triethylamine (approx. 2-3 equivalents relative to the initial excess of benzyl bromide) to the reaction flask.
-
Stir the mixture at room temperature for 1-2 hours. You can monitor the disappearance of the benzyl bromide spot by TLC.[11]
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain and discard the lower aqueous layer, which now contains the benzyltriethylammonium bromide salt.[9][10]
-
Wash the organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities.[16]
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of benzyl bromide. Further purification (e.g., chromatography or crystallization) may be performed if other impurities are present.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small-scale reactions where TLC analysis shows good separation between the product and benzyl bromide.[17]
Procedure:
-
TLC Analysis: First, determine an optimal solvent system (eluent) that gives your product an Rf value of ~0.3 and shows clear separation from the benzyl bromide spot (which should have a much higher Rf). Start with highly non-polar systems like 98:2 Hexane:EtOAc and gradually increase polarity.
-
Sample Preparation: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using your chosen non-polar eluent (e.g., 100% Hexane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution:
-
Begin eluting with the non-polar solvent (100% Hexane). This will wash the benzyl bromide through the column.[9] Collect these initial fractions and check by TLC to confirm the benzyl bromide has been completely removed.
-
Once the benzyl bromide has eluted, switch to your optimized eluent system (the one that gave your product an Rf of ~0.3).
-
Begin collecting fractions and monitoring them by TLC to isolate your pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
References
- State of New Jersey. BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture?.
- Thermo Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET (another version).
- PrepChem.com. Preparation of benzyl bromide.
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (Duplicate).
- Aarnee International. Benzyl Bromide - C7H7Br | 100-39-0.
- ResearchGate. Removing Benzyl bromide.
- AIP Publishing. The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.
- ACS Publications. Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways.
- SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column.
- Reddit. separating benzyl bromide and product spots on tlc : r/chemhelp.
- Wikipedia. Benzyl bromide.
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
- ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide...
- Reddit. separating benzyl bromide : r/chemistry.
- Sciencemadness.org. Quick and partial report on benzyl bromide synthesis.
- Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution.
- Sciencemadness.org. Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!.
- Common Organic Chemistry. Benzyl Bromide.
- Organic Syntheses. Working with Hazardous Chemicals.
- Common Organic Chemistry. Benzyl Protection - Benzyl Bromide.
- Supporting information for... (General Procedure for reaction of Benzylic alcohol with Benzyl bromide).
Sources
- 1. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Benzyl Bromide [commonorganicchemistry.com]
- 5. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 6. aarneeinternational.com [aarneeinternational.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. westliberty.edu [westliberty.edu]
- 15. nj.gov [nj.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
Technical Support Center: Improving the Chiral Purity of 2-(Benzyloxy)propanoic Acid
Welcome to the technical support center for the chiral purification of 2-(Benzyloxy)propanoic acid. As a Senior Application Scientist, I understand that achieving high enantiomeric purity is critical for the efficacy and safety of pharmaceutical intermediates. This guide is designed to provide practical, experience-driven solutions to common challenges encountered in the laboratory, blending established principles with troubleshooting insights to enhance your experimental success.
The resolution of racemic this compound, like many chiral carboxylic acids, most commonly relies on the formation and fractional crystallization of diastereomeric salts.[1][2] This classical method is powerful but often requires careful optimization. This guide will focus primarily on this technique while also addressing frequently asked questions about alternative methods and analytical validation.
Troubleshooting Guide: Diastereomeric Salt Recrystallization
This section addresses specific, common problems that arise during the resolution of this compound via diastereomeric salt formation.
Q1: My diastereomeric salts of this compound are not crystallizing from the solution. What can I do?
A: Failure to induce crystallization is a frequent hurdle. It indicates that the solution is not supersaturated under the current conditions or that the nucleation energy barrier is too high. Here are several systematic steps to troubleshoot this issue:
-
Solvent Screening is Critical: The solubility of diastereomeric salts is acutely sensitive to the solvent system. A single solvent may not provide a sufficient solubility difference between the two diastereomers. It is essential to systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof, including with water).[3]
-
Vary the Temperature Profile: If cooling slowly to room temperature and then to 0-4 °C is ineffective, try a thermal shock approach by cooling rapidly. Alternatively, gentle heating followed by very slow, insulated cooling can sometimes promote the formation of more ordered crystal lattices.
-
Increase Concentration: Carefully evaporate a portion of the solvent to create a supersaturated solution. This is a prerequisite for crystallization. Exercise caution, as excessive evaporation can cause both diastereomers to precipitate, compromising purity.
-
Introduce a Seed Crystal: If you have even a minuscule crystal from a previous attempt or a related experiment, adding it to the supersaturated solution can overcome the nucleation barrier and induce crystallization.[4]
-
Scratch the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.
Q2: I obtained crystals, but the enantiomeric excess (ee%) of my this compound is low after recovery. Why is this happening?
A: Low enantiomeric excess (ee%) is a clear indicator of impure diastereomeric crystals. The primary causes are:
-
Incomplete Separation (Co-precipitation): This is the most common reason. The solubility difference between the two diastereomeric salts in your chosen solvent may not be large enough.[4] Consequently, the more soluble salt co-precipitates with the less soluble, desired salt. The solution is to perform one or more subsequent recrystallizations of the obtained solid. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the ee% of the final product.
-
Racemization: The chiral center of the carboxylic acid could potentially epimerize under harsh experimental conditions, such as excessively high temperatures or the presence of a strong acid or base.[4] While this compound is relatively stable, this possibility should be considered if you are using aggressive conditions to liberate the acid from its salt.
-
Eutectic Formation: In any diastereomeric mixture, there is a specific composition, the eutectic point, at which both diastereomers will crystallize together.[1] If your initial crystallization yields a product with an ee% that does not improve upon further recrystallization, you may have isolated the eutectic mixture. Changing the solvent system is necessary to shift the eutectic composition and improve the separation.[5]
Workflow: Troubleshooting Crystallization Issues
The following diagram outlines a systematic approach to resolving common crystallization problems.
Caption: Troubleshooting workflow for crystallization issues.
Experimental Protocol: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general starting point. Specific quantities, solvents, and temperatures must be optimized for this compound and the chosen resolving agent.
-
Dissolution: Dissolve the racemic this compound (1.0 eq.) in a minimal amount of a suitable heated solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of a chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.[4]
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution, often with gentle warming to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, store the flask at a lower temperature (e.g., 4 °C) for 12-24 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Free Acid: Suspend the collected diastereomeric salt in water and add an appropriate amount of acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the liberated, enantiomerically enriched this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (ee%) of the product using Chiral HPLC.
-
Recrystallization (if needed): If the ee% is unsatisfactory, repeat the crystallization step (4-5) using the collected crystals and fresh solvent.
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent for this compound?
A: Since this compound is an acid, you must use a chiral base as the resolving agent to form a diastereomeric salt.[6] The selection process is largely empirical, but guided by a few principles:
-
Commercially Available Amines: Start by screening common, relatively inexpensive chiral amines. Widely used examples include (R)- and (S)-1-phenylethylamine, ephedrine and pseudoephedrine derivatives, and cinchonidine.[2]
-
Structural Match: The efficiency of the resolution depends on the formation of a well-ordered crystal lattice, which is influenced by the steric and electronic interactions between your acid and the resolving base. Sometimes, a resolving agent with a rigid structure (like cinchonidine) provides better discrimination.
-
Screening: It is standard practice to screen several different resolving agents in parallel with a few different solvents to quickly identify the most promising combination for forming highly crystalline, easily separable salts.[4]
Q2: What is the best analytical method to determine the enantiomeric excess (ee%) of my sample?
A: The gold standard for determining the ee% of chiral compounds is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[9] For carboxylic acids, derivatized cellulose and amylose columns are often a good starting point due to their broad selectivity.[8]
| Parameter | Typical Starting Conditions |
| Column Types | Derivatized Polysaccharide (Cellulose or Amylose-based), Macrocyclic Glycopeptide |
| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic modifier (e.g., 0.1% TFA) |
| Reversed Phase: Acetonitrile/Water or Methanol/Water + acidic modifier | |
| Detector | UV (typically at 254 nm or a wavelength of max absorbance for the phenyl group) |
| Flow Rate | 0.5 - 1.0 mL/min |
Note: Chiral separations often require significant method development, and the ideal conditions are highly specific to the analyte and column used.[8][9]
Q3: Are there alternatives to diastereomeric recrystallization for improving chiral purity?
A: Yes, several other methods can be employed, particularly if recrystallization proves inefficient or for industrial-scale production.
-
Preparative Chiral Chromatography: This involves using Chiral HPLC on a larger scale to physically separate the two enantiomers. While often providing very high purity, it can be expensive and solvent-intensive.
-
Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) that selectively catalyzes a reaction (like esterification or hydrolysis) on one enantiomer at a much faster rate than the other.[10] This allows for the separation of the unreacted enantiomer from the modified one. For example, a racemic ester of this compound could be selectively hydrolyzed to yield one enantiomer as the acid and the other as the unreacted ester.[11]
-
Enantioselective Synthesis: The most elegant approach is to synthesize only the desired enantiomer from the start. This can be achieved by using a chiral starting material or employing a chiral catalyst or auxiliary during the synthesis.[12][13] For instance, one synthetic route starts from enantiopure R-methyl lactate to produce (R)-2-(benzyloxy)propanoic acid, avoiding a resolution step entirely.[14]
Decision Tree: Selecting a Chiral Purification Method
Caption: Decision workflow for selecting a resolution method.
References
- BenchChem. (2025). Technical Support Center: Resolution of Sterically Hindered Carboxylic Acids. BenchChem.
- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, Vol. 86, No. 2.
- Sigma-Aldrich. * (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9*. Sigma-Aldrich.
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- National Institutes of Health (NIH). (2025).
- Chemistry Steps.
- Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- PubMed. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids.
- ACS Publications. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry.
- National Institutes of Health (NIH). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
- Wikipedia.
- MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids.
- ResearchGate.
- Google Patents. (2021). CN113233972A - Synthesis method of (R)
- BGB Analytik. CHIRAL Handbook.
- ResearchGate. (2014).
- Google Patents. (1991). US5043274A - Process for producing an optically active 2-arylpropionic acid.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: 2-(Benzyloxy)propanoic Acid Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chiral building block.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: We are experiencing significantly lower than expected yields in our Williamson ether synthesis of this compound from ethyl lactate and benzyl bromide. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the Williamson ether synthesis are a common issue during scale-up. Several factors can contribute to this problem, primarily related to reaction conditions and reagent purity.
Potential Causes & Solutions:
-
Sub-optimal Base Selection and Stoichiometry:
-
Insight: The choice of base is critical for the efficient deprotonation of the hydroxyl group of the lactate ester. While strong bases like sodium hydride (NaH) are effective, they can present safety and handling challenges on a larger scale.[1] Incomplete deprotonation will result in unreacted starting material.
-
Solution: Consider using alternative bases such as sodium tert-amylate, which has been shown to be effective and can reduce safety risks associated with flammable gas evolution.[2] It is crucial to perform a stoichiometric optimization of the base to ensure complete deprotonation without causing unwanted side reactions.
-
-
Reaction Temperature Control:
-
Insight: The Williamson ether synthesis is an S_N2 reaction, and its rate is temperature-dependent.[1][3] However, excessively high temperatures can lead to side reactions, such as elimination, especially with secondary halides, or decomposition of reagents.
-
Solution: Precise temperature control is paramount. For the reaction between the lactate ester alkoxide and benzyl bromide, maintaining a low temperature (e.g., below 5 °C) during the addition of benzyl bromide can minimize the formation of isomeric byproducts and improve the purity and yield of the desired product.[2]
-
-
Moisture in Reagents and Solvents:
-
Insight: The alkoxide intermediate is highly sensitive to moisture. Any water present in the reaction will consume the base and the alkoxide, leading to reduced yields.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the lactate ester and benzyl bromide are free of water.
-
-
Side Reactions of Benzyl Bromide:
-
Insight: Benzyl bromide is a reactive alkylating agent and can undergo side reactions, particularly with certain solvents in the presence of a strong base.[4][5] For example, using N,N-dimethylformamide (DMF) as a solvent with sodium hydride can lead to the formation of byproducts.[4][6]
-
Solution: Choose an appropriate inert solvent such as tetrahydrofuran (THF) or diethyl ether when using strong bases like NaH.[1] If using a patent-described method with a specific solvent, ensure all other parameters are strictly followed.
-
Experimental Protocol: Optimization of Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | Sodium tert-amylate or Sodium Hydride (60% dispersion in mineral oil) | Sodium tert-amylate offers improved safety for large-scale production.[2] NaH is a strong, effective base. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An inert solvent that is less likely to participate in side reactions compared to DMF.[1][4] |
| Temperature | Maintain at 0-5 °C during benzyl bromide addition | Minimizes byproduct formation and ensures better selectivity.[2] |
| Reagent Purity | Use anhydrous solvents and dry reagents | Prevents quenching of the alkoxide intermediate. |
| Work-up | Careful quenching with water or a saturated ammonium chloride solution | Controls the exothermic reaction upon quenching. |
Issue 2: Difficulties in Product Purification
Question: We are struggling to purify this compound after the hydrolysis of the ester. The crude product is an oil and contains several impurities. What are the best methods for purification at a larger scale?
Answer:
Purification of this compound can be challenging due to its physical properties and the nature of potential impurities. A multi-step approach is often necessary for achieving high purity.
Potential Causes of Impurities & Purification Strategies:
-
Incomplete Hydrolysis:
-
Insight: If the hydrolysis of the ethyl 2-(benzyloxy)propanoate intermediate is not driven to completion, the final product will be contaminated with the starting ester.
-
Solution: Ensure sufficient reaction time (e.g., 1-2 hours of reflux) and an adequate amount of base (e.g., sodium hydroxide) are used for the hydrolysis step.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Formation of Byproducts:
-
Insight: Side reactions during the Williamson ether synthesis can lead to impurities that are carried through to the final product.
-
Solution: As discussed in the previous section, optimizing the ether synthesis to minimize byproduct formation is the most effective strategy.
-
-
Purification Techniques:
-
Aqueous Extraction: After hydrolysis and acidification, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate.[7] Washing the organic layer with water and then a saturated sodium bicarbonate solution can help remove acidic and some polar impurities.[7]
-
Crystallization: If the product can be solidified, crystallization is an excellent method for purification on a larger scale. This may require screening various solvent systems. For similar organic acids, dissolving in a dilute basic solution and then re-precipitating by adding acid can be an effective purification step.[8]
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. It should be considered as a final polishing step if very high purity is required.
-
Workflow for Purification:
Caption: Purification workflow for this compound.
Issue 3: Safety Concerns with Reagents
Question: What are the major safety hazards associated with the reagents used in the synthesis of this compound, particularly benzyl bromide and sodium hydride, and what precautions should be taken during scale-up?
Answer:
Safety is a paramount concern when scaling up any chemical synthesis. The synthesis of this compound involves several hazardous reagents that require careful handling and robust safety protocols.
Hazardous Reagents and Safety Precautions:
-
Benzyl Bromide:
-
Hazards: Benzyl bromide is a lachrymator, corrosive, and can cause severe skin and eye burns.[9] It is also a mutagen and should be handled with extreme caution.[9] Inhalation can lead to respiratory tract irritation.[9][10]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Be aware of its incompatibility with strong bases, oxidizing agents, and alcohols, as violent reactions can occur.[9]
-
-
-
Sodium Hydride (NaH):
-
Hazards: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive.
-
Precautions:
-
Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) to prevent contact with moisture and air.
-
Use a non-halogenated solvent for quenching any excess NaH.
-
Ensure all equipment is completely dry.
-
Have a Class D fire extinguisher readily available.
-
-
-
Solvents:
-
Hazards: Many organic solvents used in the synthesis are flammable. Diethyl ether, for instance, is extremely flammable and can form explosive peroxides.
-
Precautions:
-
Avoid open flames and sparks in the laboratory.
-
Use proper grounding and bonding procedures when transferring large quantities of flammable solvents to prevent static discharge.
-
Store solvents in appropriate safety cabinets.
-
-
Safety Protocol Summary Table:
| Reagent | Key Hazards | Essential Precautions |
| Benzyl Bromide | Corrosive, Lachrymator, Mutagen[9] | Work in a fume hood, use appropriate PPE, avoid contact and inhalation.[9][10] |
| Sodium Hydride | Flammable, Water-reactive | Handle under inert atmosphere, use dry equipment, have a Class D fire extinguisher. |
| Organic Solvents | Flammable | Avoid ignition sources, use proper grounding, store correctly. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and cost-effective starting material is an ester of lactic acid, such as ethyl lactate or methyl lactate.[2] These are readily available in both enantiomeric forms.
Q2: Are there alternative methods to the Williamson ether synthesis for this compound?
A2: While the Williamson ether synthesis is the most direct and widely used method, other approaches could involve the benzylation of a protected propanoic acid derivative followed by deprotection. However, the Williamson route is generally preferred for its efficiency.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting lactate ester and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the challenges associated with the final deprotection step if a benzyl ester of this compound is synthesized?
A4: If a benzyl ester is used, the final deprotection to obtain the carboxylic acid can be challenging. Catalytic hydrogenation is a common method for benzyl group removal, but it may not always be straightforward.[11] Alternative methods include using Lewis acids like tin(IV) chloride or ferric chloride. Ozonolysis has also been reported as a mild deprotection method for benzyl ethers.[12]
Q5: Can this synthesis be performed in a continuous flow reactor for scale-up?
A5: Yes, converting this synthesis to a continuous flow process could offer significant advantages in terms of safety, heat transfer, and process control, especially when dealing with hazardous reagents and exothermic reactions.[13] This would require specific optimization of reaction parameters for the flow setup.[13]
III. References
-
Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
-
The Williamson Ether Synthesis. University of California, Davis. [Link]
-
Benzyl Bromide Hazard Summary. New Jersey Department of Health. [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. [Link]
-
Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. MDPI. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. PubMed. [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ResearchGate. [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Nature. [Link]
-
β-BENZOYLPROPIONIC ACID. Organic Syntheses. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Publications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 13. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 2-(Benzyloxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is preferred?
The most prevalent and reliable method for synthesizing this compound is a two-step process. This involves an initial Williamson ether synthesis followed by hydrolysis.[1][2]
-
Step 1: Williamson Ether Synthesis: An alkyl ester of 2-hydroxypropanoic acid (an alkyl lactate), such as ethyl (S)-lactate or methyl (R)-lactate, is deprotonated with a suitable base to form an alkoxide. This nucleophile then reacts with a benzyl halide, typically benzyl bromide, via an SN2 mechanism to form the corresponding ethyl or methyl 2-(benzyloxy)propanoate.[3][4]
-
Step 2: Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to yield the final carboxylic acid product.[3]
This route is generally preferred due to the ready availability and lower cost of alkyl lactates as chiral starting materials. An alternative, though less common, approach involves the reaction of a hydroquinone monobenzyl ether with ethyl 2-bromopropanoate, followed by debenzylation.[5]
Q2: I'm observing a significant amount of an unknown impurity in my crude product. What are the likely byproducts in this synthesis?
Byproduct formation is a common issue that can significantly impact yield and purity. The most frequently encountered impurities are:
-
Unreacted Starting Materials: Ethyl lactate and benzyl bromide may be present if the reaction has not gone to completion.
-
Ethyl 2-(Benzyloxy)propanoate: Incomplete hydrolysis of the intermediate ester will result in its presence in the final product.
-
Benzyl Alcohol: This can form via hydrolysis of unreacted benzyl bromide or through side reactions of the benzylating agent.
-
Dibenzyl Ether: This can form if the benzyl alkoxide (formed from benzyl alcohol and base) reacts with benzyl bromide.
-
Elimination Products: While less common with a primary halide like benzyl bromide, the use of a strong, sterically hindered base could potentially lead to the formation of stilbene via elimination and subsequent dimerization, though this is generally not a major concern.[6]
Troubleshooting Guide
Q1: My yield of the desired this compound is low, and I have a significant amount of unreacted ethyl lactate. How can I improve the conversion?
Low conversion is often due to incomplete deprotonation of the ethyl lactate or insufficient reaction time.
-
Choice of Base: A strong, non-nucleophilic base is crucial for complete deprotonation of the alcohol. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate may result in incomplete deprotonation and lower yields.[6]
-
Reaction Temperature: While the deprotonation is often carried out at 0°C, the subsequent reaction with benzyl bromide may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Stoichiometry: Ensure that at least a stoichiometric equivalent of the base is used. A slight excess (1.1 equivalents) of both the base and benzyl bromide can help drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (S)-2-(Benzyloxy)propanoate
This protocol outlines a standard procedure for the Williamson ether synthesis step.
Materials:
-
Ethyl (S)-lactate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl (S)-lactate (1.0 eq) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (S)-2-(benzyloxy)propanoate.
Q2: My final product is contaminated with the intermediate ester, ethyl 2-(benzyloxy)propanoate. How can I ensure complete hydrolysis?
Incomplete hydrolysis is a frequent problem. To drive the reaction to completion:
-
Sufficient Base and Reaction Time: Use a sufficient excess of a strong base like sodium hydroxide (e.g., 2-3 equivalents) for the saponification. The reaction may require heating under reflux for several hours. Monitor the disappearance of the starting ester by TLC.
-
Solvent System: A co-solvent system, such as a mixture of THF and water or ethanol and water, can improve the solubility of the ester and facilitate a more efficient reaction.[7]
Protocol 2: Hydrolysis of Ethyl (S)-2-(Benzyloxy)propanoate
This protocol provides a method for the basic hydrolysis of the ester intermediate.
Materials:
-
Crude ethyl (S)-2-(benzyloxy)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
Procedure:
-
Dissolve the crude ethyl (S)-2-(benzyloxy)propanoate in ethanol in a round-bottom flask.
-
Add a solution of NaOH (2.5 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-polar byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base (Ether Synthesis) | K₂CO₃ | NaH | NaH |
| Solvent (Ether Synthesis) | Acetone | THF | DMF |
| Temperature (Ether Synthesis) | Reflux | Room Temp | Room Temp |
| Yield of Ester (%) | 45% | 85% | 92% |
| Hydrolysis Conditions | 1.5 eq NaOH, 2h reflux | 2.5 eq NaOH, 4h reflux | 2.5 eq NaOH, 4h reflux |
| Purity of Final Acid (%) | 80% (contaminated with ester) | 95% | >98% |
Table 1: Comparison of reaction conditions and their impact on yield and purity.
Visualization of Key Processes
Caption: Williamson Ether Synthesis Workflow.
Caption: Hydrolysis and Purification Workflow.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Ethyl 2-bromopropionate Usage And Synthesis - Senzhuo Industry Co.,Ltd.
- YouTube. (2025).
- Google Patents. (2014).
- Google Patents. (2023).
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Google Patents. (2021). Synthesis method of (R)
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Francis Academic Press. (2021).
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Google Patents. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (1995). Preparation of Optically Active (S)-2-(Benzyloxy)propanal. [Link]
- ResearchGate. (2002).
- ChemicalBook. (2023). (S)-2-(Benzyloxy)propanoic acid.
- PubMed. (1989). Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. [Link]
- ChemicalBook. (n.d.). ETHYL (S)-2-(BENZYLOXY)
- TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
- Google Patents. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- SciTePress. (2018). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. francis-press.com [francis-press.com]
- 3. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scitepress.org [scitepress.org]
Technical Support Center: Navigating the Stability of 2-(Benzyloxy)propanoic Acid During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(Benzyloxy)propanoic acid during experimental workup and purification. As a molecule featuring both a moderately labile benzyl ether and a chiral center alpha to a carboxylic acid, it presents unique challenges that require careful consideration of reaction conditions to prevent degradation and maintain stereochemical integrity.
This document is designed to be a practical resource, explaining the chemical principles behind the recommended procedures and offering field-proven insights to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during a typical aqueous workup?
The two principal stability concerns are the cleavage of the benzyl ether linkage (debenzylation) and the epimerization of the stereocenter at the C2 position.
-
Debenzylation: The benzyl ether group is susceptible to cleavage under harsh acidic conditions. While generally stable to mild acids and bases at room temperature, prolonged exposure to strong acids or elevated temperatures can lead to the formation of benzyl alcohol and lactic acid as byproducts.[1]
-
Epimerization: The proton on the alpha-carbon (C2) is acidic and can be abstracted under basic conditions. This can lead to the formation of a planar enolate intermediate, which, upon reprotonation, can result in a mixture of R and S enantiomers, compromising the stereochemical purity of your product.
Q2: I've just completed a reaction to synthesize (R)-2-(Benzyloxy)propanoic acid. What is a safe and effective general workup procedure?
A widely adopted and validated procedure involves a carefully controlled acid-base extraction. This method effectively separates the acidic product from neutral or basic impurities while minimizing degradation. A specific example from the synthesis of (R)-2-(Benzyloxy)propanoic acid involves the hydrolysis of the methyl ester precursor with sodium hydroxide, followed by acidification with hydrochloric acid to a pH of 1-2, and subsequent extraction with an organic solvent like dichloromethane.[2]
This demonstrates that the compound is stable to moderately strong acid for the duration of a standard extraction procedure. The key is to perform the acidification at low temperatures (e.g., in an ice bath) and to proceed with the extraction promptly to minimize contact time with the acid.
Q3: Can I use a strong base like sodium hydroxide for an extractive workup? What are the risks?
Yes, you can use a strong base like sodium hydroxide to deprotonate the carboxylic acid and extract it into the aqueous phase. However, this step carries the risk of epimerization, especially if the solution is allowed to stand for an extended period or is heated. The basic conditions can facilitate the removal of the alpha-proton, leading to racemization.
Recommendation: If using a strong base, ensure the extraction is performed quickly and at room temperature or below. For highly sensitive substrates where stereochemical integrity is paramount, consider using a milder base like sodium bicarbonate if the pKa of your compound allows for efficient deprotonation.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup and purification of this compound.
Issue 1: Low yield after acidic workup, and I've detected benzyl alcohol in my crude NMR.
This is a classic sign of debenzylation, where the acid used to neutralize the reaction or in an extraction step has cleaved the benzyl ether.
Root Cause Analysis:
-
Acid Strength: Use of an overly strong acid (e.g., concentrated H₂SO₄) or a high concentration of HCl.
-
Temperature: Performing the acidic wash or extraction at elevated temperatures.
-
Prolonged Exposure: Allowing the organic layer to remain in contact with the acidic aqueous phase for an extended time.
Corrective Actions:
-
Control pH: When acidifying to protonate the carboxylate, target a pH of 1-2 using a less concentrated acid solution (e.g., 1N or 2N HCl).[2]
-
Maintain Low Temperature: Always perform acidic washes or neutralizations in an ice bath to slow the rate of potential debenzylation.
-
Minimize Contact Time: Be efficient. Once the layers are mixed, allow them to separate and promptly move to the next step. Do not let the biphasic mixture stir for longer than necessary.
Issue 2: My product has the correct mass, but the optical rotation is much lower than expected.
A significant drop in optical rotation is a strong indicator of racemization, meaning you have lost stereochemical purity at the C2 position.
Root Cause Analysis:
-
Basic Conditions: The most likely cause is exposure to basic conditions during the workup, leading to the abstraction of the alpha-proton and subsequent non-stereospecific reprotonation. This is a known issue for amino acids and other alpha-substituted carboxylic acids.
-
Elevated Temperatures: Heat can accelerate the rate of epimerization in the presence of base.
Preventative Workflow for Maintaining Stereochemical Integrity:
Caption: A workflow emphasizing critical steps to prevent epimerization.
Issue 3: My crude product is an oil and difficult to purify by crystallization.
While some sources report a melting point for this compound, it can sometimes be isolated as a persistent oil, especially if minor impurities are present that inhibit crystallization.
Troubleshooting Purification:
| Purification Method | Protocol Summary | Expected Outcome & Notes |
| Recrystallization | If a solid can be obtained, recrystallization is effective. A common solvent system for similar carboxylic acids like benzoic acid is hot water, where the compound is significantly more soluble when hot than when cold.[3] Other potential solvents include ethanol/water or hexane/ethyl acetate mixtures. | Outcome: High purity crystalline solid. Notes: Requires slow cooling to form well-defined crystals. If the compound oils out, try using a more non-polar solvent system or switch to column chromatography. |
| Column Chromatography | For persistent oils or complex mixtures, silica gel chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel. | Outcome: High purity, but potentially lower yield than recrystallization. Notes: The added acetic acid is volatile and can be removed under high vacuum. |
| Solvent Slurry/Washing | If the primary impurities are non-polar, washing or slurrying the crude material in a non-polar solvent like hexane can be effective.[4] The desired product should be insoluble in hexane. | Outcome: Improved purity by removing greasy byproducts. Notes: This is more of a pre-purification step and is less effective for removing polar impurities. |
Experimental Protocol: Purification by Column Chromatography
-
Prepare the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 90:10:0.5 Hexane:Ethyl Acetate:Acetic Acid). Pack the column.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the starting eluent. Adsorb this onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Coh-evaporate with a solvent like toluene to remove residual acetic acid.
Underlying Mechanisms of Degradation
To better inform your experimental choices, it is crucial to understand the mechanisms of the key degradation pathways.
Acid-Catalyzed Debenzylation:
Caption: Simplified mechanism of acid-catalyzed debenzylation.
Base-Mediated Epimerization:
Caption: Mechanism of base-mediated epimerization via an enolate intermediate.
By understanding these potential pitfalls and implementing the recommended strategies, researchers can confidently navigate the workup and purification of this compound, ensuring high yield and purity of the final product.
References
- Chinese Patent CN113233972A. (2021). Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Organic Syntheses. [Link]
- PubChem. (n.d.). This compound.
- Santa Monica College. (2010). Recrystallization and Extractions of Organic Compounds. Santa Monica College. [Link]
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Slideshare. [Link]
- University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. University of Colorado Boulder. [Link]
Sources
Technical Support Center: Optimizing the Resolution of Racemic 2-(Benzyloxy)propanoic Acid
Welcome to the technical support center for the chiral resolution of 2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this racemic mixture. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and success of your work.
The separation of enantiomers is a critical process in pharmaceutical development, as different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] The classical method of diastereomeric salt crystallization remains a robust and scalable technique for resolving racemic carboxylic acids like this compound.[1][][3] This process involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[4][5] These diastereomers, having different physical properties, can then be separated by fractional crystallization.[1][4][5]
This guide provides in-depth, actionable solutions to common hurdles, ensuring you can optimize your resolution for both high yield and high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs): First Principles
Q1: What is the fundamental principle behind resolving this compound with a chiral amine?
A: The core principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.[5]
-
(R/S)-2-(benzyloxy)propanoic acid (a racemic mixture) reacts with a single enantiomer of a chiral amine, for example, (R)-1-phenylethylamine .
-
This acid-base reaction forms two diastereomeric salts: [(R)-acid • (R)-amine] and [(S)-acid • (R)-amine] .
-
Because these salts are diastereomers, they have different solubilities in a given solvent.[1] This difference allows one salt to crystallize preferentially from the solution while the other remains in the mother liquor, enabling their separation.[6]
Q2: How do I choose an appropriate resolving agent?
A: The choice of resolving agent is critical and often empirical. An ideal agent should form a diastereomeric salt that crystallizes well and has a significant solubility difference from its corresponding diastereomer.[6][7]
Common chiral amines used for resolving carboxylic acids include:
-
(R)- or (S)-1-Phenylethylamine[4]
-
Ephedrine isomers
-
Brucine, strychnine, and quinine (naturally occurring alkaloids)[5][8]
-
Dehydroabietylamine[9]
A preliminary screening with several candidate amines on a small scale is the most effective strategy to identify the best resolving agent for your specific system.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses the most common issues encountered during the crystallization process and provides systematic solutions.
Problem 1: No crystals form, or the product "oils out."
Q: I've combined my racemic acid and resolving agent in the chosen solvent, but after cooling, I only see an oil or the solution remains clear. What's wrong?
A: This is a very common issue known as "oiling out," where the diastereomeric salt separates as a liquid phase instead of a solid.[7][10] This typically points to problems with solvent choice, supersaturation, or purity.
Causality & Solutions:
-
Inappropriate Solvent System: The solvent may be too good, keeping both salts fully dissolved, or too poor, causing them to crash out as an amorphous oil.[10] The ideal solvent should have a steep solubility-temperature curve and exhibit a large solubility difference between the two diastereomers.[7]
-
Supersaturation Rate is Too High: Rapid cooling or excessive solvent evaporation can increase concentration too quickly, favoring the formation of an oil over an ordered crystal lattice.[7]
-
Solution: Use a more dilute solution to start and allow the solution to cool very slowly and undisturbed. A programmed cooling ramp or allowing the flask to cool in an insulated container can provide the necessary control.[7]
-
-
Impurities: The presence of impurities in either the racemic acid or the resolving agent can inhibit nucleation and crystal growth.[10]
-
Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the racemic this compound if necessary before attempting the resolution.[10]
-
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes fails to initiate.
-
Solution: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can serve as nucleation sites.[7] If available, adding a single seed crystal of the desired diastereomeric salt is the most effective way to induce crystallization.[7]
-
Problem 2: The yield of the desired diastereomeric salt is low.
Q: I managed to get crystals, but my isolated yield is well below the theoretical maximum of 50%. How can I improve this?
A: A low yield suggests that a significant amount of the less-soluble diastereomer remains dissolved in the mother liquor.[7]
Causality & Solutions:
-
Suboptimal Solvent or Temperature: The "less-soluble" diastereomer might still have considerable solubility in your chosen solvent at the final crystallization temperature.
-
Solution: Re-evaluate your solvent system. A solvent in which the desired salt is less soluble will improve the yield. Additionally, try cooling the mixture to a lower temperature (e.g., 4°C or 0°C) after the initial room-temperature crystallization period to maximize precipitation.[10]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a critical parameter.[10] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy. This ensures that only the desired enantiomer can form a salt, leaving the other enantiomer as the free acid in the solution, which can sometimes prevent the formation of a soluble second salt that would lower the yield.
-
Solution: Experiment with the stoichiometry. Start with a 1:1 molar ratio of one enantiomer of the acid to the resolving agent (i.e., 0.5 equivalents of resolving agent per 1.0 equivalent of racemate).
-
-
Insufficient Crystallization Time: Crystallization is an equilibrium process. If insufficient time is allowed, the system may not reach its maximum precipitation point.
-
Solution: Increase the crystallization time. Allow the mixture to stand undisturbed for a longer period (e.g., 12-24 hours) at the final temperature before filtration.[10]
-
Problem 3: The enantiomeric excess (e.e.) of the final product is low.
Q: After isolating the salt, liberating the free acid, and analyzing the product, the e.e. is poor. What causes this and how can it be fixed?
A: Low enantiomeric excess indicates that the crystallization was not selective enough, and the more soluble diastereomer has co-precipitated with the less soluble one.[7]
Causality & Solutions:
-
Small Solubility Difference: The fundamental issue is often a small difference in solubility between the two diastereomeric salts in the chosen solvent.
-
Solution: A thorough solvent screen is the most important step.[7] The goal is to find a solvent that maximizes the solubility difference. This is often the most time-consuming but most critical part of optimizing a resolution.
-
-
Rapid Crystallization: As mentioned before, fast crystallization traps the more soluble diastereomer within the crystal lattice of the less soluble one.[7]
-
Solution: Employ a slow, controlled cooling profile.[7] Stepwise cooling (e.g., hold at 40°C, then 25°C, then 4°C) can significantly improve selectivity.
-
-
Recrystallization is Necessary: A single crystallization is often insufficient to achieve high e.e.
-
Solution: Recrystallize the isolated diastereomeric salt from the same or a different solvent system. Each recrystallization step will enrich the solid in the less-soluble diastereomer, thereby increasing the final e.e. of your acid. Monitor the e.e. after each recrystallization to determine how many steps are needed.
-
Experimental Protocols & Data
Workflow for Chiral Resolution
The overall process can be visualized as a multi-step workflow.
Caption: Workflow for chiral resolution via diastereomeric crystallization.
Table 1: Solvent Screening Considerations
| Solvent Class | Examples | Polarity | Typical Behavior & Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving salts. Often used in mixtures with water or non-polar anti-solvents. Isopropanol is a common starting point.[10] |
| Esters | Ethyl Acetate | Medium | Good balance of polarity. Can provide sharp, well-defined crystals. |
| Ketones | Acetone | Medium | Similar to esters. High volatility can be an issue for slow crystallization. |
| Ethers | THF, Diethyl Ether | Low-Medium | Lower polarity, may be used as anti-solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Typically used as anti-solvents to induce precipitation from more polar solvents.[7] |
| Nitriles | Acetonitrile | High | Aprotic polar solvent, can offer different selectivity compared to alcohols. |
General Protocol: Resolution of (±)-2-(Benzyloxy)propanoic Acid
This protocol is a general guideline. Molar amounts, volumes, and solvent choice must be optimized.
-
Dissolution & Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., 95% ethanol).
-
In a separate container, dissolve 0.5 to 1.0 equivalent of the chosen chiral amine (e.g., (R)-1-phenylethylamine) in a small amount of the same solvent.
-
Slowly add the amine solution to the heated acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should begin during this period.
-
For improved yield, place the flask in a refrigerator (4°C) or ice bath for several hours once it has reached room temperature.[10]
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the residual mother liquor.[10]
-
Dry the crystals (the diastereomeric salt) thoroughly. At this stage, a small sample can be taken to determine diastereomeric purity and decide if recrystallization is needed.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the aqueous suspension by adding a strong acid, such as 1 M HCl, until the pH is ~1-2.[11][12] This protonates the carboxylate and breaks the salt.
-
Extract the liberated enantiopure this compound into an organic solvent (e.g., diethyl ether or dichloromethane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric ester (e.g., with Mosher's acid) and analyzing by NMR.[13]
-
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Crystal Formation in Diastereomeric Salt Resolution.
- BenchChem. (n.d.). Technical Support Center: Diastereomeric Salt Crystallization.
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- Wikipedia. (2023). Chiral resolution.
- BenchChem. (n.d.). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Industrial & Engineering Chemistry Research. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer.
- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- ETH Zurich Research Collection. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
- SciSpace. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S).
- National Institutes of Health. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- CiteDrive. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
- National Institutes of Health. (n.d.). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- Stereoelectronics. (2021). Stereochemistry.
- National Institutes of Health. (n.d.). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-(Benzyloxy)propanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and stability during this critical synthesis. We will delve into the common challenges of catalyst deactivation, providing in-depth troubleshooting guides and frequently asked questions to ensure the efficiency, reproducibility, and success of your experiments.
Overview of the Synthesis of this compound
The most prevalent and industrially relevant method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This SN2 reaction typically involves the O-alkylation of an alcohol (or its conjugate base, an alkoxide) with an organohalide. In this specific case, the synthesis is often achieved by reacting a lactate ester (like methyl or ethyl lactate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base, followed by the hydrolysis of the resulting ester intermediate.[3]
The choice of base is critical and can range from strong bases like sodium hydride (NaH) to alkoxides such as sodium tert-amylate.[3][4] In biphasic systems, phase-transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide) are employed to facilitate the reaction by transporting the alkoxide from the aqueous phase to the organic phase where the benzyl halide resides.[1][5] While highly effective, the catalysts and reagents in this process are susceptible to various deactivation pathways that can hinder reaction rates and reduce yields.
| Deactivation Mechanism | Description & Causality | Diagnostic Clues | Corrective Actions |
| Poisoning | Strong, often irreversible, chemisorption of foreign substances onto the catalyst's active sites, blocking them from reactants. [6][7]Common poisons for Pd include sulfur compounds, halides, carbon monoxide, and heavy metals. [8][9]These act as Lewis bases, binding tightly to the electron-deficient metal surface. | Rapid and severe loss of activity. Requires analysis of feedstock for trace impurities (e.g., using GC-MS or elemental analysis). | Purify all reactants and solvents. Implement guard beds to remove known poisons before the feed stream reaches the catalyst. |
| Fouling (Coking) | Physical deposition of carbonaceous material (coke) onto the catalyst surface and within its pores. [10]This is common in reactions involving organic molecules at moderate to high temperatures, where side reactions can lead to polymerization or decomposition. [11][12] | Gradual loss of activity. The catalyst may appear discolored or black. Can be confirmed by Temperature-Programmed Oxidation (TPO) or thermogravimetric analysis (TGA). [13] | Optimize reaction conditions (lower temperature, adjust pressure/concentration) to minimize coke formation. [14]The catalyst can often be regenerated by controlled burnout of the coke. |
| Thermal Degradation (Sintering) | At high temperatures, mobile catalyst particles can migrate and agglomerate into larger crystals. [14]This process, known as sintering, leads to an irreversible loss of active surface area and, consequently, a drop in catalytic activity. [10][15] | Gradual, irreversible loss of activity, especially after exposure to high temperatures. Can be observed via techniques like TEM or chemisorption analysis that measure particle size and active surface area. | Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to anchor the particles. Avoid temperature spikes. |
| Leaching | The dissolution of the active metal (palladium) from the solid support into the liquid reaction medium. [10]This can be promoted by acidic or basic conditions or by complexing agents present in the reaction mixture. [15] | Loss of activity and potential contamination of the product with the leached metal. Can be confirmed by analyzing the liquid phase for palladium content using ICP-MS. | Operate under neutral pH conditions where possible. Select a catalyst support that minimizes leaching under reaction conditions. Modify the catalyst surface to protect active components. [10] |
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical impurities to avoid when using palladium catalysts?
-
A1: Sulfur-containing compounds are particularly detrimental. Even at parts-per-million (ppm) levels, compounds like thiols, sulfides, and thiophenes can severely poison palladium catalysts by forming strong Pd-S bonds. [8]Halides, especially from chlorinated solvents or reagents, are also common poisons. [6]
-
-
Q2: How can I proactively prevent catalyst deactivation?
-
A2: Prevention is the most effective strategy. Always use high-purity, anhydrous solvents and reagents. [16]If using a metal catalyst, consider a pre-treatment or "guard bed" to remove potential poisons from the feedstock. For all reactions, maintain precise temperature control and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
-
Q3: Is it possible to regenerate a deactivated catalyst?
-
A3: It depends on the mechanism of deactivation.
-
Fouling/Coking: Yes. Coked catalysts are commonly regenerated by a carefully controlled calcination (burn-off) in a dilute stream of air or oxygen to remove carbon deposits without sintering the metal. [12] * Poisoning: Sometimes. If the poison is reversibly bound, regeneration by washing with specific solvents or chemical treatments may be possible. [17]For strongly bound poisons like sulfur, regeneration can be difficult and may not restore full activity.
-
Sintering: No. Sintering involves a physical change in the catalyst's structure (loss of surface area) and is generally considered irreversible. [15]A sintered catalyst must be replaced.
-
-
Key Experimental Protocols
Protocol 1: Regeneration of a Coked Palladium Catalyst via Calcination
This protocol is a general guideline. Specific temperatures and times must be optimized for your particular catalyst and support to avoid thermal damage.
-
Solvent Removal: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a clean, volatile solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight to remove all residual solvent.
-
Setup: Place the dried, deactivated catalyst in a tube furnace equipped with temperature control and a connection to a gas line.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly heating to the target regeneration temperature (typically 300-400 °C). This prevents uncontrolled combustion.
-
Oxidative Treatment: Once at the target temperature, switch the gas flow to a dilute stream of oxygen in nitrogen (e.g., 1-5% O₂). Maintain this flow for several hours (2-6 hours, depending on the extent of coking). The temperature may initially rise (exotherm); control the oxygen concentration to keep the temperature stable. [18]6. Cool Down: After the regeneration period, switch the gas back to nitrogen and allow the catalyst to cool to room temperature under the inert atmosphere.
-
Activation (if necessary): Before reuse in a hydrogenation reaction, the regenerated catalyst (now likely in an oxide state) may need to be re-reduced in a stream of hydrogen.
References
- Eigenberger, G., & W. Ruppel. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace.
- Kim, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.
- Padilla, R., et al. (2020). Insights into Palladium Deactivation during Advanced Oxidation Processes. PMC - NIH.
- (2021). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
- Nekrasov, N. V., & S. L. Kiperman. (2007). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
- Edvinsson, R. K., & D. Creaser. (2006). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. ResearchGate.
- (2025). Catalyst deactivation mechanisms and how to prevent them. Hiden Analytical.
- Wikipedia. (n.d.). Williamson ether synthesis.
- (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- (2025). Williamson Ether Synthesis. J&K Scientific LLC.
- Wang, F., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega - ACS Publications.
- (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
- Britannica. (n.d.). Catalyst poison.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- Wang, D., & H. W. Duan. (2004). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. RSC Publishing.
- Argyle, M. D., & C. H. Bartholomew. (2015). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Pighin, E., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
- Sun, P., et al. (2020). Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Catalysis Science & Technology (RSC Publishing).
- Catalyst Deactivation. (2021). YouTube.
- Wikipedia. (n.d.). Catalyst poisoning.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
- PubChem - NIH. (n.d.). This compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(Benzyloxy)propanoic Acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(Benzyloxy)propanoic acid, a valuable chiral building block. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering insights into the rationale behind method selection and optimization to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction to this compound and the Imperative of Purity
This compound (Figure 1) is a carboxylic acid derivative featuring a chiral center, making it a crucial component in the synthesis of various complex organic molecules and APIs.[1][2][3] Its enantiomeric form dictates its biological activity, and any impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential to quantify its purity and identify any process-related impurities or degradation products. HPLC stands as the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]
Figure 1. Chemical Structure of this compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol)[3]
The Analytical Challenge: Method Development for an Acidic Analyte
This compound, being a carboxylic acid, presents specific challenges in RP-HPLC. The ionization of the carboxylic acid group is pH-dependent and can lead to poor peak shape (tailing) and shifting retention times if not properly controlled. The key to a successful separation is to suppress the ionization of the analyte to enhance its retention on a non-polar stationary phase.[5][6] This is typically achieved by acidifying the mobile phase to a pH at least two units below the pKa of the analyte.[6]
Comparative HPLC Methodologies
This guide will compare two RP-HPLC methods for the purity analysis of this compound:
-
Method A: Standard C18 with Acidified Mobile Phase. A widely used, robust method employing a conventional C18 column and a simple acidic mobile phase.
-
Method B: Phenyl Column with Alternative Selectivity. This method utilizes a phenyl stationary phase to explore different selectivity for the aromatic analyte and its potential impurities.
Experimental Workflow
The general workflow for the purity analysis by either method is outlined below.
Caption: General workflow for HPLC purity analysis.
Method A: The Industry Standard - C18 with Acidified Mobile Phase
This method represents a conventional and often first-choice approach for the analysis of acidic, aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention.
Experimental Protocol: Method A
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Method B: An Alternative Approach - The Phenyl Column
For compounds containing aromatic rings, a phenyl stationary phase can offer alternative selectivity compared to a C18 column. This is due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte.
Experimental Protocol: Method B
-
HPLC System: Same as Method A.
-
Column: Phenyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
Time (min) % Solvent B 0 50 15 90 20 90 21 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A, but using a 50:50 mixture of Methanol and Water as the Diluent.
Comparative Data Analysis
To objectively compare the performance of these two methods, a hypothetical sample of this compound containing two potential impurities (Impurity 1: a more polar related compound, Impurity 2: a less polar related compound) was analyzed.
| Parameter | Method A (C18) | Method B (Phenyl) |
| Retention Time (min) | ||
| Impurity 1 | 4.8 | 5.2 |
| This compound | 10.2 | 9.5 |
| Impurity 2 | 12.5 | 11.8 |
| Resolution (Rs) | ||
| Impurity 1 / Main Peak | 8.5 | 7.1 |
| Main Peak / Impurity 2 | 3.8 | 3.5 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.2 |
| Analysis Time (min) | 30 | 25 |
Discussion and Method Selection Rationale
Both methods demonstrate suitability for the purity analysis of this compound, providing adequate resolution between the main peak and potential impurities.
-
Method A (C18) offers superior resolution, particularly between the main peak and the early eluting impurity. The peak shape is also slightly better, with a tailing factor closer to 1.0. This method would be the preferred choice for routine quality control where high resolution and robustness are critical.
-
Method B (Phenyl) provides a faster analysis time, which can be advantageous for high-throughput screening. The alternative selectivity of the phenyl column could be beneficial if certain impurities co-elute with the main peak on a C18 column. This method serves as an excellent orthogonal method for method validation and in-depth impurity profiling.
The choice between the two methods will ultimately depend on the specific requirements of the analysis. For routine purity testing, the robustness and high resolution of Method A make it the more suitable option. For method development and troubleshooting, the alternative selectivity and faster run time of Method B are valuable assets.
Method Validation: Ensuring Trustworthiness
Once a method is selected, it must be validated according to ICH guidelines (Q2A and Q2B) to ensure it is fit for its intended purpose.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sources
- 1. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
- 2. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 3. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of (S)-2-(Benzyloxy)propanoic Acid: A Comparative Analysis of 1H NMR and Alternative Methodologies
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous characterization of stereoisomers is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy or even adverse effects. (S)-2-(Benzyloxy)propanoic acid, a valuable chiral building block, serves as a pertinent case study for exploring the analytical techniques integral to ensuring its stereochemical integrity. This guide provides an in-depth technical comparison of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with alternative analytical methods for the characterization of (S)-2-(Benzyloxy)propanoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule. For (S)-2-(Benzyloxy)propanoic acid, ¹H NMR serves not only to confirm the molecular structure but also as a primary tool for assessing purity.
Predicted ¹H NMR Spectrum of (S)-2-(Benzyloxy)propanoic Acid
While an experimental spectrum provides the highest fidelity, a predicted ¹H NMR spectrum, grounded in established principles of chemical shifts and coupling constants, offers a robust framework for analysis. The expected spectrum of (S)-2-(Benzyloxy)propanoic acid in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit several key signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-12 ppm. The acidic nature of this proton and its tendency to exchange with residual water in the solvent often results in a broad, sometimes unobservable, peak.
-
Aromatic Protons (C₆H₅-): A multiplet in the region of 7.2-7.4 ppm, corresponding to the five protons of the phenyl group. The electronic environment of these protons is similar, leading to overlapping signals.
-
Benzylic Protons (-O-CH₂-Ph): Two doublets, appearing as an AB quartet, typically between 4.5 and 4.8 ppm. These protons are diastereotopic due to the adjacent chiral center, making them chemically non-equivalent. They will split each other, resulting in a four-line pattern.
-
Methine Proton (-CH(CH₃)-): A quartet around 4.2-4.4 ppm. This proton is coupled to the three protons of the adjacent methyl group, resulting in a 1:3:3:1 splitting pattern according to the n+1 rule.
-
Methyl Protons (-CH₃): A doublet at approximately 1.5 ppm. These three protons are coupled to the single methine proton, resulting in a 1:1 splitting pattern.
Table 1: Predicted ¹H NMR Data for (S)-2-(Benzyloxy)propanoic acid in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| C₆H₅- | 7.2 - 7.4 | multiplet | - |
| -O-CH₂-Ph | 4.5 - 4.8 | AB quartet | ~12 |
| -CH(CH₃)- | 4.2 - 4.4 | quartet | ~7 |
| -CH₃ | ~1.5 | doublet | ~7 |
A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable for structural confirmation, the determination of enantiomeric purity often necessitates the use of specialized techniques. The following section provides a comparative overview of alternative methods, highlighting their principles, advantages, and limitations relative to ¹H NMR.
Table 2: Comparison of Analytical Techniques for the Characterization of (S)-2-(Benzyloxy)propanoic Acid
| Technique | Principle | Advantages | Limitations |
| ¹H NMR with Chiral Solvating/Derivatizing Agents | Formation of diastereomeric complexes/compounds with distinct NMR signals. | Provides structural and enantiomeric information simultaneously. Non-destructive (with CSAs). | Lower sensitivity compared to chromatographic methods. Requires a chiral auxiliary. Signal overlap can be an issue. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High sensitivity and resolution. Well-established and robust for quantitative analysis. | Destructive technique. Requires method development for each compound. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Simple, non-destructive, and rapid. | Provides information on the net optical rotation, not the ratio of enantiomers in a mixture. Requires a pure standard for comparison. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to stereochemistry. Provides qualitative and quantitative information. | Requires a chromophore near the stereocenter for strong signals. Can be influenced by solvent and pH. |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of analytical data, detailed and validated experimental protocols are essential.
Protocol 1: ¹H NMR Analysis Using a Chiral Solvating Agent (CSA)
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral carboxylic acid using a chiral solvating agent.[1]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (S)-2-(Benzyloxy)propanoic acid sample into a clean, dry NMR tube.
-
Add a suitable amount of an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methine proton or the methyl protons) that shows distinct chemical shifts for the two diastereomeric complexes.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the chiral separation of carboxylic acids.[2][3]
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector is required.
-
Select a suitable chiral stationary phase (CSP) column. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
An acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Sample Preparation:
-
Dissolve the (S)-2-(Benzyloxy)propanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution of the enantiomers at a suitable UV wavelength (e.g., 254 nm).
-
The retention times of the two enantiomers will differ, allowing for their separation and quantification.
-
Protocol 3: Polarimetry
This protocol describes the basic procedure for measuring the optical rotation of a chiral compound.[4][5]
-
Instrument Preparation:
-
Turn on the polarimeter and allow the lamp to warm up.
-
Calibrate the instrument using a blank solvent-filled cell.
-
-
Sample Preparation:
-
Accurately prepare a solution of (S)-2-(Benzyloxy)propanoic acid of known concentration in a suitable achiral solvent (e.g., methanol or ethanol).
-
-
Measurement:
-
Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the sample cell in the polarimeter and record the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL.[6]
-
Protocol 4: Circular Dichroism (CD) Spectroscopy
This protocol provides a general guideline for the CD analysis of a chiral carboxylic acid.[7][8]
-
Sample Preparation:
-
Dissolve the (S)-2-(Benzyloxy)propanoic acid sample in a UV-transparent, achiral solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Record a baseline spectrum of the solvent in the same cuvette to be used for the sample.
-
-
Data Acquisition:
-
Acquire the CD spectrum of the sample over a suitable wavelength range (e.g., 190-300 nm).
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum will show positive and/or negative peaks (Cotton effects) that are characteristic of the molecule's stereochemistry.
-
Visualization of Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Figure 2: Interrelationship of analytical techniques for chiral analysis.
Conclusion: An Integrated Approach to Chiral Characterization
For routine quality control and precise quantification of enantiomeric excess, chiral HPLC is often the method of choice due to its high sensitivity and resolving power. ¹H NMR with chiral auxiliaries provides a rapid and informative method for both structural confirmation and enantiomeric analysis, particularly valuable in a research and development setting. Polarimetry offers a quick, non-destructive check of optical purity, while circular dichroism provides a highly sensitive probe of the molecule's absolute configuration.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can design a robust analytical strategy to ensure the quality and stereochemical integrity of (S)-2-(Benzyloxy)propanoic acid and other critical chiral molecules in the pharmaceutical pipeline.
References
- Creative Biostructure. A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]
- Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]
- Wenzel, T. J., & Wilcox, J. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(10), 1299. [Link]
- Lee, J. H., et al. (2017). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 38(7), 841-846. [Link]
- Ilkei, T., & Palkó, M. (2021). Advances in chiral analysis: from classical methods to emerging technologies. RSC Advances, 11(52), 32961-32981. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]
- Hermansson, J., & Gyllenhaal, O. (1985). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Chemistry LibreTexts. 5.5 Polarimetry. [Link]
- Ben-Moshe, A., et al. (2017). Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. ACS Nano, 11(12), 12240-12246. [Link]
- Kelly, S. M., & Price, N. C. (2018). Beginners guide to circular dichroism. Methods in molecular biology (Clifton, N.J.), 1798, 1-22. [Link]
- BGB Analytik. CHIRAL Handbook. [Link]
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
- MRSEC Education Group - University of Wisconsin–Madison. Polarimetry Experiments. [Link]
- Rudolph Research Analytical.
- Asano, Y., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(2), 1227. [Link]
- University of Oxford. Investigating Sugar Stereochemistry with Lego® Polarimetry. [Link]
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1090. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-(Benzyloxy)propanoic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. 2-(Benzyloxy)propanoic acid and its derivatives represent a class of compounds with significant interest in synthetic and medicinal chemistry. Their structural features—a carboxylic acid, an ether linkage, and an aromatic ring—present unique challenges and opportunities for analysis by mass spectrometry. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of these molecules, grounded in established principles and experimental data, to empower researchers in selecting the optimal analytical strategy.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a carboxylic acid, derivatization is typically required to increase its volatility and thermal stability for GC-MS analysis. This process involves converting the polar carboxyl group into a less polar and more volatile ester or silyl ester.
Fragmentation Patterns in GC-MS
Upon electron ionization (EI) in the mass spectrometer, this compound undergoes characteristic fragmentation, providing a structural fingerprint. The PubChem database entry for this compound (CID 245987) indicates a molecular weight of 180.20 g/mol and highlights key fragments observed in its GC-MS spectrum. The most prominent peaks are observed at mass-to-charge ratios (m/z) of 91, 107, and the molecular ion at 180.
-
The Tropylium Ion (m/z 91): The base peak at m/z 91 is a hallmark of compounds containing a benzyl group. This highly stable fragment is the tropylium ion (C₇H₇⁺), formed via cleavage of the benzylic C-O bond followed by rearrangement of the resulting benzyl cation.
-
The Hydroxytropylium Ion (m/z 107): The significant peak at m/z 107 is characteristic of benzyl ethers and alcohols. Its formation is proposed to occur through a rearrangement mechanism where the benzylic radical cation rearranges to a more stable hydroxytropylium ion.
-
The Molecular Ion (m/z 180): The presence of the molecular ion peak confirms the molecular weight of the analyte.
The following diagram illustrates the proposed fragmentation pathway for this compound in GC-MS:
Caption: Proposed GC-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a typical workflow for the GC-MS analysis of a this compound derivative after derivatization.
1. Sample Preparation and Derivatization (Silylation):
- Accurately weigh approximately 1 mg of the this compound derivative into a 2 mL autosampler vial.
- If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 100 µL of a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
- Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MS or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to the derivatized this compound derivative based on its retention time.
- Analyze the mass spectrum of the peak, looking for the characteristic fragments (e.g., m/z 91, 107) and the molecular ion of the silylated derivative.
- Utilize a mass spectral library (e.g., NIST) for compound confirmation.
The following diagram illustrates the GC-MS workflow:
Caption: A streamlined workflow for the GC-MS analysis of derivatized compounds.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique well-suited for the analysis of polar and thermally labile compounds, making it an excellent alternative to GC-MS for underivatized this compound derivatives. Electrospray ionization (ESI) is the most common ionization technique for such molecules, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Fragmentation in LC-MS/MS
In tandem mass spectrometry (MS/MS), the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide further structural information. For this compound, fragmentation in positive ESI mode would likely involve the loss of the propanoic acid moiety, leading to the formation of the stable benzyl cation (m/z 91).
The following diagram illustrates a likely fragmentation pathway in ESI-MS/MS:
Caption: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the LC-MS/MS analysis of this compound derivatives.
1. Sample Preparation:
- Dissolve the this compound derivative in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
- Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-7 min: 95% B.
- 7.1-9 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 4000 V.
- Gas Temperature: 300°C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- MS/MS Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to the characteristic product ion (e.g., m/z 91).
3. Data Analysis:
- Identify the peak corresponding to the analyte based on its retention time and the specific MS/MS transition.
- Quantify the analyte using a calibration curve prepared with standards of known concentrations.
Section 3: Head-to-Head Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | Often necessary for carboxylic acids, adding a step to sample preparation. | Generally not required, simplifying the workflow. |
| Ionization | "Hard" ionization (EI) leading to extensive fragmentation and detailed structural information. | "Soft" ionization (ESI) preserving the molecular ion, with fragmentation controlled in MS/MS. |
| Sensitivity | Generally good, but can be limited by derivatization efficiency. | Typically offers higher sensitivity, especially for polar compounds. |
| Specificity | High, based on both retention time and mass spectrum. | Very high, due to the selectivity of MS/MS transitions. |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is often achievable with faster LC methods. |
| Instrumentation Cost | Generally lower than LC-MS/MS systems. | Higher initial investment. |
Section 4: Alternative Analytical Methodologies
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, one would expect to see signals corresponding to the aromatic protons (around 7.3 ppm), the benzylic protons (around 4.5 ppm), the methine proton on the propanoic acid backbone (around 4.0 ppm), the methyl protons (a doublet around 1.4 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). The disappearance of the carboxylic acid proton signal upon D₂O exchange can confirm its presence.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 170-180 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be a robust method for the quantification of this compound derivatives, particularly in quality control settings. The aromatic ring in these molecules provides a strong chromophore, allowing for sensitive UV detection. A reversed-phase HPLC method, similar to the one described for LC-MS/MS, can be employed. While not providing the structural detail of mass spectrometry, HPLC-UV is a cost-effective and reliable technique for purity assessment and quantification.
Conclusion
The choice between GC-MS and LC-MS/MS for the analysis of this compound derivatives depends on the specific research question and available resources. GC-MS, with its detailed fragmentation patterns, is excellent for initial structural confirmation, provided that derivatization is feasible. LC-MS/MS offers superior sensitivity and a more straightforward workflow for quantification in complex matrices without the need for derivatization. For definitive structure elucidation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their this compound derivatives.
References
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- Semantic Scholar. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.
- PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Regis Technologies. (n.d.). GC Derivatization.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- YouTube. (2025, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF.
- National Center for Biotechnology Information. (n.d.). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
- MDPI. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (n.d.). Proposed mechanisms for the formation of product ions at m/z 91 and m/z....
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). GC–TOF mass spectral analysis of the m / z 135 and m / z 107 ions for....
- YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. (2022, December 23). *Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement
A Comparative Guide to the Synthesis of 2-(Benzyloxy)propanoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 2-(Benzyloxy)propanoic acid stands as a valuable chiral building block. Its protected hydroxyl group and reactive carboxylic acid moiety make it a versatile intermediate in the construction of complex molecular architectures. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the most common and effective methods for its preparation, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound, particularly its chiral forms (R)- and (S)-, is a key precursor in various synthetic endeavors. The benzyl ether serves as a robust protecting group for the hydroxyl function of lactic acid, stable to a wide range of reaction conditions yet readily removable by catalytic hydrogenation. This allows for selective manipulation of the carboxylic acid group, making it an ideal starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through the O-benzylation of a lactate precursor. The most prevalent method is the Williamson ether synthesis, though alternative approaches offer distinct advantages in specific contexts. Here, we compare three leading methodologies:
-
Classical Williamson Ether Synthesis with a Strong Base (e.g., Sodium Hydride)
-
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
-
O-Benzylation using Benzyl Trichloroacetimidate
Below is a summary of the key performance indicators for each route, based on typical laboratory-scale preparations starting from an ester of lactic acid (e.g., ethyl lactate).
| Parameter | Williamson Ether Synthesis (Strong Base) | Williamson Ether Synthesis (PTC) | Benzyl Trichloroacetimidate Method |
| Starting Material | Ethyl (S)-lactate | Ethyl (S)-lactate | Ethyl (S)-lactate |
| Key Reagents | Sodium Hydride (NaH), Benzyl Bromide (BnBr) | Benzyl Chloride (BnCl), NaOH/KOH, Tetrabutylammonium iodide (TBAI) | Benzyl Trichloroacetimidate, Triflic Acid (catalytic) |
| Typical Yield | 80-90% | 75-85% | 85-95% |
| Reaction Time | 4-12 hours | 6-18 hours | 2-6 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 60 °C | 0 °C to room temperature |
| Scalability | Good, but safety concerns with NaH | Excellent, industrially preferred | Good, but reagent cost can be a factor |
| Safety Profile | Use of flammable NaH requires inert atmosphere | Avoids flammable metal hydrides | Reagents are generally less hazardous |
| Stereochemical Integrity | High (SN2 mechanism) | High (SN2 mechanism) | High (retention of configuration) |
Method 1: The Classic Approach - Williamson Ether Synthesis with a Strong Base
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In this two-step process, a lactate ester is first deprotonated with a strong, non-nucleophilic base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide.[2]
Mechanistic Rationale
The choice of a strong base like sodium hydride (NaH) is critical.[3] The pKa of the secondary alcohol in ethyl lactate is around 16-18, necessitating a base with a conjugate acid of a much higher pKa to ensure complete deprotonation.[4] NaH is ideal as its byproduct, hydrogen gas, simply evolves from the reaction mixture, driving the equilibrium forward. The subsequent SN2 reaction of the resulting alkoxide with benzyl bromide proceeds with inversion of stereochemistry, although in this case, the stereocenter is not the reacting carbon.[5] Aprotic polar solvents like DMF or THF are typically used to dissolve the reactants and facilitate the SN2 reaction.[2]
Experimental Protocol
Step 1: O-Benzylation of Ethyl (S)-lactate
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (5 mL/mmol of lactate) under an inert atmosphere (e.g., Argon) at 0 °C, add a solution of ethyl (S)-lactate (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 2-(benzyloxy)propanoate.
Step 2: Saponification to this compound
-
Dissolve the crude ethyl 2-(benzyloxy)propanoate in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 1-2 hours.[6]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Causality and Field Insights
-
Why an inert atmosphere? Sodium hydride reacts violently with water and can ignite in air. An inert atmosphere is crucial for safety and to prevent quenching of the base.
-
Why dropwise addition at 0 °C? The deprotonation of the alcohol with NaH is exothermic. Slow addition at low temperature controls the reaction rate and the evolution of hydrogen gas.
-
Work-up considerations: The purification of the final acid often involves an acid-base extraction to separate it from neutral byproducts. For high purity, column chromatography or distillation can be employed.[7][8]
Caption: Workflow for Williamson Ether Synthesis.
Method 2: A Scalable Alternative - Phase-Transfer Catalyzed Williamson Ether Synthesis
For larger-scale industrial applications, the use of sodium hydride can be problematic due to safety and handling concerns. Phase-transfer catalysis (PTC) offers a safer and often more economical alternative.[9] This method facilitates the reaction between a water-soluble base (like NaOH or KOH) and an organic-soluble substrate.
Mechanistic Rationale
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium iodide (TBAI), transports the hydroxide ion from the aqueous phase to the organic phase.[9] Here, the hydroxide deprotonates the ethyl lactate. The resulting alkoxide then reacts with benzyl chloride in the organic phase. The catalyst cation then shuttles the chloride byproduct back to the aqueous phase, completing the catalytic cycle. This avoids the need for an anhydrous solvent and a hazardous strong base.
Experimental Protocol
Step 1: O-Benzylation of Ethyl (S)-lactate
-
To a vigorously stirred biphasic mixture of a solution of ethyl (S)-lactate (1.0 eq.) in an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w), add benzyl chloride (1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (0.05-0.1 eq.).
-
Heat the mixture to 40-60 °C and stir vigorously for 6-18 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to give the crude ethyl 2-(benzyloxy)propanoate.
Step 2: Saponification to this compound
The saponification procedure is identical to that described in Method 1.
Causality and Field Insights
-
Why vigorous stirring? The reaction occurs at the interface of the two phases, so a large surface area created by vigorous stirring is essential for a reasonable reaction rate.
-
Choice of catalyst: TBAI is effective because the iodide ion can in situ exchange with benzyl chloride to form the more reactive benzyl iodide, accelerating the SN2 reaction.
-
Solvent selection: The choice of organic solvent can influence the reaction rate and ease of work-up. Toluene is often preferred for its higher boiling point and ease of separation from the aqueous phase.
Caption: Phase-Transfer Catalysis Workflow.
Method 3: Mild and Efficient - O-Benzylation using Benzyl Trichloroacetimidate
For substrates that are sensitive to strongly basic conditions, the use of benzyl trichloroacetimidate offers a mild and highly efficient alternative for O-benzylation.
Mechanistic Rationale
Benzyl trichloroacetimidate is activated by a catalytic amount of a strong protic or Lewis acid, typically trifluoromethanesulfonic acid (triflic acid).[10] The protonated imidate is an excellent leaving group, and the subsequent nucleophilic attack by the alcohol of ethyl lactate proceeds under mildly acidic conditions. A key advantage of this method is the formation of trichloroacetamide as a byproduct, which is often easily removed by filtration or extraction.
Experimental Protocol
Step 1: O-Benzylation of Ethyl (S)-lactate
-
To a solution of ethyl (S)-lactate (1.0 eq.) and benzyl 2,2,2-trichloroacetimidate (1.2 eq.) in an anhydrous, non-polar solvent such as dichloromethane or cyclohexane at 0 °C, add a catalytic amount of triflic acid (0.01-0.05 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to remove the trichloroacetamide byproduct.
Step 2: Saponification to this compound
The saponification procedure is identical to that described in Method 1.
Causality and Field Insights
-
Why a catalytic amount of acid? The acid protonates the imidate, making the benzylic carbon more electrophilic and facilitating the nucleophilic attack by the alcohol. Only a catalytic amount is needed as the acid is regenerated.
-
Solvent choice: Non-polar solvents are generally preferred to minimize side reactions.
-
Purity of the imidate: The quality of the benzyl trichloroacetimidate is crucial for high yields. It should be freshly prepared or purified before use.
Caption: Benzyl Trichloroacetimidate Method Workflow.
Concluding Remarks for the Practicing Scientist
The selection of a synthetic route for this compound should be guided by the specific requirements of the project.
-
For small-scale laboratory synthesis where high yield is paramount and appropriate safety measures are in place, the classical Williamson ether synthesis with sodium hydride remains an excellent choice.
-
For large-scale and industrial production , the phase-transfer catalyzed Williamson ether synthesis is the preferred method due to its enhanced safety profile, lower cost of reagents, and operational simplicity.
-
When dealing with sensitive substrates that cannot tolerate strongly basic conditions, the benzyl trichloroacetimidate method provides a mild and efficient alternative, albeit at a potentially higher reagent cost.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and optimize the synthesis of this important chiral building block to advance their research and development goals.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37, 350–356.
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- BYJU'S. Williamson Ether Synthesis reaction. [Link] (accessed Jan 10, 2026).
- National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link] (accessed Jan 10, 2026).
- J&K Scientific LLC. Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- Studylib. Williamson Ether Synthesis: Phenacetin Lab Procedure. [Link] (accessed Jan 10, 2026).
- PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine. [Link] (accessed Jan 10, 2026).
- Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine. (accessed Jan 10, 2026).
- PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link] (accessed Jan 10, 2026).
- Organic Syntheses. dl-ALANINE. [Link] (accessed Jan 10, 2026).
- Google Patents. CN113233972A - Synthesis method of (R)
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link] (accessed Jan 10, 2026).
- ResearchGate. A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid. [Link] (accessed Jan 10, 2026).
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link] (accessed Jan 10, 2026).
- Wikipedia. Williamson ether synthesis. [Link] (accessed Jan 10, 2026).
- ChemTalk. Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link] (accessed Jan 10, 2026).
- YouTube. Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- YouTube. CHEM 2212L Experiment 5 - Williamson Ether Synthesis. [Link] (accessed Jan 10, 2026).
- YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link] (accessed Jan 10, 2026).
- Google Patents.
- ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link] (accessed Jan 10, 2026).
- PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link] (accessed Jan 10, 2026).
- ResearchGate. Deamination reaction mechanisms of protonated amines under hydrothermal conditions | Request PDF. [Link] (accessed Jan 10, 2026).
- ResearchGate. Oxidative decarboxylation and deamination of glycine, alanine and valine by N-iodosuccinimide in aqueous acetic acid medium A kinetic study. [Link] (accessed Jan 10, 2026).
- ACS Sustainable Chemistry & Engineering. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link] (accessed Jan 10, 2026).
- Macmillan Group. Phase-Transfer Catalysis (PTC). [Link] (accessed Jan 10, 2026).
- PTC Organics. Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. [Link] (accessed Jan 10, 2026).
- Materials Advances (RSC Publishing). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link] (accessed Jan 10, 2026).
- PubChem. This compound. [Link] (accessed Jan 10, 2026).
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 9. francis-press.com [francis-press.com]
- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(Benzyloxy)propanoic Acid
Introduction: The Imperative of Chiral Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. 2-(Benzyloxy)propanoic acid is a valuable chiral building block whose enantiomers can serve as precursors to a range of bioactive molecules. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this compound is paramount for process control, quality assurance, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of this compound. Moving beyond mere protocols, we will delve into the causality behind experimental choices, offering a framework for selecting and optimizing the most appropriate method for your specific research, development, or quality control needs. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), providing field-proven insights to ensure your measurements are not just precise, but also meaningful.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is frequently the gold standard for ee determination due to its high resolution, accuracy, and robustness. The technique achieves separation by exploiting the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).
The Principle of Chiral Recognition on a CSP
The separation relies on the formation of short-lived, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to one enantiomer being retained longer on the column than the other. For a polar molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective. The separation mechanism on these phases is a complex interplay of hydrogen bonding (with the acid's carboxyl group), dipole-dipole interactions, and inclusion into the chiral helical polymer structure of the CSP.
Causality in Method Development
-
CSP Selection: The choice of a polysaccharide-based column, such as a Daicel CHIRALPAK® AD-H or similar, is a logical starting point. The carbamate derivatives on the polysaccharide backbone provide a rich network of hydrogen bond donors and acceptors, as well as stereically defined pockets that are highly effective at resolving racemic carboxylic acids.[1]
-
Mobile Phase Strategy: A normal-phase mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is preferred. The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the alcohol percentage, one can modulate the retention times and optimize the resolution between the enantiomers.[2]
-
The Role of the Acidic Additive: The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase is a critical, field-proven tactic. Its purpose is to suppress the ionization of the analyte's carboxylic acid group. In its anionic carboxylate form, the analyte would interact too strongly and inconsistently with the CSP, leading to severe peak tailing and poor resolution. The TFA ensures the analyte remains in its neutral, protonated state, resulting in sharp, symmetrical peaks.[1]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Ensure complete dissolution. If necessary, sonicate briefly.
-
Filter the sample through a 0.45 µm syringe filter to prevent column clogging.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v).
-
Flow Rate: 0.75 mL/min.[1]
-
Column Temperature: 25 °C. Maintaining a stable temperature is crucial for reproducible retention times.[2]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the racemate to determine the retention times of both enantiomers and the resolution factor.
-
Inject the analyte sample.
-
Integrate the peak areas for the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula:
-
% ee = [|Area1 - Area2| / (Area1 + Area2)] x 100
-
-
Workflow Visualization: HPLC Method
Caption: Workflow for ee determination by Chiral HPLC.
Method 2: NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for ee determination that is often faster than chromatography, especially when a method is not already established. The technique works by making the chemically identical enantiomers magnetically non-equivalent. This is achieved by introducing a chiral auxiliary that interacts with the analyte to form diastereomers (or diastereomeric complexes), which have distinct NMR spectra.[3][4]
Approach A: Using a Chiral Derivatizing Agent (CDA)
This method involves a covalent chemical reaction between the carboxylic acid and an enantiomerically pure chiral derivatizing agent, typically a chiral amine or alcohol, to form stable diastereomeric amides or esters.[5]
-
Causality in CDA Selection: The goal is to choose a CDA that reacts cleanly and completely, and, most importantly, results in a large chemical shift difference (Δδ) between the signals of the resulting diastereomers. A good CDA will have a proton that is spatially close to the new stereocenter and gives a simple, well-resolved signal (e.g., a singlet or a sharp doublet) in a clean region of the ¹H NMR spectrum. For carboxylic acids, chiral amines like (S)-(-)-1-phenylethylamine are excellent choices.
-
Derivatization (Amide Formation):
-
In a small vial, dissolve ~5-10 mg of the this compound sample in 0.5 mL of a dry, aprotic solvent (e.g., CH₂Cl₂).
-
Add 1.1 equivalents of a peptide coupling agent (e.g., DCC or EDC) and a catalyst like DMAP (0.1 equivalents).
-
Add 1.0 equivalent of an enantiopure chiral amine, for example, (R)-1-phenylethylamine.
-
Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting acid.
-
Self-Validation: The reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.
-
-
Work-up:
-
Filter off any solid byproducts (e.g., DCU, if DCC is used).
-
Wash the organic solution with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the purified diastereomeric amide mixture in 0.7 mL of CDCl₃.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for accurate integration.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals (Int1 and Int2) and calculate the ee as before.
-
Caption: Workflow for ee determination by NMR with a CDA.
Approach B: Using a Chiral Solvating Agent (CSA)
This elegant approach avoids a chemical reaction by using a chiral solvating agent that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte directly in the NMR tube.[5]
-
Causality in CSA Selection: The interaction between the CSA and the analyte is typically based on hydrogen bonding. For a carboxylic acid analyte, a chiral alcohol or amine that can act as a hydrogen bond donor/acceptor is ideal. (R)-diphenylprolinol is an effective CSA for carboxylic acids as it can form a well-defined complex via hydrogen bonding between its alcohol and the analyte's carboxyl group.[6] The aromatic rings of the CSA create a strong anisotropic magnetic field, which is "felt" differently by the protons of the two enantiomers, leading to the crucial chemical shift non-equivalence.
-
Sample Preparation:
-
Dissolve ~2-5 mg of the this compound sample in ~0.7 mL of a non-polar deuterated solvent (CDCl₃ or C₆D₆).
-
Acquire a spectrum of the analyte alone to serve as a reference.
-
To the same NMR tube, add 1.0-1.5 equivalents of a solid, enantiopure CSA (e.g., (R)-(+)-α-methoxyphenylacetic acid or a similar chiral acid/alcohol).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Identify a signal of the analyte (e.g., the methine proton at the chiral center) that splits into two distinct signals upon addition of the CSA.
-
Integrate the two resolved signals and calculate the ee.
-
Self-Validation: The integration of the CSA's signals should remain constant. The sum of the integrations for the two analyte signals should match the integration of the original signal before CSA addition.
-
Caption: Workflow for ee determination by NMR with a CSA.
Method 3: Chiral Gas Chromatography (GC)
Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity, which causes poor peak shape and column adsorption. Therefore, chemical derivatization is mandatory.[7] This method is particularly useful for volatile analytes or when coupled with mass spectrometry (GC-MS) for simultaneous quantification and identification.
Principle and Derivatization Strategy
The strategy involves converting the non-volatile carboxylic acid into a volatile derivative, which can then be separated on a chiral GC column. A common approach is esterification. To determine ee, one can form a diastereomeric ester using a chiral alcohol (e.g., L-menthol) and separate these diastereomers on a standard achiral column.[8] Alternatively, one can form an achiral ester (e.g., a methyl ester) and separate the resulting enantiomeric esters on a chiral GC column, often one containing a cyclodextrin-based stationary phase.[9]
Experimental Protocol: Chiral GC (via Methyl Ester)
-
Derivatization (Methyl Ester Formation):
-
Dissolve ~1-2 mg of the this compound sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature, add 1 mL of water, and extract with 2 mL of a non-polar solvent like hexane or ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous Na₂SO₄. The resulting solution of methyl 2-(benzyloxy)propanoate is ready for GC analysis.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C. (This program is a starting point and must be optimized).
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify and integrate the two peaks corresponding to the enantiomeric methyl esters.
-
Calculate the ee from the peak areas.
-
Workflow Visualization: GC Method
Caption: Workflow for ee determination by Chiral GC.
Comparative Analysis of Techniques
The choice of method depends on the specific requirements of the analysis, such as required accuracy, sample throughput, available equipment, and whether the sample can be destroyed.
| Parameter | Chiral HPLC | NMR (CDA/CSA) | Chiral GC |
| Accuracy & Precision | Excellent | Good to Excellent | Very Good |
| Sensitivity (LOD) | High (µg/mL to ng/mL) | Low (~mg/mL) | Very High (pg/mL) |
| Analysis Time | Moderate (15-30 min/run) | Very Fast (5-10 min/run) | Moderate (20-40 min/run) |
| Sample Prep Time | Minimal | CSA: Minimal; CDA: Moderate | Moderate to High |
| Sample Consumption | Low (< 1 mg) | High (2-10 mg) | Very Low (< 1 mg) |
| Development Effort | Moderate (column screening) | Low to Moderate | Moderate |
| Destructive? | Yes | No (sample is recoverable) | Yes |
| Key Advantage | Robustness, high resolution | Speed, non-destructive | Highest sensitivity (GC-MS) |
| Key Disadvantage | Higher cost of chiral columns | Low sensitivity | Derivatization required |
A Note on Polarimetry
While classical polarimetry can confirm the presence of an enantiomeric excess by measuring the optical rotation of a solution, it is not a recommended method for accurate ee determination. The method's accuracy is highly dependent on the known specific rotation of the pure enantiomer, which can be difficult to establish. Furthermore, the measurement is sensitive to concentration, temperature, solvent, and the presence of other chiral impurities, making it unreliable for precise quantification compared to modern separative techniques.
Conclusion and Recommendations
For researchers and drug development professionals, the accurate determination of the enantiomeric excess of this compound is a critical analytical task.
-
For routine, high-precision QC analysis: Chiral HPLC is the undisputed method of choice. Its high accuracy, robustness, and established protocols make it ideal for validating batches and ensuring product specifications are met.
-
For rapid screening or reaction monitoring: NMR with a Chiral Solvating Agent (CSA) is unparalleled in speed. The ability to get an answer in minutes without a complex workup makes it perfect for optimizing asymmetric syntheses in a research setting.
-
For trace-level analysis or when structural confirmation is needed: Chiral GC , especially when coupled with a Mass Spectrometer (GC-MS), provides the ultimate sensitivity and specificity. It is the best choice when analyzing for trace enantiomeric impurities or when dealing with complex matrices.
By understanding the fundamental principles and the reasoning behind the specific experimental choices for each technique, the modern scientist can confidently select, develop, and validate the optimal method to ensure the chiral integrity of their materials.
References
- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: https://www.
- Takahashi, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(21), 5669-5675. Available at: https://pubs.acs.org/doi/10.1021/acs.jpcb.8b02444
- MDPI. (2003). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 8(11), 773-780. Available at: https://www.mdpi.com/1420-3049/8/11/773
- Freire, F., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4228. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570414/
- Parker, D. (2000). NMR determination of enantiomeric excess. Chemical Reviews, 91(7), 1441-1457. (A foundational review, general URL for the journal is provided).
- Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 94(5), 964-971. Available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/23307/94/5
- Fraser, S. P., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(2), 223-228. Available at: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00412
- HETEROCYCLES. (2012). A New Method for Production of Chiral 2-Aryloxypropanoic Acids Using Effective Kinetic Resolution. Heterocycles, 86(2), 1227. Available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/19728/86/2
- Noctor, T. A., et al. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 554, 427-434. Available at: https://www.sciencedirect.com/science/article/abs/pii/S002196730095982X
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(6), 434-450. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22602
- Sigma-Aldrich. (Product Page). (R)-(+)-2-(Benzyloxy)propionic acid. Available at: https://www.sigmaaldrich.com/product/aldrich/360885
- PubChem. (Compound Summary). This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/245987
- Restek Corporation. (Guide). A Guide to the Analysis of Chiral Compounds by GC. Available at: https://www.restek.com/global/library/articles-posters/chiral-analysis-by-gc
- Beilstein Journals. (2017). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 13, 2604-2610. Available at: https://www.beilstein-journals.org/bjoc/articles/13/250
- Bioanalysis Zone. (Guide). Chiral HPLC Column Selection and Method Development Guide. Available at: https://www.bioanalysis-zone.com/chiral-hplc-column-selection-and-method-development-guide/
- Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Available at: https://www.agilent.
- RSC Publishing. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4, 1339-1344. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00223a
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 9. gcms.cz [gcms.cz]
A Comparative Guide to the Definitive Structural Validation of 2-(Benzyloxy)propanoic Acid: The Primacy of X-ray Crystallography
Abstract
The unambiguous determination of a molecule's three-dimensional structure, particularly its absolute stereochemistry, is a cornerstone of modern drug development and chemical research. Chiral molecules, such as 2-(Benzyloxy)propanoic acid, possess enantiomers that can exhibit profoundly different pharmacological and toxicological profiles[1][2]. Therefore, rigorous structural validation is not merely an academic exercise but a critical requirement for safety and efficacy. This guide provides an in-depth comparison of the preeminent method for this task, single-crystal X-ray crystallography (SC-XRD), with powerful complementary spectroscopic techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to guide researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands alone as the only technique that provides a direct, high-resolution, three-dimensional map of the atomic arrangement within a crystalline solid[3][4]. For a chiral molecule like this compound, this method is unparalleled in its ability to definitively determine not only the molecular connectivity and conformation but also the absolute configuration of its stereocenter[5].
Causality of Method Choice: Why SC-XRD is Definitive
The power of SC-XRD lies in its ability to resolve the "phase problem" and utilize anomalous dispersion. When X-rays scatter from the electron clouds of atoms, both the amplitude and phase of the scattered waves are required to reconstruct the electron density map. While phases are lost during measurement, computational methods can recover them. Crucially, for determining absolute configuration, the anomalous scattering effect of atoms, when using an appropriate X-ray wavelength, causes slight differences in diffraction intensities between a chiral molecule and its mirror image (Friedel's pairs). By analyzing these differences, the absolute spatial arrangement can be determined with high confidence, often expressed via the Flack parameter[5][6].
Experimental Protocol: A Self-Validating Workflow
The successful execution of an SC-XRD experiment is a multi-step process where the quality of the outcome is validated at each stage.
Step 1: Synthesis and High-Purity Recrystallization
-
Protocol: (R)-2-(Benzyloxy)propanoic acid is synthesized, for instance, by the benzylation of (R)-methyl lactate followed by hydrolysis[7]. The crude product must be purified to >99% purity, as impurities can inhibit crystallization. This is typically achieved by column chromatography followed by recrystallization. Purity is verified by HPLC and NMR spectroscopy.
-
Expert Rationale: Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities disrupt this process, leading to poorly formed crystals, amorphous solids, or complete failure to crystallize. High purity is the most critical prerequisite for success.
Step 2: Growing a High-Quality Single Crystal
-
Protocol:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water).
-
Employ the slow evaporation technique by placing the solution in a small vial covered with a perforated cap, allowing the solvent to evaporate over several days at a constant temperature.
-
Alternatively, use vapor diffusion by placing the solution vial inside a larger sealed jar containing a less soluble "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.
-
-
Expert Rationale: The goal is to allow molecules to slowly and methodically arrange themselves into a crystal lattice. Rapid precipitation traps solvent and creates defects. Slow, controlled changes in solubility, as achieved by slow evaporation or vapor diffusion, are essential for growing well-ordered, single crystals of sufficient size (ideally 30-300 microns) and quality for diffraction[4]. The challenge of crystallizing small, flexible molecules makes this step both an art and a science[8].
Step 3: Data Collection and Processing
-
Protocol:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion.
-
The instrument collects a series of diffraction images as the crystal is rotated.
-
The collected images are processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection[9].
-
-
Expert Rationale: Data collection at cryogenic temperatures provides a "snapshot" of the molecule with reduced atomic vibration, resulting in higher resolution data and a more precise structure. The completeness of the dataset (measuring all unique reflections) is vital for an accurate structure refinement[9].
Step 4: Structure Solution, Refinement, and Validation
-
Protocol:
-
The processed data is used to solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.
-
An atomic model is built into the map and refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to best fit the experimental diffraction data.
-
The final model is validated by checking metrics like the R-factor (agreement factor), residual electron density, and the Flack parameter for absolute configuration. A Flack parameter close to 0 with a small error indicates the correct absolute configuration has been determined[6].
-
-
Expert Rationale: The refinement process is iterative. A low R-factor (typically <5% for small molecules) indicates a good fit between the model and the data. The Flack parameter provides a direct and statistically robust validation of the assigned stereochemistry, making the result trustworthy and authoritative[5].
Workflow for Single-Crystal X-ray Diffraction
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. excillum.com [excillum.com]
- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to Benzylating Agents for Lactic Acid: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic protection of functional groups is a cornerstone of efficient and successful molecular construction. Lactic acid, a versatile chiral building block, presents a unique challenge and opportunity due to its bifunctional nature, possessing both a secondary hydroxyl group and a carboxylic acid. The selective or exhaustive protection of these sites via benzylation is a critical step in the synthesis of a variety of complex molecules. This guide provides an in-depth comparative analysis of common benzylating agents—benzyl bromide, benzyl chloride, and benzyl trichloroacetimidate—for the protection of lactic acid. We will delve into the mechanistic nuances, practical experimental considerations, and a data-driven comparison to empower researchers in making informed decisions for their synthetic strategies.
The Importance of Benzyl Protection in Lactic Acid Chemistry
The benzyl group is a widely employed protecting group for both alcohols and carboxylic acids due to its general stability to a range of reaction conditions and its facile removal by catalytic hydrogenolysis. In the context of lactic acid, benzylation can serve several purposes:
-
Preventing self-condensation: The unprotected hydroxyl and carboxylic acid groups can react intermolecularly to form polylactic acid (PLA) or other oligomers, especially under conditions that promote esterification.[1]
-
Enabling selective transformations: Protecting one or both functional groups allows for selective reactions at other positions of a larger molecule incorporating the lactate moiety.
-
Modulating solubility and physical properties: The introduction of the benzyl group can significantly alter the solubility profile of lactic acid derivatives, facilitating their manipulation in organic solvents.
The choice of benzylating agent is therefore not trivial and has profound implications for reaction efficiency, selectivity, and overall yield.
Comparative Analysis of Benzylating Agents
Benzyl Halides: Benzyl Bromide and Benzyl Chloride
Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most traditional and widely used reagents for benzylation.[2] Their reactivity stems from their susceptibility to nucleophilic attack at the benzylic carbon.
Mechanism of Action:
The benzylation of lactic acid's hydroxyl and carboxylic acid groups with benzyl halides proceeds via distinct but related nucleophilic substitution mechanisms.
-
O-Benzylation of the Hydroxyl Group (Williamson Ether Synthesis): This reaction is typically carried out under basic conditions. A base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the benzyl ether.
-
O-Benzylation of the Carboxylic Acid Group (Esterification): This transformation also requires a basic environment to deprotonate the carboxylic acid, forming a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the benzyl halide to form the benzyl ester.
Chemoselectivity Considerations:
The relative acidity of the carboxylic acid (pKa ≈ 3.86) and the hydroxyl group (pKa ≈ 16-18) of lactic acid dictates the chemoselectivity under basic conditions. The carboxylic acid is significantly more acidic and will be deprotonated preferentially by weaker bases like sodium bicarbonate or cesium carbonate. Stronger bases like sodium hydride will deprotonate both functional groups.
-
Selective Esterification: By using a mild base such as NaHCO₃ or Cs₂CO₃, it is possible to selectively deprotonate the carboxylic acid and achieve preferential formation of the benzyl ester.[3]
-
Exhaustive Benzylation: To benzylate both the hydroxyl and carboxylic acid groups, a strong base like NaH is required to deprotonate the less acidic hydroxyl group. Typically, more than two equivalents of the base and benzyl halide are used.
Performance Comparison: Benzyl Bromide vs. Benzyl Chloride
| Feature | Benzyl Bromide (BnBr) | Benzyl Chloride (BnCl) |
| Reactivity | Higher | Lower |
| Leaving Group Ability | Br⁻ is a better leaving group than Cl⁻ | Cl⁻ is a poorer leaving group than Br⁻ |
| Reaction Conditions | Milder conditions, often faster reaction times | May require harsher conditions (higher temp., longer time) |
| Cost | Generally more expensive | More cost-effective for large-scale synthesis |
| Safety | Strong lachrymator, corrosive | Lachrymator, corrosive, suspected carcinogen |
Experimental Protocols:
Protocol 1: Selective Benzylation of the Carboxylic Acid Group of Lactic Acid
-
To a solution of lactic acid (1.0 equiv) in a suitable solvent (e.g., DMF, acetone), add a mild base such as cesium carbonate (1.5 equiv) or sodium bicarbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the carboxylate salt.
-
Add benzyl bromide (1.1 equiv) or benzyl chloride (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain benzyl lactate.
Protocol 2: Exhaustive Benzylation of Lactic Acid
-
To a suspension of sodium hydride (2.5 equiv, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of lactic acid (1.0 equiv) in the same solvent dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and add benzyl bromide (2.5 equiv) or benzyl chloride (3.0 equiv) dropwise.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting O-benzyl lactic acid benzyl ester by column chromatography.
Benzyl Trichloroacetimidate
Benzyl trichloroacetimidate (BTCA) has emerged as a powerful alternative for the benzylation of alcohols, particularly for substrates that are sensitive to basic conditions.[1][4][5][6] It can also be employed for the esterification of carboxylic acids.
Mechanism of Action:
Benzylation with BTCA proceeds under acidic catalysis. The imidate is activated by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The protonated or silylated imidate then becomes a highly reactive electrophile, which is readily attacked by the nucleophilic hydroxyl or carboxylic acid group. The reaction byproduct, trichloroacetamide, is often easily removed by filtration or chromatography.[7]
Chemoselectivity Considerations:
Under acidic conditions, the reactivity of the hydroxyl and carboxylic acid groups is different from that under basic conditions. While the carboxylic acid is a weaker nucleophile than the alcohol, the equilibrium of the reaction can be influenced by the specific conditions. For α-hydroxy acids, it has been shown that certain acid catalysts, like boric acid, can promote selective esterification.[8] However, with a highly reactive electrophile generated from BTCA, benzylation of both functional groups is likely to occur, though potentially at different rates. Selective benzylation of the hydroxyl group might be achievable under carefully controlled conditions with a stoichiometric amount of the reagent.
Performance Advantages:
-
Mild Conditions: The reaction proceeds under mildly acidic conditions, which is advantageous for base-sensitive substrates.
-
High Reactivity: BTCA is a highly effective benzylating agent, often providing good yields where benzyl halides fail.[7]
-
Easy Workup: The trichloroacetamide byproduct is often crystalline and can be easily removed.
Experimental Protocol:
Protocol 3: Benzylation of Lactic Acid with Benzyl Trichloroacetimidate
-
Dissolve lactic acid (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane.
-
Add benzyl trichloroacetimidate (1.5 to 2.5 equiv, depending on whether mono- or di-benzylation is desired).
-
Cool the mixture to 0 °C and add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (0.05-0.1 equiv), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary and Cost-Effectiveness
| Benzylating Agent | Typical Conditions | Advantages | Disadvantages | Approx. Cost (USD) |
| Benzyl Bromide | Base (NaH, Cs₂CO₃), DMF/THF | Well-established, high reactivity | Strong lachrymator, requires base | ~$350/kg[9] |
| Benzyl Chloride | Base (NaH, NaHCO₃), DMF/Acetone | Cost-effective, readily available | Less reactive than BnBr, lachrymator | ~$20-150/kg[10][11][12][13] |
| Benzyl Trichloroacetimidate | Acid catalyst (TfOH), CH₂Cl₂ | Mild conditions, good for base-sensitive substrates, high yields | More expensive, moisture-sensitive | ~$140/25g[14][15] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Conclusion and Recommendations
The choice of benzylating agent for lactic acid is a critical decision that should be guided by the specific goals of the synthesis, the scale of the reaction, and the nature of the substrate.
-
For cost-effective, large-scale synthesis where chemoselectivity is desired at the carboxylic acid, benzyl chloride with a mild base is the recommended starting point.
-
When higher reactivity and faster reaction times are prioritized, and the cost is less of a concern, benzyl bromide is an excellent choice, offering similar selectivity principles to benzyl chloride.
-
For substrates that are sensitive to basic conditions , or when struggling with yields using benzyl halides, benzyl trichloroacetimidate provides a powerful and mild alternative, albeit at a higher cost.
It is imperative for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific application, paying close attention to stoichiometry, reaction time, and temperature to achieve the desired level of benzylation and chemoselectivity.
References
- Acid-Catalyzed Benzylation: Achieving Selective Hydroxy Group Modification. (2025, December 31). Hopax.
- Benzyl Bromide Reagent Grade 98% (25Kg Drum). (n.d.). IndiaMART.
- Benzyl Chloride in Navi Mumbai, Maharashtra at Best Price. (n.d.). Tradeindia.
- Benzyl Chloride - Chloromethyl Benzene. (n.d.). IndiaMART.
- Benzyl Chloride in Hyderabad, Telangana. (n.d.). IndiaMART.
- Benzyl Bromide - 100-39-0. (n.d.). IndiaMART.
- Benzyl Bromide in Panoli, Gujarat at Best Price. (n.d.). Tradeindia.
- Iversen, T., & Bundle, D. R. (1981). Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups.
- Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247–2250. [Link]
- Benzyl 2,2,2-Trichloroacetimidate, 25g, Each. (n.d.). CP Lab Safety.
- CBSE. (n.d.). Chemistry (Class XII).
- Allcock, H. R., Pucher, S. R., & Scopelianos, A. G. (1994). Synthesis of poly(organophosphazenes) with glycolic acid ester and lactic acid ester side groups: Prototypes for new bioerodible polymers. Macromolecules, 27(5), 1-4.
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2).
- Eckenberg, P., Groth, U., Huhn, T., Richter, N., & Schmeck, C. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols. Tetrahedron, 49(8), 1619–1624. [Link]
- Houston, T. A., Wilkinson, B. L., & Blanchet, J. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]
- Maki, T., Ishihara, K., & Yamamoto, H. (2006). Benzylation of Hydroxy Groups with Tertiary Amine as a Base. ChemInform, 37(1). [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Organic Syntheses Procedure. (n.d.). Lactic acid, allyl ester.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- da Silva, J. A. F., de Souza, M. V. N., & de Almeida, M. V. (2018). Synthesis of benzyl lactate esters 1b, 2b and 3b. ResearchGate.
- Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Nishikata, T. (2023). Cleavage of benzyl groups for synthesis of α‐hydroxy acid derivatives. ResearchGate.
- Blanchet, J., & Zhu, J. (2006). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 8(19), 4279-4282.
- NC-Chem. (2022, October 22). BENZYL SYNTHESIS. YouTube.
- Choi, K. R., Luo, Z. W., Kim, G. B., Xu, H. W., & Lee, S. Y. (2024). Metabolic engineering of Escherichia coli for high-level production of benzyl acetate from glucose. Nature Chemical Engineering, 1, 216-228. [Link]
- Mlay Playground. (2025, July 3). New Route for Benzyl Chloride?. YouTube.
- Valdez, C. A., Williams, A. D., Hok, S., Hart, B. R., Vu, A. K., Mayer, B. P., ... & Alcaraz, A. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Scientific Reports, 12(1), 21323. [Link]
- Process for the preparation of carboxylic benzyl esters. (2003). Google Patents.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- El-Sheref, Y. M., & El-Sayed, R. (2022). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 7(31), 27367–27375. [Link]
- Eckenberg, P., Groth, U., Huhn, T., Richter, N., & Schmeck, C. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols. Tetrahedron, 49(8), 1619-1624.
- Brückner, R., & Huisgen, R. (1998). A Short Synthesis of the Mould Metabolite (R)-(+)-Carolinic Acid from (S)-Lactic Acid. European Journal of Organic Chemistry, 1998(8), 1675-1680.
Sources
- 1. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups | Semantic Scholar [semanticscholar.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. indiamart.com [indiamart.com]
- 10. Benzyl chloride price,buy Benzyl chloride - chemicalbook [m.chemicalbook.com]
- 11. Benzyl Chloride In Navi Mumbai Maharashtra At Best Price | Benzyl Chloride Manufacturers Suppliers In New Bombay [tradeindia.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Benzyl 2,2,2-Trichloroacetimidate 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Comparative Guide to the Biological Activity of 2-(Benzyloxy)propanoic Acid Enantiomers: A Stereochemical Perspective in Drug Discovery
In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the enantiomers of 2-(Benzyloxy)propanoic acid and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the principles of stereospecificity, explore case studies of biologically active derivatives, and provide detailed experimental protocols for their evaluation.
The Principle of Stereospecificity in Biological Systems
Biological systems, being inherently chiral, often interact differently with the enantiomers of a chiral compound.[1] Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment. Consequently, the interaction between a chiral drug and its target is a diastereomeric one, leading to differences in binding affinity, efficacy, and metabolism.[1] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] The 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), serve as a classic example of this principle, where the (S)-enantiomer is typically the more active inhibitor of cyclooxygenase enzymes.[1]
This compound: A Chiral Scaffold for Bioactive Molecules
While direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of this compound are not extensively reported, this molecule serves as a crucial chiral building block in the synthesis of more complex and potent bioactive compounds. The stereochemistry at the propanoic acid core is often pivotal in determining the final compound's interaction with its biological target.
Case Study 1: (S)-Enantiomer Derivatives as GPR34 Antagonists for Neuropathic Pain
Recent research has identified a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a novel class of G protein-coupled receptor 34 (GPR34) antagonists.[2][3] GPR34 is implicated in various physiological and pathological processes, and its antagonists show potential in the treatment of conditions like neuropathic pain.[2][3]
In these studies, the (S)-enantiomer was specifically synthesized and evaluated, indicating the critical role of this stereocenter in the molecule's activity. The lead compounds demonstrated potent inhibition of GPR34 signaling pathways, such as the lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34.[2][3] One of the most potent compounds from this series, 5e , exhibited an IC50 value of 0.059 μM in a Tango assay and showed excellent efficacy in a mouse model of neuropathic pain.[3]
The selection of the (S)-enantiomer in the synthesis of these GPR34 antagonists underscores the principle of stereospecificity. The precise spatial arrangement of the substituents on the chiral carbon is likely essential for optimal binding to the GPR34 receptor.
Signaling Pathway of GPR34 and Point of Inhibition
Caption: GPR34 signaling pathway and the inhibitory action of the (S)-enantiomer derivative.
Case Study 2: Stereospecificity in Beta-Adrenoceptor Antagonists
The importance of stereochemistry is further exemplified by benzo[d]isothiazolyloxypropanolamine derivatives, which act as antagonists at beta-adrenoceptors.[4] In a study involving the asymmetric synthesis and biological evaluation of these compounds, the (S)-enantiomers consistently demonstrated a higher degree of antagonism at both β1- and β3-adrenoceptor subtypes compared to their corresponding (R)-enantiomers.[4] The activity was particularly pronounced at the cardiac β1-subtype.[4]
This differential activity highlights how the spatial orientation of the molecule dictates its ability to bind effectively to the receptor's active site. The higher potency of the (S)-enantiomers suggests a more complementary fit with the chiral environment of the beta-adrenoceptors.
Comparative Activity of Enantiomers at Beta-Adrenoceptors
Caption: Differential antagonism of (S)- and (R)-enantiomers at beta-adrenoceptors.
Experimental Workflows
The evaluation of the biological activity of enantiomers requires robust experimental methodologies, starting with their separation and followed by specific bioassays.
The first critical step in assessing the differential activity of enantiomers is to obtain them in high enantiomeric purity. Chiral HPLC is a powerful technique for this purpose.
Experimental Protocol for Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For propanoic acid derivatives, polysaccharide-based CSPs like cellulose tris(3,5-dimethylphenyl carbamate) (Chiralcel OD-H) or amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD) are often effective.[4]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary for acidic analytes to improve peak shape.
-
Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Enantiomeric Purity Assessment: Calculate the enantiomeric excess (ee%) of the separated enantiomers using the peak areas of the two peaks.
Workflow for Chiral Separation and Analysis
Sources
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Asymmetric Synthesis: Comparing 2-(Benzyloxy)propanoic Acid as a Chiral Building Block Against Traditional Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. This guide offers an in-depth comparison of two powerful strategies for achieving stereocontrol: the use of a chiral building block, exemplified by 2-(Benzyloxy)propanoic acid, and the application of removable chiral auxiliaries, focusing on the well-established Evans' oxazolidinones, Myers' pseudoephedrine, and Enders' SAMP/RAMP hydrazones. As a senior application scientist, my aim is to provide not just a theoretical overview, but a practical, data-driven comparison to inform your synthetic strategy.
The Philosophical Divide: Chiral Building Blocks vs. Chiral Auxiliaries
At the heart of asymmetric synthesis lie two distinct philosophies. The chiral auxiliary approach involves the temporary covalent attachment of a chiral molecule to an achiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved and ideally recovered. In contrast, the chiral building block (or chiral pool) approach utilizes an enantiomerically pure natural product or a readily available synthetic equivalent as a starting material, incorporating its inherent chirality directly into the final product's scaffold.
This compound serves as an excellent case study for the chiral building block strategy. Its α-stereocenter, masked by a versatile benzyloxy protecting group, can be strategically integrated into a target molecule. This guide will objectively compare the merits of this approach against the well-trodden path of chiral auxiliaries in two key C-C bond-forming reactions: asymmetric alkylation and the aldol reaction.
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation is a fundamental transformation for creating new stereocenters. Here, we compare the diastereoselectivity and yields achieved using the chiral building block approach with this compound against those obtained with traditional chiral auxiliaries.
Performance Data Summary
| Strategy | Chiral Moiety | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Chiral Auxiliary | Evans' (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | >90 | >99:1 | [1] |
| Chiral Auxiliary | Myers' (R,R)-pseudoephedrine | N-propionyl amide | Benzyl bromide | LDA | 95 | >99:1 | [2] |
| Chiral Auxiliary | Enders' SAMP | Propanal hydrazone | Methyl iodide | LDA | 85 | >96:4 | [3] |
| Chiral Building Block | (S)-2-(Benzyloxy)propanoic acid | Ester derivative | Alkyl halide | LDA | (Typical) >85 | (Typically high, dependent on subsequent steps) | [] |
Note: Direct comparative data for this compound in an identical auxiliary-based alkylation is not prevalent in the literature, reflecting its primary use as a building block. The table reflects the different synthetic approaches.
Causality Behind Experimental Choices
The high diastereoselectivity observed with Evans' oxazolidinones and Myers' pseudoephedrine amides is attributed to the formation of rigid, chelated Z-enolates. The bulky substituents on the auxiliaries effectively shield one face of the enolate, directing the incoming electrophile to the opposite side.[1][2] Similarly, Enders' SAMP/RAMP hydrazones form conformationally locked azaenolates that provide excellent stereocontrol.[3][5]
In the chiral building block approach with a derivative of this compound, the stereocenter is already present. The focus of subsequent steps is to perform reactions at other positions without epimerizing the existing chiral center. The choice of base and reaction temperature is crucial to maintain the stereochemical integrity of the building block.
The Aldol Reaction: Constructing β-Hydroxy Carbonyls
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, a common motif in natural products.
Performance Data Summary
| Strategy | Chiral Moiety | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Chiral Auxiliary | Evans' (S)-4-benzyl-2-oxazolidinone | N-propionyl | Isobutyraldehyde | Bu₂BOTf | 95 | >99:1 (syn) | [6] |
| Chiral Auxiliary | Myers' (R,R)-pseudoephedrine | N-propionyl amide | Benzaldehyde | LDA | 85 | 95:5 (syn) | [2] |
| Chiral Auxiliary | Enders' SAMP | Propanal hydrazone | Benzaldehyde | LDA | 75 | 95:5 (anti) | [7] |
| Chiral Building Block | (S)-2-(Benzyloxy)propanoic acid | Aldehyde derivative | Ketone enolate | (Varies) | (Typical) >80 | (Dependent on enolate geometry and reaction conditions) | [] |
Mechanistic Insights
The stereochemical outcome of the Evans' aldol reaction is reliably predicted by the Zimmerman-Traxler model, where the boron enolate forms a six-membered chair-like transition state, leading to the syn-aldol product with high fidelity.[6] Myers' pseudoephedrine-derived amides also favor the formation of syn-aldol products through a lithium-chelated transition state. In contrast, Enders' hydrazone methodology often provides access to the anti-aldol products with high selectivity.[7]
When using an aldehyde derived from this compound, the stereochemical outcome of the aldol reaction is dependent on the geometry of the reacting enolate (E or Z) and the nature of the cation, following the well-established principles of the Zimmerman-Traxler model. The inherent chirality of the 2-(benzyloxy)propanal can provide an additional level of stereocontrol through Felkin-Anh-type models.
Experimental Protocols
To provide a practical context, detailed experimental protocols for asymmetric alkylation using an Evans' auxiliary and a general workflow for utilizing a chiral building block are provided below.
Protocol 1: Asymmetric Alkylation with an Evans' Auxiliary
This protocol describes the alkylation of an N-acyl oxazolidinone, a common application of Evans' auxiliaries.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 30 minutes, then add propionyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under argon.
-
Add lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 equiv.) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 equiv.) followed by 30% aqueous hydrogen peroxide (4.0 equiv.).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the chiral auxiliary by extraction with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product.
Protocol 2: Chiral Building Block Strategy with this compound
This outlines a general approach for incorporating this compound into a larger molecule.
Step 1: Synthesis of the Chiral Building Block
-
(R)- or (S)-2-(Benzyloxy)propanoic acid can be synthesized from the corresponding enantiomer of ethyl lactate by benzylation followed by hydrolysis. A common procedure involves the reaction of ethyl lactate with benzyl bromide in the presence of a base like sodium hydride, followed by saponification.[8]
Step 2: Functional Group Transformation
-
The carboxylic acid of this compound can be converted into a variety of other functional groups (e.g., aldehyde, alcohol, amide) using standard organic transformations. For example, reduction with a mild reducing agent like DIBAL-H can yield the corresponding aldehyde, (R)- or (S)-2-(benzyloxy)propanal.
Step 3: Carbon-Carbon Bond Formation
-
The functionalized chiral building block is then used in a key bond-forming reaction. For instance, the aldehyde can undergo an aldol reaction with a ketone enolate, or a Wittig reaction to form a new C-C bond, transferring the α-chirality to the product.
Step 4: Deprotection and Further Elaboration
-
The benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the free hydroxyl group.
-
The resulting chiral fragment can then be further elaborated to the final target molecule.
Concluding Remarks: A Strategic Choice
The choice between a chiral auxiliary and a chiral building block approach is a strategic one, dictated by the specific synthetic challenge at hand.
Chiral auxiliaries , such as those developed by Evans, Myers, and Enders, offer a highly reliable and predictable method for creating new stereocenters with excellent stereocontrol. They are particularly advantageous when the target molecule does not possess a readily available chiral precursor. However, this strategy requires additional steps for the attachment and removal of the auxiliary, which can impact the overall yield and atom economy.
The chiral building block approach, utilizing compounds like this compound, is often more convergent and atom-economical, as the chirality is inherent to a key fragment of the target molecule. This strategy is particularly powerful in the synthesis of complex natural products where a specific chiral motif is repeated.[] The success of this approach hinges on the availability of the chiral building block in high enantiomeric purity and the ability to perform subsequent reactions without compromising its stereochemical integrity.
Ultimately, both strategies are indispensable tools in the modern synthetic chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, supported by the kind of comparative data and mechanistic insights presented in this guide, is essential for the rational design and efficient execution of any asymmetric synthesis.
References
- Enders, D. Asymmetric Synthesis Using the SAMP-/RAMP-Hydrazone Method. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 275–339.
- Enders, D.; Dhulut, S.; Steinbusch, D.; Herrbach, A. Asymmetric Total Synthesis of (-)-Pironetin Employing the SAMP/RAMP Hydrazone Methodology. Chemistry2007, 13 (14), 3942–3949.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Evans, D. A.; Johnson, J. S.; Olhava, E. J. Enantioselective Synthesis of the Macrolide (-)-Pironetin. J. Am. Chem. Soc.2000, 122 (8), 1635–1649.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Jakka, K.; Zhao, C.-G. Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes. Org. Lett.2006, 8 (14), 3013–3015.
- Kerber, W. D.; Koh, J. H.; Gagné, M. R. A Chiral Lewis Acid-Catalyzed Intramolecular Ene Reaction of an Unactivated Olefin. Org. Lett.2004, 6 (17), 3013–3015.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
- Enders, D.; Kipphardt, H.; Fey, P. Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Org. Synth.1987, 65, 173.
- Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. J. Am. Chem. Soc.1994, 116 (20), 9361–9362.
- Nicolaou, K. C.; Petasis, N. A.; Zipkin, R. E. The Endiandric Acid Cascade. Electrocyclizations in Organic Synthesis. 4. Biomimetic Approach to Endiandric Acids A-G. Total Synthesis and Thermal Studies. J. Am. Chem. Soc.1982, 104 (20), 5560–5562.
- Nicolaou, K. C.; Zipkin, R. E.; Petasis, N. A. The Endiandric Acid Cascade. Electrocyclizations in Organic Synthesis. 3. "Biomimetic" Approach to Endiandric Acids A-G. Synthesis of Precursors. J. Am. Chem. Soc.1982, 104 (20), 5558–5560.
- Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002, 8 (1), 36–44.
- Vong, B. G.; Abraham, S.; Xiang, A. X.; Theodorakis, E. A. Enantioselective Synthesis of the C1-C15 Segment of Borrelidin. Org. Lett.2003, 5 (10), 1617–1620.
- Wang, W.; Li, H.; Wang, J.; Zu, L. Enantioselective Organocatalytic Tandem Michael-Aldol Reactions: A Facile Access to Chiral 2-Cyclohexen-1-one Scaffolds. J. Am. Chem. Soc.2006, 128 (32), 10354–10355.
- Zhang, W.; Liu, W.; Jiang, X.; Jiang, F.; Zhuang, H.; Fu, L. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Eur. J. Med. Chem.2011, 46 (9), 3639–3650.
- CN113233972A, Synthesis method of (R)
- WO2012117417A1, Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid, (2012).
- Coppola, G. M.; Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids; Wiley: New York, 1987.
- Larrow, J. F.; Jacobsen, E. N. Asymmetric Catalysis in Organic Synthesis. In Modern Organic Synthesis; Zweig, G., Ed.; Academic Press: New York, 2004; pp 123–169.
- Wikipedia. Chiral auxiliary. [Link] (accessed Jan 10, 2026).
- PubChem. This compound. [Link] (accessed Jan 10, 2026).
- ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link] (accessed Jan 10, 2026).
- Myers, A. G. Research Group. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link] (accessed Jan 10, 2026).
- Macmillan Group Meeting. The Selective Aldol Reaction. [Link] (accessed Jan 10, 2026).
- SynArchive. Synthesis of Endiandric Acid A Methyl Ester by Kyriacos C. Nicolaou (1982). [Link] (accessed Jan 10, 2026).
- RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. [Link] (accessed Jan 10, 2026).
- ACS Publications. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. [Link] (accessed Jan 10, 2026).
- Helda - University of Helsinki. Asymmetric Synthesis of (R)-(-)- O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. [Link] (accessed Jan 10, 2026).
- MIT OpenCourseWare. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link] (accessed Jan 10, 2026).
- CN113233972A - Synthesis method of (R)
- ResearchGate. A Useful Modification of the Evans Magnesium Halide Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. [Link] (accessed Jan 10, 2026).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mit.edu [web.mit.edu]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 2-(Benzyloxy)propanoic Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision, balancing factors of yield, cost, safety, and scalability. 2-(Benzyloxy)propanoic acid, a valuable chiral building block, is no exception. This guide provides an in-depth comparison of the primary methods for its synthesis, offering field-proven insights and detailed experimental protocols to inform your selection process.
Introduction to this compound
This compound is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring a protected hydroxyl group and a reactive carboxylic acid, makes it a versatile synthon. The stereochemistry at the C-2 position is often crucial for the biological activity of the final product, necessitating stereocontrolled synthetic methods. This guide will focus on the synthesis of the enantiomerically pure forms, starting from readily available chiral precursors like ethyl lactate.
We will explore and compare three main synthetic strategies:
-
The Classic Williamson Ether Synthesis using a strong hydride base.
-
A Modified Williamson-type Synthesis employing a safer, non-gaseous base.
-
The Mitsunobu Reaction , known for its stereochemical inversion.
Method 1: The Classic Williamson Ether Synthesis with Sodium Hydride
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of an ethyl lactate precursor with a strong base, followed by nucleophilic substitution on benzyl bromide. Sodium hydride (NaH) is a common choice of base for this transformation due to its high reactivity and the irreversible nature of the deprotonation.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. Sodium hydride, a powerful non-nucleophilic base, abstracts the acidic proton from the hydroxyl group of ethyl (S)-lactate to form a sodium alkoxide intermediate. This alkoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial to solvate the cation and facilitate the SN2 reaction.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate
-
To a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3 x volume of NaH) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH slurry. Hydrogen gas will be evolved, so ensure adequate ventilation and a gas bubbler.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (S)-2-(benzyloxy)propanoate.
Step 2: Hydrolysis to (S)-2-(Benzyloxy)propanoic Acid
-
Dissolve the crude ethyl (S)-2-(benzyloxy)propanoate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 1-2 with 1M hydrochloric acid.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualization of the Williamson Ether Synthesis Pathway
Caption: Williamson Ether Synthesis of this compound.
Method 2: A Safer Williamson-type Synthesis with Sodium tert-Amylate
While effective, the use of sodium hydride on an industrial scale poses significant safety challenges due to its pyrophoric nature and the evolution of flammable hydrogen gas.[1][2][3] A patented alternative employs sodium tert-amylate, a non-pyrophoric, soluble, and strong base, offering a safer and more scalable process.[4][5]
Mechanistic Rationale
The mechanism is analogous to the classic Williamson synthesis, with sodium tert-amylate serving as the base to deprotonate the ethyl lactate. Being a bulky base, it is less nucleophilic, which can reduce potential side reactions. The reaction is performed at low temperatures to ensure high selectivity and yield.
Experimental Protocol: Sodium tert-Amylate Method[5]
Step 1: Synthesis of (R)-2-(benzyloxy) methyl propionate
-
In a reaction vessel, mix (R)-methyl lactate (1.0 equivalent) with tetrahydrofuran (7-8 mL per gram of lactate).
-
Add sodium tert-amylate (1.0-1.2 equivalents) to the solution.
-
Cool the mixture to below 5 °C.
-
Slowly add benzyl bromide (1.0-1.2 equivalents) to the cooled mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup: wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (R)-2-(benzyloxy) methyl propionate.
Step 2: Hydrolysis to (R)-2-(Benzyloxy)propanoic Acid
-
To the crude ester, add 4 times its volume of water.
-
Add sodium hydroxide (2.0 equivalents) and reflux the mixture for 1 hour.
-
Cool the solution and adjust the pH to 1-2 with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Recover the solvent to yield the final product. A reported yield for this two-step process is 87.6% with a purity of 99.2%.[4]
Visualization of the Sodium tert-Amylate Synthesis Pathway
Sources
A Guide to the Spectroscopic Comparison of (R)- and (S)-2-(Benzyloxy)propanoic Acid
Introduction: The Imperative of Chirality in Scientific Advancement
In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of function, efficacy, and safety. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with other chiral entities—most notably biological systems—can differ profoundly. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair (R)- and (S)-2-(Benzyloxy)propanoic acid, crucial chiral building blocks in asymmetric synthesis.[1] We will explore how different spectroscopic techniques are applied to confirm structural identity and, critically, to differentiate between these two distinct stereoisomers.
Pillar 1: The Spectroscopic Divide—Achiral vs. Chiral Methods
The fundamental principle of distinguishing enantiomers lies in the use of a chiral probe or environment. Spectroscopic techniques can be broadly categorized based on their ability to interact with the chirality of a molecule.
-
Achiral Spectroscopic Methods (NMR & FT-IR): Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy operate in a way that is insensitive to the absolute configuration of a chiral center in an achiral environment.[2] NMR spectroscopy probes the electronic environment of atomic nuclei, while IR spectroscopy measures the vibrational modes of chemical bonds.[3] Since the connectivity and bonding of atoms are identical in enantiomers, their NMR and IR spectra are also identical.[4] These methods are therefore essential for confirming the molecular structure and purity but are incapable of distinguishing between the (R) and (S) forms on their own.
-
Chiral Spectroscopic Methods (Chiroptical Spectroscopy): To differentiate enantiomers, we must employ methods that utilize a chiral probe. The most accessible chiral probe is circularly polarized light. Chiroptical techniques, such as polarimetry (measuring optical rotation) and Circular Dichroism (CD) spectroscopy, measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[5] Because enantiomers interact with polarized light in an equal but opposite manner, these techniques provide a direct and non-destructive means of distinguishing them.
Pillar 2: Experimental Methodologies and Self-Validating Protocols
The following protocols are designed to be self-validating, providing the necessary detail for replication and verification. A critical consideration for chiral carboxylic acids is their tendency to form aggregates (dimers) via hydrogen bonding, which can complicate chiroptical measurements.[6][7][8] Performing measurements in appropriate solvents or converting the acid to a salt can mitigate these effects, although for this direct comparison, we will proceed with the acid in a standard solvent.
General Experimental Workflow
The workflow ensures a systematic approach, starting with structural confirmation and moving to chiral differentiation.
Caption: General workflow for the spectroscopic analysis of chiral molecules.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-(benzyloxy)propanoic acid sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument (operating at ~100 MHz for ¹³C). Acquire a sufficient number of scans (typically >1024) to obtain a clear spectrum.
-
Analysis: Process the spectra to identify chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin liquid film of the sample between two sodium chloride (NaCl) plates. Alternatively, if the sample is solid at room temperature, prepare a potassium bromide (KBr) pellet.
-
Acquisition: Place the sample in an FT-IR spectrometer.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Average at least 32 scans to improve the signal quality.
-
Analysis: Identify the wavenumbers (cm⁻¹) of characteristic absorption bands, such as O-H (acid), C=O (carbonyl), and C-O stretches.[3]
Protocol 3: Polarimetry (Optical Rotation)
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., methanol) at a known concentration (c), typically 1 g/100 mL (c = 1%).[9]
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .
Protocol 4: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of ~1.
-
Acquisition: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Record the CD spectrum, typically in the far-UV region (e.g., 190-260 nm), where the carboxyl and phenyl chromophores absorb.
-
Data Presentation: The data is plotted as the difference in absorbance (ΔA = A_left - A_right) or molar ellipticity [θ] versus wavelength.
Pillar 3: Results and Comparative Analysis
Achiral Analysis: Confirmation of Molecular Structure
As predicted, the NMR and FT-IR spectra for (R)- and (S)-2-(Benzyloxy)propanoic acid are identical, confirming their shared molecular structure but offering no basis for differentiation.
Table 1: Summary of Expected NMR and FT-IR Data for this compound
| Technique | Signal | Expected Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~11-12 ppm (broad s, 1H) | Carboxylic acid proton (-COOH) |
| ~7.3 ppm (m, 5H) | Phenyl protons (C₆H₅) | ||
| ~4.6 ppm (d, 1H), ~4.4 ppm (d, 1H) | Methylene protons (-OCH₂Ph) | ||
| ~4.2 ppm (q, 1H) | Methine proton (-CH(CH₃)) | ||
| ~1.5 ppm (d, 3H) | Methyl protons (-CH(CH₃)) | ||
| ¹³C NMR | Chemical Shift (δ) | ~178-180 ppm | Carbonyl carbon (-COOH) |
| ~137 ppm, ~128 ppm, ~127 ppm | Phenyl carbons (C₆H₅) | ||
| ~75 ppm | Methine carbon (-CH(CH₃)) | ||
| ~71 ppm | Methylene carbon (-OCH₂Ph) | ||
| ~18 ppm | Methyl carbon (-CH(CH₃)) | ||
| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer)[3] |
| ~1710 cm⁻¹ (strong) | C=O stretch (carbonyl) | ||
| ~1200 cm⁻¹, ~1100 cm⁻¹ | C-O stretch |
Note: Exact chemical shifts and wavenumbers can vary slightly based on solvent and concentration.[10]
Chiral Analysis: Differentiating the Enantiomers
It is in the realm of chiroptical spectroscopy that the distinct nature of (R)- and (S)-2-(Benzyloxy)propanoic acid becomes evident.
Caption: Principle of optical rotation for distinguishing enantiomers.
Optical Rotation
The specific rotation is a fundamental, characteristic property of a chiral compound. For an enantiomeric pair, the magnitude of the specific rotation is identical, but the sign is opposite.[11]
Table 2: Comparison of Optical Rotation Data
| Compound | Reported Specific Rotation [α]²⁰_D | Direction of Rotation |
| (R)-2-(Benzyloxy)propanoic acid | +77 ± 3° (c=1, methanol)[9] | Dextrorotatory (+) |
| (S)-2-(Benzyloxy)propanoic acid | -77 ± 3° (c=1, methanol) (Predicted) | Levorotatory (-) |
The experimentally determined positive sign for the (R)-isomer confirms it is dextrorotatory.[9] Consequently, its enantiomer, the (S)-isomer, must be levorotatory with an equal but opposite specific rotation. This single measurement provides a definitive method for distinguishing the two isomers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides even more detailed information. A CD spectrum plots the differential absorption of left and right circularly polarized light against wavelength. For a pair of enantiomers, the CD spectra are perfect mirror images of each other across the zero-absorption axis. Where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude at the same wavelength. This "mirror-image" relationship is an unambiguous fingerprint of an enantiomeric pair.
Conclusion
This guide demonstrates a multi-faceted spectroscopic approach to the analysis of (R)- and (S)-2-(Benzyloxy)propanoic acid. While foundational techniques like NMR and FT-IR are indispensable for verifying the covalent structure and identifying functional groups, they are inherently "blind" to stereochemistry in an achiral setting. The differentiation of these enantiomers relies entirely on chiroptical methods. Polarimetry offers a rapid, quantitative measure to assign the (R) or (S) configuration based on the direction of rotation, while Circular Dichroism provides a detailed spectral fingerprint, confirming the enantiomeric relationship through mirror-image spectra. This systematic workflow, combining both achiral and chiral techniques, represents a robust and comprehensive strategy for the characterization of chiral molecules in research and industry.
References
- Polavarapu, P. L., et al. (2012). Chiroptical spectroscopy of natural products: Avoiding the aggregation effects of chiral carboxylic acids. Journal of natural products, 75(8), 1441-1450. [Link]
- ACS Publications. (2012). Chiroptical Spectroscopy of Natural Products: Avoiding the Aggregation Effects of Chiral Carboxylic Acids. [Link]
- ACS Publications. Chiroptical Spectroscopy of Natural Products: Avoiding the Aggregation Effects of Chiral Carboxylic Acids.
- PubMed. (2022). Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. [Link]
- Google Patents. (2021). CN113233972A - Synthesis method of (R)
- ACS Publications. (2017). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]
- NIH. (2020). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. PMC. [Link]
- NIH. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. PMC. [Link]
- YouTube. (2023). Can IR Spectroscopy Distinguish Enantiomers? - Chemistry For Everyone. [Link]
- IRIS. (2022). Enantiomer discrimination in absorption spectroscopy and in voltammetry: highlighting fascinating similarities and connections. [Link]
- Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
- NIH. This compound | C10H12O3 | CID 245987 - PubChem. [Link]
- Molbase. (2018). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
- The Royal Society of Chemistry.
- NIH. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID - PubChem. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]
- Organic Syntheses Procedure. β-BENZOYLPROPIONIC ACID. [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Tropical Journal of Pharmaceutical Research. (2023). August 2023. [Link]
- NIH. (2R)-2-phenylmethoxypropanoic acid | C10H12O3 | CID 7000104 - PubChem. [Link]
- YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
- PubChemLite. This compound (C10H12O3). [Link]
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propanoic acid. [Link]
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of propanoic acid. [Link]
- ResearchGate. (2011). Infrared spectral studies of propanoic acid in various solvents. [Link]
- World Applied Sciences Journal. (2011). Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]
- ACS Publications. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 5. iris.unibs.it [iris.unibs.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Confirmation of Commercial 2-(Benzyloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
2-(Benzyloxy)propanoic acid is a cornerstone chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its defined stereochemistry is fundamental to achieving the desired biological activity in a target molecule. However, the success of a multi-step synthesis or the validity of a biological assay hinges on the purity of the starting materials. The presence of undeclared impurities in commercial this compound can lead to a cascade of detrimental effects, including reduced reaction yields, the formation of complex side-products, and potentially misleading biological data. For professionals in drug development, an uncharacterized impurity could even pose a significant safety risk.
This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of commercially sourced this compound. We will move beyond a simple percentage purity value and delve into creating a complete purity profile, encompassing structural integrity, enantiomeric excess, and trace impurity identification.
The Usual Suspects: Common Impurities and Their Origins
Understanding the potential impurities is the first step in designing a robust analytical strategy. The common synthesis of this compound involves the benzylation of a lactate ester followed by hydrolysis. This process can introduce several classes of impurities:
-
Residual Starting Materials: Unreacted lactic acid or its esters, and benzyl bromide or benzyl alcohol.
-
Process-Related By-products: Over-benzylated products or by-products from side reactions.
-
Enantiomeric Impurity: The presence of the undesired enantiomer, which can critically affect the stereochemical outcome of subsequent reactions.
-
Degradation Products: Compounds resulting from improper storage or handling.
The type and quantity of these impurities can differ substantially between suppliers, underscoring the need for in-house verification rather than relying solely on the vendor's certificate of analysis.
The Analytical Trinity: A Multi-Pronged Approach to Purity Confirmation
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique validates the others while providing unique information. We will focus on a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Caption: The orthogonal analytical techniques for a complete purity assessment.
Experimental Protocols & Causality
Here, we detail the step-by-step methodologies. The rationale behind key parameter choices is explained to provide a deeper understanding of the experimental design.
Universal Sample Preparation
-
From each commercial vendor, accurately weigh approximately 20 mg of this compound into a clean vial.
-
Dissolve the sample in 10.0 mL of acetonitrile to create a stock solution of ~2 mg/mL. This stock will be used for HPLC and LC-MS analyses.
-
For NMR analysis, weigh ~10 mg of the solid into an NMR tube and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).
Protocol 1: Quantitative ¹H NMR Spectroscopy (qNMR)
¹H NMR is unparalleled for structural confirmation and determining molar purity against a certified internal standard. The signal intensity in NMR is directly proportional to the number of nuclei, making it an excellent quantitative tool when experiments are set up correctly.[1][2]
-
Objective: To confirm the chemical structure and quantify the molar percentage of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Methodology:
-
To the prepared NMR tube, add a known quantity (e.g., 5 mg, accurately weighed) of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have peaks that do not overlap with the analyte.
-
Acquire a standard ¹H NMR spectrum.
-
Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being integrated (a value of 30 seconds is generally safe for accurate quantification).
-
Rationale (Expertise): A short relaxation delay will lead to incomplete relaxation of protons between scans. This disproportionately reduces the signal intensity of protons with long T1 times, leading to significant errors in integration and inaccurate purity calculations.[3]
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl doublet) and a signal from the known standard.
-
-
Data Analysis: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, std=Internal Standard.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for determining the enantiomeric purity of a chiral compound.[4][5][6] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[7]
-
Objective: To separate and quantify the (R) and (S) enantiomers and determine the enantiomeric excess (% ee).
-
Instrumentation: Standard HPLC system with a UV detector.
-
Methodology:
-
Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA/IB/IC), is highly effective for carboxylic acids.[8][9]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A small amount of a strong acid, like trifluoroacetic acid (TFA, ~0.1%), is crucial.
-
Rationale (Expertise): The acidic modifier (TFA) serves two purposes: it ensures the carboxylic acid analyte is in its protonated, non-ionized form, preventing peak tailing, and it can improve the chiral recognition interactions with the stationary phase.
-
Isocratic Elution:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 5 µL of the ~2 mg/mL stock solution.
-
-
Run the sample and integrate the peak areas for both enantiomers.
-
-
Data Analysis: % Enantiomeric Excess (% ee) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique used to create a detailed impurity profile. It separates the components of the mixture by HPLC and then detects them with a mass spectrometer, providing molecular weight information for each impurity.
-
Objective: To detect, identify, and semi-quantify process-related impurities and degradation products.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).
-
Methodology:
-
Column: A standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 95% B) over 10-15 minutes. This ensures that impurities with a wide range of polarities will be eluted and detected.
-
Mass Spectrometer Settings:
-
-
Data Analysis: Analyze the chromatogram for any peaks other than the main product. The mass spectrum of each impurity peak can be used to propose a molecular formula and potential structure, aiding in its identification.
Comparative Data Summary
The following table presents hypothetical data from the analysis of this compound from three different commercial suppliers, illustrating how the results from the different techniques are synthesized into a single report.
Table 1: Comparative Purity Analysis of Commercial this compound
| Parameter | Vendor A | Vendor B | Vendor C |
| Stated Purity | 99% | >98% | 99.5% (chiral HPLC) |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| ¹H NMR Purity (qNMR) | 99.2% | 97.5% | 99.4% |
| Chiral HPLC Purity (% ee) | 99.8% | 99.1% | 99.6% |
| LC-MS Impurities (>0.05%) | 1 | 3 | 2 |
| Major Impurity Identified | Benzyl Alcohol (0.6%) | Lactic Acid (1.1%), Benzyl Alcohol (0.8%) | Unidentified (m/z 194.09) |
Interpretation:
-
Vendor A: Demonstrates high purity across all methods, with a small, easily identifiable impurity from the synthesis. This is a high-quality source.
-
Vendor B: The qNMR result (97.5%) is significantly lower than the stated ">98%". LC-MS confirms the presence of residual starting materials, indicating a less refined purification process.
-
Vendor C: While the chiral and molar purity are high, the presence of an unknown impurity (m/z 194.09) warrants caution. This could be a process-related side product and would require further structural elucidation before use in a critical application.
Workflow and Decision Making
The following workflow diagram illustrates the logical process from receiving a commercial sample to making an informed decision about its use.
Caption: A comprehensive workflow for the purity validation of commercial reagents.
What If a Sample Fails? Purification via Recrystallization
If a batch contains minor, non-critical impurities, a simple recrystallization can often elevate its purity.[12][13][14] Benzoic acid derivatives are typically highly soluble in hot water or alcohol-water mixtures and poorly soluble at cold temperatures.[15]
-
Dissolve the impure acid in a minimum amount of boiling water (or a suitable solvent system like ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and hot-filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. The purity of the recrystallized material should then be re-confirmed.
References
- Quantitative Analysis of Organic Acids by 1H NMR Spectroscopy. Source: PubMed Central (PMC). [Link]
- Chiral HPLC Columns for Separation of Carboxylic Acids. Source: Phenomenex. [Link]
- Mass Spectrometry of Carboxylic Acids. Source: YouTube (Swansea University). [Link]
- Chiral Column Chromatography Overview. Source: Wikipedia. [Link]
- A Guide to Quantitative NMR (qNMR). Source: University of California, Riverside. [Link]
- HPLC Chiral Columns and Stationary Phases. Source: Element Lab Solutions. [Link]
- Mass Spectrometry Characterization of Peroxycarboxylic Acids. Source: University of Cambridge Repository. [Link]
Sources
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
A Comparative Efficacy Analysis of 2-(Benzyloxy)propanoic Acid Derivatives: From Neuropathic Pain to Metabolic Disease
In the landscape of modern medicinal chemistry, the propanoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for structural modifications that can dramatically alter biological activity, leading to compounds with a wide array of applications. Among these, 2-(Benzyloxy)propanoic acid and its derivatives have emerged as a particularly promising class, demonstrating efficacy in diverse therapeutic areas ranging from the management of neuropathic pain to the treatment of type 2 diabetes and inflammation. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to inform researchers and drug development professionals on the potential of this chemical class.
Introduction to this compound Derivatives
This compound is a carboxylic acid derivative characterized by a benzyloxy group attached to the second carbon of the propanoic acid chain. This core structure has been the subject of extensive medicinal chemistry efforts, leading to the synthesis of numerous derivatives with tailored biological activities. The inherent chirality of the molecule at the C2 position also introduces stereochemical considerations that can significantly influence efficacy and target selectivity.
Efficacy in Neuropathic Pain: GPR34 Antagonism
Recent research has identified a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a novel class of G protein-coupled receptor 34 (GPR34) antagonists.[1][2] GPR34 is implicated in pain signaling pathways, making it an attractive target for the development of new analgesics.
Mechanism of Action
GPR34 activation is known to stimulate downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which contribute to the transcription of genes associated with pain. The identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives act as antagonists, competitively binding to GPR34 and inhibiting its activation by endogenous ligands like lysophosphatidylserine. This blockade of GPR34 signaling leads to a reduction in the phosphorylation of ERK1/2, thereby mitigating the downstream effects that lead to neuropathic pain.[1]
Comparative Efficacy of GPR34 Antagonists
Structure-activity relationship (SAR) studies have led to the identification of a particularly potent compound, designated as 5e . This derivative has demonstrated significant inhibitory activity in multiple assays, highlighting its potential as a therapeutic candidate.[2]
| Compound | Target Assay | IC50 Value (µM) |
| 5e | GloSensor cAMP assay | 0.680 |
| 5e | Tango assay | 0.059 |
Table 1: In Vitro Potency of Compound 5e
Furthermore, in vivo studies using a mouse model of neuropathic pain showed that compound 5e exhibited excellent efficacy without any observable signs of toxicity.[2] The dose-dependent inhibition of lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34 further validates its mechanism of action.[1][2]
Experimental Protocol: In Vivo Neuropathic Pain Model
A detailed experimental protocol for assessing the efficacy of GPR34 antagonists in a neuropathic pain model would typically involve the following steps:
-
Animal Model: Induction of neuropathic pain in mice, for example, through chronic constriction injury (CCI) of the sciatic nerve.
-
Compound Administration: Administration of the test compound (e.g., 5e ) or vehicle control to the animals at various doses.
-
Behavioral Testing: Assessment of pain responses using standardized tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Comparison of pain thresholds between the compound-treated and vehicle-treated groups to determine the analgesic effect.
-
Toxicology Assessment: Monitoring of animals for any adverse effects or signs of toxicity throughout the study period.
Efficacy in Inflammation and Cancer: Dual-Mechanism Drugs
Derivatives of 2-(3-benzoylphenyl)propanoic acid, synthesized from the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen, have shown promise as dual-mechanism agents with both anti-inflammatory and anticancer properties.[3][4]
Mechanism of Action
These derivatives are designed to inhibit cyclooxygenases (COX) and matrix metalloproteinases (MMPs), both of which are implicated in inflammation and cancer progression. By targeting both pathways, these compounds may offer a synergistic therapeutic effect. Molecular docking studies have provided insights into the binding interactions of these derivatives with their target enzymes.[3]
Comparative Efficacy of 2-(3-benzoylphenyl)propanoic Acid Derivatives
A comparative study of two derivatives, 2-(3-benzoylphenyl)propanohydroxamic acid (Compound 2) and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (Compound 3), revealed differences in their anti-inflammatory and anticancer activities.[3][4]
| Compound | Target | Binding Energy (kcal/mol) | In Vitro Anticancer Activity (% Growth Inhibition at 10µM) |
| Ketoprofen | COX-2 | -8.58 | Not Reported |
| Compound 2 | COX-2 | -10.02 | 23% (max) in 28 cell lines |
| Compound 3 | COX-2 | -9.10 | 15% (max) in 31 cell lines |
Table 2: Comparative Docking and Anticancer Activity[5]
In a rat paw edema model, Compound 2 was found to be more potent than the parent drug, ketoprofen. The hydroxamic acid analogue (Compound 2) also demonstrated greater potency in terms of its antitumor activity compared to the ketoximic analogue (Compound 3).[3][4]
Experimental Workflow: Molecular Docking
Caption: A simplified workflow for molecular docking studies.
Efficacy in Type 2 Diabetes: FFAR1 Agonism
Bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been investigated as free fatty acid receptor 1 (FFAR1) agonists for the treatment of type 2 diabetes (T2DM).[6] FFAR1 activation on pancreatic β-cells leads to a glucose-dependent increase in insulin secretion.
Comparative In Vivo Efficacy
Two structural analogues, an isobornilamine derivative (QS-528) and a borneol derivative (QS-619), were evaluated for their hypoglycemic effects in a diet-induced model of T2DM.[6]
| Compound (30 mg/kg) | Hypoglycemic Activity in Diet-Induced T2DM Model |
| QS-528 | No significant activity |
| QS-619 | Significant hypoglycemic activity |
Table 3: In Vivo Hypoglycemic Effects of Bornyl Derivatives
The study revealed that while both compounds stimulated insulin secretion, only QS-619 demonstrated a significant hypoglycemic effect in the diet-induced T2DM model, which appeared to be related to improved peripheral tissue sensitivity to insulin.[6]
Signaling Pathway of FFAR1 Agonists
Caption: Simplified signaling pathway of FFAR1 agonism in pancreatic β-cells.
Conclusion
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The derivatives discussed in this guide highlight the potential of this chemical class to address a range of unmet medical needs, from neuropathic pain and inflammation to metabolic disorders. The comparative efficacy data presented herein, derived from both in vitro and in vivo studies, underscore the importance of subtle structural modifications in determining the pharmacological profile of these compounds. Further research into the optimization of these derivatives holds significant promise for the development of next-generation therapeutics.
References
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed.
- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate.
- Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks.
- Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual... ResearchGate.
- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI.
- This compound | C10H12O3 | CID 245987. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(Benzyloxy)propanoic Acid: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a cornerstone of safe and responsible research. This guide provides a detailed protocol for the disposal of 2-(Benzyloxy)propanoic acid, ensuring the safety of personnel and compliance with environmental regulations. As researchers and drug development professionals, a deep understanding of the chemical's properties and associated hazards is paramount to establishing a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. According to safety data sheets, this compound is classified as an irritant.[1][2]
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable. Based on the known hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent eye irritation from splashes or vapors.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect against skin irritation and potential sensitization.[2][5] |
| Body Protection | A chemical-resistant apron or lab coat. | To protect against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Work should be performed in a fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[6][7] The following workflow provides a systematic approach to its collection and disposal.
Step 1: Preparation and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure waste is handled correctly.[8][9]
-
Protocol:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Work in Fume Hood: Conduct all transfers and handling of this compound waste inside a certified chemical fume hood.[3]
-
Segregate Waste: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams, especially strong bases or oxidizing agents, to prevent unforeseen reactions.[9][10] Keep acidic waste separate from bases, cyanides, and azides.[10]
-
Step 2: Waste Accumulation and Storage
The accumulation of hazardous waste is strictly regulated. Adherence to institutional and national guidelines is mandatory.
-
Protocol:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure cap.[11][12] For acidic waste, avoid metal containers.[11] The container should be in good condition, free from damage or deterioration.[8]
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Skin Sensitizer)[10]
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[12] This area should have secondary containment to capture any potential leaks or spills.[8][12]
-
Step 3: Final Disposal
The final step involves the transfer of the hazardous waste to a licensed disposal facility.
-
Protocol:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Ensure all necessary documentation is completed as required by your institution and the EPA's "cradle-to-grave" hazardous waste management system.[13]
-
Professional Disposal: The EHS department will ensure the waste is transported to an approved Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may include incineration at an industrial combustion plant.[2][14]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[12]
-
Collect the absorbent material and the spilled substance into a designated container for hazardous waste disposal.[12]
-
Clean the spill area thoroughly.
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental. (n.d.).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (2025, May 21).
- Labor
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Benchchem. (n.d.).
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (2025, May 30).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(2-(benzyloxy)ethoxy)propanoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid.
- Sigma-Aldrich. (2024, August 6).
- Benchchem. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2S)-2-(Benzylamino)propanoic acid.
- Chemsrc. (2025, August 25). 3-(Benzyloxy)propanoic acid.
Sources
- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. danielshealth.com [danielshealth.com]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)propanoic Acid
This document provides essential, field-proven guidance on the safe handling of 2-(Benzyloxy)propanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for the integrity of our work, but for our personal safety. This guide moves beyond mere compliance, offering a framework for a comprehensive safety culture when handling this and similar chemical entities.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No: 100836-85-9 for the (R)-enantiomer) is a carboxylic acid derivative.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures.[3] The primary routes of exposure and associated hazards are summarized below.
| Hazard Statement | GHS Classification | Description | Implication for PPE Selection |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2][3] | Impervious gloves and a lab coat are mandatory to prevent direct skin contact. |
| H317 | Skin Sensitization, Category 1 | May cause an allergic skin reaction.[1][2][3] | Repeated or prolonged contact must be avoided. Glove selection is critical, and contaminated clothing must be removed and washed before reuse.[2] |
| H319 | Serious Eye Irritation, Category 2 | Causes serious eye irritation.[1][2][3] | Chemical safety goggles are required at all times. A face shield is necessary when there is a significant splash risk. |
| H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation.[1][2][3] | Handling of the solid material, especially when it can become airborne dust, must be done in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be required. |
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment is the final line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure potential.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
